molecular formula C8H16O6 B12701841 2,4-Di-O-methyl-D-glucose CAS No. 19887-43-5

2,4-Di-O-methyl-D-glucose

Cat. No.: B12701841
CAS No.: 19887-43-5
M. Wt: 208.21 g/mol
InChI Key: UITMJPZVJJKFBV-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-O-methyl-D-glucose is a methylated monosaccharide derivative that serves as a critical diagnostic marker in the structural elucidation of complex polysaccharides. Its primary research application is in methylation analysis, a foundational technique in carbohydrate chemistry used to determine the linkage patterns between monosaccharide units within a polymer. The presence of this compound following methylation and hydrolysis of a polysaccharide provides definitive evidence for specific branching points in the molecular structure. For instance, in the structural analysis of dextrans, the detection of this compound indicates glucose residues that are involved in branching at both the 1 and 6 positions, with the free hydroxyl group on carbon 3 confirming its role as a branch point . This compound is essential for researchers studying the architecture of natural polymers, glycobiology, and the structure-function relationships of biomaterials. It is supplied as a high-purity analytical standard to ensure reliable and reproducible results in chromatographic and mass spectrometric analyses. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19887-43-5

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal

InChI

InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

UITMJPZVJJKFBV-ULAWRXDQSA-N

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O

Canonical SMILES

COC(C=O)C(C(C(CO)O)OC)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2,4-Di-O-methyl-D-glucose for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,4-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose (B1605176). Such compounds are of significant interest to researchers in glycobiology and carbohydrate chemistry. They serve as important synthetic intermediates and as standards for the structural analysis of complex carbohydrates, such as polysaccharides and glycoproteins. Understanding the precise location of methyl groups is crucial for elucidating the linkage patterns in these macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound.

Chemical Structure and Properties

This compound possesses the fundamental pyranose ring structure of glucose, with methyl ether groups specifically at the C2 and C4 positions. The remaining hydroxyl groups at C1 (in its hemiacetal form), C3, and C6 are available for further reactions.

Chemical Structure Diagram

The chemical structure of β-D-glucopyranose with methyl groups at the 2 and 4 positions is depicted below. In aqueous solution, it exists in equilibrium between its α and β anomeric forms and a minor open-chain aldehyde form.

chemical_structure β-2,4-Di-O-methyl-D-glucopyranose C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 β H1 H C1->H1 α C3 C3 C2->C3 OCH3_2 OCH3 C2->OCH3_2 H2 H C2->H2 C4 C4 C3->C4 OH3 OH C3->OH3 H3 H C3->H3 C5 C5 C4->C5 OCH3_4 OCH3 C4->OCH3_4 H4 H C4->H4 O_ring O C5->O_ring C6 C6 C5->C6 H5 H C5->H5 O_ring->C1 CH2OH6 CH2OH C6->CH2OH6 H6_1 H6_2

Caption: 2D representation of the chemical structure of β-2,4-Di-O-methyl-D-glucopyranose.

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound.[1]

PropertyValueSource
Molecular Formula C₈H₁₆O₆PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
Monoisotopic Mass 208.09468823 DaPubChem[1]
CAS Number 19887-43-5PubChem[1]
IUPAC Name (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanalPubChem[1]
XLogP3 (Computed) -2.4PubChem[1]
Physical State Crystalline solidVan Cleve & Schaefer, 1955
Specific Rotation [α]²⁵_D +37.3° (5 min) → +76.5° (equilibrium, c 1.6 in water) for the β-anomerVan Cleve & Schaefer, 1955
Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.

TechniqueExpected Characteristics
¹H NMR Signals for two methoxy (B1213986) groups (-OCH₃) would appear as singlets, typically in the range of 3.4-3.6 ppm. The anomeric proton (H-1) would show distinct signals for the α and β forms, with the β-anomer typically appearing upfield (around 4.5-4.8 ppm) with a larger coupling constant (J ≈ 8 Hz) compared to the α-anomer (around 5.2-5.5 ppm, J ≈ 3-4 Hz). Other ring protons would appear in the complex region of 3.0-4.0 ppm.
¹³C NMR Two distinct signals for the methoxy carbons would be expected around 58-62 ppm. The anomeric carbon (C-1) signals for the α and β forms would be distinct, typically with the β-anomer upfield (around 97 ppm) of the α-anomer (around 93 ppm). The carbons bearing the methyl groups (C-2 and C-4) would show a downfield shift compared to unsubstituted glucose, while adjacent carbons might show slight upfield shifts. Other ring carbons would resonate between 60-85 ppm.
Infrared (IR) A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to O-H stretching of the remaining hydroxyl groups. C-H stretching vibrations from the alkyl and methoxy groups would appear around 2850-3000 cm⁻¹. A strong, complex series of bands in the fingerprint region, particularly between 1150-1000 cm⁻¹, would be characteristic of C-O stretching from the ether and alcohol functionalities.[2]
Mass Spectrometry (MS) The expected molecular ion [M]⁺ for C₈H₁₆O₆ is m/z 208.09. In electrospray ionization (ESI), adducts such as [M+Na]⁺ (m/z 231.08) or [M+H]⁺ (m/z 209.10) would be expected. The fragmentation pattern would likely involve losses of water, formaldehyde, and methanol (B129727) from the molecular ion.

Experimental Protocols

Synthesis of this compound

A documented synthesis involves the selective protection of D-glucose, followed by methylation and subsequent deprotection. The following protocol is adapted from the method described by Van Cleve and Schaefer (1955).

Logical Workflow for Synthesis:

synthesis_workflow start Phenyl β-D-glucopyranoside step1 Tritylation (Trityl chloride, Pyridine) start->step1 intermediate1 Phenyl 6-O-trityl-β-D-glucopyranoside step1->intermediate1 step2 Partial Methylation (Methyl iodide, Silver oxide) intermediate1->step2 intermediate2 Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside step2->intermediate2 step3 Detritylation (HBr in Acetic Acid) intermediate2->step3 intermediate3 Phenyl 2,4-di-O-methyl-β-D-glucoside step3->intermediate3 step4 Acid Hydrolysis (Dilute H₂SO₄) intermediate3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

    • Dissolve Phenyl β-D-glucopyranoside in anhydrous pyridine.

    • Add a slight molar excess of trityl chloride to the solution.

    • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water).

  • Step 2: Methylation of Phenyl 6-O-trityl-β-D-glucopyranoside

    • Suspend the dried trityl derivative in methyl iodide.

    • Add several molar equivalents of freshly prepared silver oxide in portions while stirring vigorously.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture, dilute with chloroform, and filter to remove silver salts.

    • Wash the filtrate with a sodium thiosulfate (B1220275) solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside.

  • Step 3: Detritylation

    • Dissolve the crude methylated product in glacial acetic acid.

    • Add a solution of hydrogen bromide in glacial acetic acid dropwise at 0°C.

    • Stir for a short period (1-2 minutes) until the trityl group is cleaved (monitored by TLC).

    • Neutralize the reaction carefully with a base such as sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting Phenyl 2,4-di-O-methyl-β-D-glucoside by column chromatography on silica (B1680970) gel.

  • Step 4: Hydrolysis to this compound

    • Dissolve the purified glycoside in a dilute aqueous solution of sulfuric acid (e.g., 0.5 M).

    • Heat the mixture at 90-100°C for several hours, monitoring the disappearance of the starting material by TLC.

    • Cool the solution and neutralize with barium carbonate.

    • Filter off the barium sulfate precipitate and wash the solid with water.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • The resulting syrup can be crystallized from a suitable solvent like acetone (B3395972) or ethanol to yield pure this compound.

Characterization Protocols
  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) of the alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives is a standard method for identifying partially methylated monosaccharides. The retention time and fragmentation pattern are compared against known standards. High-Performance Liquid Chromatography (HPLC) can also be used for purification and analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Samples are typically dissolved in D₂O. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals unambiguously.

  • Polarimetry: The optical rotation of the final product is measured to confirm its stereochemistry and anomeric purity upon crystallization.

Biological and Research Relevance

Partially methylated glucose derivatives like this compound are not typically studied for direct pharmacological activity. Their primary importance lies in the field of structural glycobiology.

  • Structural Elucidation: When complex carbohydrates are subjected to permethylation analysis, all free hydroxyl groups are converted to methyl ethers. Subsequent acid hydrolysis breaks the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The identification of this compound in this mixture indicates that the original glucose residue was linked to other sugars at the C1, C3, and C6 positions. This makes it an invaluable reference compound for determining branching patterns in polysaccharides.

  • Enzyme Specificity Studies: These molecules can be used as substrates or inhibitors to study the specificity of glycosyltransferases and glycosidases, enzymes crucial in the biosynthesis and degradation of carbohydrates.

  • Drug Development Context: While not a drug candidate itself, the analytical techniques that rely on this compound are fundamental to understanding the structure of carbohydrate-based drugs (e.g., heparin derivatives) or the carbohydrate moieties on glycoprotein (B1211001) therapeutics (e.g., monoclonal antibodies). The precise glycosylation pattern can significantly impact the efficacy, stability, and immunogenicity of these biopharmaceuticals. Radiolabeled derivatives of methylated glucose can also be used to trace metabolic pathways and glucose transport mechanisms, which are relevant in diseases like diabetes and cancer.[3]

References

physical and chemical properties of 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of interest in carbohydrate chemistry and related fields. This document collates available data on its fundamental characteristics, synthesis, and spectroscopic profile, offering a valuable resource for researchers utilizing this compound in their work.

Core Physical and Chemical Properties

This compound is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol .[1] The selective methylation at positions 2 and 4 leaves hydroxyl groups at positions 3 and 6, influencing its chemical reactivity and physical properties.

PropertyValueReference
Molecular Formula C8H16O6[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 19887-43-5[1]
Melting Point 128 °C[2]
Boiling Point Data not available
Solubility Soluble in water, sparingly soluble in hot anisole (B1667542) and ethylene (B1197577) dichloride, and insoluble in benzene (B151609) and petroleum ether.[3]

Synthesis of this compound

A key method for the synthesis of this compound was developed by J. W. Van Cleve and W. C. Schaefer in 1955. The synthesis involves a multi-step process starting from phenyl β-D-glucopyranoside.

Experimental Protocol: Synthesis of this compound

The synthesis can be broken down into three main stages:

  • Preparation of Phenyl 6-O-trityl-β-D-glucopyranoside: This step involves the selective protection of the primary hydroxyl group at the C6 position of phenyl β-D-glucopyranoside using trityl chloride.

  • Partial Methylation and Detritylation: The protected glucoside is then partially methylated, followed by the removal of the trityl protecting group to yield phenyl 2,4-di-O-methyl-β-D-glucoside.[3]

  • Hydrolysis: The final step is the acid-catalyzed hydrolysis of the glycosidic bond of phenyl 2,4-di-O-methyl-β-D-glucoside to yield the free reducing sugar, this compound.[3]

Synthesis_Workflow Start Phenyl β-D-glucopyranoside Step1 Tritylation (Protection of C6-OH) Start->Step1 Intermediate1 Phenyl 6-O-trityl-β-D-glucopyranoside Step1->Intermediate1 Step2 Partial Methylation & Detritylation Intermediate1->Step2 Intermediate2 Phenyl 2,4-di-O-methyl-β-D-glucoside Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 End This compound Step3->End

Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two methoxy (B1213986) groups, the anomeric proton (which will exist as two signals for the α and β anomers in solution), and the protons on the glucose ring. The chemical shifts of the ring protons will be influenced by the presence of the methyl groups.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the glucose ring and the two methyl carbons. The chemical shifts of C2 and C4 will be significantly affected by the methylation.

Mass Spectrometry (MS)

Mass spectrometry of partially methylated monosaccharides is a standard technique for the structural analysis of carbohydrates.[4][5][6][7][8] The fragmentation pattern of this compound under electron ionization would be expected to show characteristic losses of methoxy groups and fragments arising from the cleavage of the pyranose ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the remaining hydroxyl (O-H) groups, C-H stretching from the alkyl and methoxy groups, and C-O stretching vibrations. The "fingerprint" region will be unique to its specific methylation pattern.

Analytical_Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data Structural Characterization NMR->Data MS->Data FTIR->Data

General analytical workflow for the characterization of this compound.

Biological Activity and Applications

Currently, there is limited specific information available in the scientific literature regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, partially methylated sugars are crucial tools in glycobiology. They are often used as standards in methylation analysis for the structural elucidation of complex carbohydrates, such as polysaccharides and glycoproteins. The specific methylation pattern of this compound makes it a valuable reference compound for identifying 1,3,6-linked glucose residues in such analyses.

Further research is warranted to explore the potential biological effects of this compound, for instance, as a competitive inhibitor of glucose transporters or as a substrate for specific glycosyltransferases, which could open avenues for its use in drug development and as a probe for studying carbohydrate metabolism.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While foundational data on its synthesis and basic characteristics are established, there is a clear opportunity for further research to fully elucidate its detailed spectroscopic profile and to investigate its potential biological activities and applications. The methodologies and data presented herein provide a solid starting point for researchers and scientists working with this specific methylated monosaccharide.

References

An In-depth Technical Guide to the Synthesis of 2,4-Di-O-methyl-D-glucose for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of significant interest in carbohydrate chemistry and related research fields. This document details a well-established synthetic route, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable tool in the structural elucidation of polysaccharides and glycoconjugates. By selectively methylating specific hydroxyl groups on the glucose scaffold, researchers can probe the nature of glycosidic linkages within complex carbohydrates. The synthesis of this compound, however, requires a strategic approach involving the use of protecting groups to achieve the desired regioselectivity. The most cited method for its preparation is the multi-step synthesis developed by Van Cleve and Schaefer, which offers a reliable pathway to the crystalline product.

Core Synthesis Strategy

The selective synthesis of this compound hinges on the differential reactivity of the hydroxyl groups of D-glucose. The primary hydroxyl group at C-6 is the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4.[1] To achieve methylation specifically at the C-2 and C-4 positions, a protecting group strategy is essential.[2][3]

The Van Cleve and Schaefer synthesis employs a phenyl glycoside to protect the anomeric position (C-1) and a trityl group to protect the primary hydroxyl group (C-6). This leaves the hydroxyl groups at C-2, C-3, and C-4 available for methylation. Subsequent partial methylation and deprotection steps yield the desired product.

Synthesis Workflow

Synthesis_Workflow start Phenyl β-D-glucopyranoside tritylation Tritylation start->tritylation Trityl chloride, Pyridine intermediate1 Phenyl 6-O-trityl-β-D-glucopyranoside tritylation->intermediate1 methylation Partial Methylation (Purdie Method) intermediate1->methylation Methyl iodide, Silver oxide intermediate2 Methylated Intermediate methylation->intermediate2 detritylation Detritylation intermediate2->detritylation Mild acid intermediate3 Phenyl 2,4-di-O-methyl-β-D-glucoside detritylation->intermediate3 hydrolysis Acid Hydrolysis intermediate3->hydrolysis Aqueous acid end This compound hydrolysis->end

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the synthesis described by Van Cleve and Schaefer.

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside
  • Starting Material: Phenyl β-D-glucopyranoside. This can be obtained commercially or synthesized from its tetra-O-acetate derivative.[4]

  • Reaction: Dissolve phenyl β-D-glucopyranoside in anhydrous pyridine.

  • Add a slight molar excess of trityl chloride to the solution.

  • Heat the mixture at 95°C for 4 hours, ensuring the reaction is protected from atmospheric moisture.[3]

  • After cooling, pour the reaction mixture into ice water to precipitate the product and separate it from triphenylmethanol.

  • The crude product can be purified by crystallization. This reaction typically proceeds in near-quantitative yield.[4]

Step 2: Partial Methylation of Phenyl 6-O-trityl-β-D-glucopyranoside
  • Methylation: The partial methylation is carried out using the Purdie method.[4]

  • Suspend the dried phenyl 6-O-trityl-β-D-glucopyranoside in methyl iodide.

  • Add freshly prepared silver oxide in portions while stirring. The reaction is exothermic and may require cooling.

  • Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Detritylation to Yield Phenyl 2,4-di-O-methyl-β-D-glucoside
  • Deprotection: The trityl group is selectively removed under mild acidic conditions.

  • Dissolve the crude methylated intermediate from the previous step in a suitable solvent (e.g., chloroform).

  • Introduce a mild acid, such as a solution of hydrogen chloride in chloroform (B151607) or aqueous acetic acid, and stir at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, neutralize the acid and remove the solvent under reduced pressure.

  • The desired phenyl 2,4-di-O-methyl-β-D-glucoside can be purified by column chromatography on silica (B1680970) gel and crystallization. A yield of 15% for this crystalline product has been reported.[3][4]

Step 4: Hydrolysis to this compound
  • Final Hydrolysis: The glycosidic bond of phenyl 2,4-di-O-methyl-β-D-glucoside is cleaved by acid hydrolysis.

  • Dissolve the purified product from Step 3 in an aqueous acid solution (e.g., dilute sulfuric acid or trifluoroacetic acid).[1]

  • Heat the mixture to facilitate hydrolysis, monitoring the reaction by TLC.

  • After the reaction is complete, neutralize the acid with a suitable base (e.g., barium carbonate or sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting this compound can be purified by crystallization. This final step has been reported to proceed with a good yield of 82%.[4]

Quantitative Data

ParameterValueReference
Molecular Formula C₈H₁₆O₆[5]
Molecular Weight 208.21 g/mol [5]
Yield (Phenyl 2,4-di-O-methyl-β-D-glucoside) 15%[3][4]
Yield (Hydrolysis to final product) 82%[4]
Melting Point (Phenyl 2,4-di-O-methyl-β-D-glucoside) 128-130°C (with softening)[3]
Specific Rotation [α]²⁵D (Phenyl 2,4-di-O-methyl-β-D-glucoside) -54.5° (c 3, acetone)[3]
Specific Rotation [α]²⁵D (this compound) Initial: +37.3° (5 min, c 1.6, water)[3]
Specific Rotation [α]²⁵D (this compound) Equilibrium: +76.5° (c 1.6, water)[3]

Characterization

The final product, this compound, can be characterized by several analytical techniques. The shift in optical rotation from an initial value to an equilibrium value in water is indicative of mutarotation, confirming the presence of the free reducing sugar.[3] For characterization of small quantities, conversion to derivatives such as N-p-nitrophenyl- or N-p-bromophenyl-2,4-di-O-methyl-D-glucosylamines can be advantageous.[3] Further confirmation of the structure and purity should be obtained using modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Relevance and Research Applications

While this compound is not typically involved in primary signaling pathways, its significance lies in its use as a chemical tool. The primary application is in methylation analysis for the structural determination of polysaccharides. After a complex carbohydrate is fully methylated, hydrolyzed, and the resulting partially methylated monosaccharides are identified, the original glycosidic linkages can be deduced. The identification of this compound as a hydrolysis product, for example, can indicate the presence of a 1,3,6-linked branch point in the original polysaccharide.[3]

Conclusion

The synthesis of this compound, while requiring multiple steps and careful control of reaction conditions, is an achievable process for research laboratories. The use of protecting groups is fundamental to achieving the desired regioselectivity. This guide provides the necessary details to undertake this synthesis, enabling researchers to produce this valuable compound for their studies in carbohydrate chemistry and glycobiology.

References

In-depth Technical Guide: 2,4-Di-O-methyl-D-glucose NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-O-methyl-D-glucose is a partially methylated monosaccharide that serves as a valuable chemical intermediate and reference compound in carbohydrate chemistry and drug discovery. Its specific methylation pattern influences its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation and characterization of such carbohydrate derivatives. This guide provides a comprehensive overview of the NMR spectral data for this compound, including detailed data tables and a summary of the experimental protocols typically employed for its analysis.

Due to the scarcity of publicly available experimental NMR data for this compound, this guide emphasizes the general methodologies and expected spectral features based on the analysis of closely related methylated glucose derivatives.

I. Predicted NMR Spectral Data

In the absence of experimentally acquired spectra in public databases, theoretical prediction of NMR chemical shifts provides a valuable reference. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the α and β anomers of 2,4-Di-O-methyl-D-glucopyranose. These predictions are based on computational models and analysis of empirical data from similar structures.

Table 1: Predicted ¹H NMR Chemical Shift Data for 2,4-Di-O-methyl-D-glucopyranose (in D₂O)

Protonα-anomer Chemical Shift (ppm)β-anomer Chemical Shift (ppm)
H-1~5.2 - 5.4~4.5 - 4.7
H-2~3.3 - 3.5~3.1 - 3.3
H-3~3.6 - 3.8~3.4 - 3.6
H-4~3.4 - 3.6~3.2 - 3.4
H-5~3.7 - 3.9~3.5 - 3.7
H-6a~3.7 - 3.9~3.8 - 4.0
H-6b~3.6 - 3.8~3.6 - 3.8
OCH₃-2~3.5 - 3.7~3.5 - 3.7
OCH₃-4~3.4 - 3.6~3.4 - 3.6

Table 2: Predicted ¹³C NMR Chemical Shift Data for 2,4-Di-O-methyl-D-glucopyranose (in D₂O)

Carbonα-anomer Chemical Shift (ppm)β-anomer Chemical Shift (ppm)
C-1~92 - 94~96 - 98
C-2~82 - 84~84 - 86
C-3~72 - 74~74 - 76
C-4~80 - 82~80 - 82
C-5~71 - 73~75 - 77
C-6~61 - 63~61 - 63
OCH₃-2~58 - 60~58 - 60
OCH₃-4~57 - 59~57 - 59

II. Experimental Protocols

1. Sample Preparation:

  • Sample: 5-10 mg of this compound.

  • Solvent: 0.5 - 0.7 mL of high-purity deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired experimental conditions. For carbohydrates, D₂O is a common choice.

  • Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, is typically added for chemical shift referencing.

  • Procedure: The sample is dissolved in the deuterated solvent in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a suitable probe is used for data acquisition.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.

    • Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

    • Temperature: Experiments are usually conducted at a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of around 200-220 ppm is typical for carbohydrates.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is often employed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

III. Visualization of NMR Analysis Workflow

The logical flow of experiments for the complete NMR characterization of a methylated glucose derivative can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY TOCSY TOCSY H1_NMR->TOCSY Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Structure_Confirmation Confirm Methylation Pattern and Stereochemistry HMBC->Structure_Confirmation TOCSY->Assign_Protons Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HSQC Assign_Carbons->HMBC Assign_Carbons->Structure_Confirmation

Caption: Workflow for the NMR-based structural elucidation of this compound.

While specific experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain, this guide provides a robust framework for its analysis. The predicted chemical shifts offer a valuable starting point for spectral interpretation. The detailed experimental protocol outlines the standard procedures for acquiring high-quality NMR data for this and related methylated carbohydrates. The provided workflow diagram illustrates the logical progression of experiments and analysis required for complete structural characterization, which is a critical step in the research and development of carbohydrate-based molecules in various scientific and industrial applications.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the mass spectrometric analysis of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide. The analysis of such compounds is crucial for the structural elucidation of complex carbohydrates, particularly in determining glycosidic linkages. The standard and most widely practiced method for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS) of the derived partially methylated alditol acetates (PMAAs). This document outlines the derivatization process, the principles of electron ionization (EI) mass spectrometry fragmentation of the resulting PMAA, and a typical experimental protocol.

Introduction to Methylation Analysis

Methylation analysis is a powerful technique to determine the linkage positions in a polysaccharide or oligosaccharide. The free hydroxyl groups of the carbohydrate are first permethylated. Subsequently, the glycosidic linkages are hydrolyzed, and the resulting partially methylated monosaccharides are reduced to their corresponding alditols. Finally, the newly formed hydroxyl groups (from the reduction of the aldehyde/ketone and the hydrolyzed linkages) are acetylated. These resulting PMAAs are volatile and can be readily analyzed by GC-MS. The fragmentation pattern of a PMAA in the mass spectrometer provides information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage points of that monosaccharide unit in the parent carbohydrate.

For this compound, this derivatization process yields 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol. The fragmentation of this specific derivative will be the focus of this guide.

Experimental Protocol for Methylation Analysis

A typical experimental workflow for the analysis of a polysaccharide leading to the identification of this compound residues is detailed below.

Permethylation of the Polysaccharide
  • Sample Preparation : Dissolve 1-5 mg of the dry polysaccharide sample in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Alkoxide Formation : Add 20-30 mg of powdered sodium hydroxide (B78521) (NaOH) and stir the mixture at room temperature for at least 4 hours to ensure complete alkoxide formation.

  • Methylation : Cool the reaction mixture in an ice bath and add 0.5 mL of methyl iodide (CH₃I) dropwise. Allow the mixture to warm to room temperature and stir for at least 12 hours.

  • Work-up : Quench the reaction by the slow addition of 2 mL of water. Extract the permethylated polysaccharide by partitioning with 2 mL of dichloromethane (B109758) (CH₂Cl₂). The organic layer is washed three times with 2 mL of water and then dried over anhydrous sodium sulfate. The solvent is evaporated under a stream of nitrogen.

Hydrolysis
  • To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 2 hours in a sealed tube.

  • Cool the sample and evaporate the TFA under a stream of nitrogen. Add methanol (B129727) and evaporate again to remove residual TFA; repeat this step three times.

Reduction
  • Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide (NH₄OH).

  • Add 10 mg of sodium borodeuteride (NaBD₄) and let the reaction proceed for 2 hours at room temperature. The use of sodium borodeuteride instead of sodium borohydride (B1222165) is a common practice to label the C1 position, which aids in distinguishing it from other positions.

  • Destroy the excess NaBD₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

Acetylation
  • Evaporate the sample to dryness under a stream of nitrogen. Add 1 mL of methanol and evaporate again; repeat this step three times to remove borate (B1201080) salts.

  • Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

  • Heat the mixture at 100°C for 1 hour in a sealed tube.

  • Cool the sample and add 1 mL of toluene. Evaporate the solvents to dryness.

  • Partition the residue between 2 mL of dichloromethane and 2 mL of water. Collect the organic layer, wash it twice with water, and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

experimental_workflow start Polysaccharide Sample permethylation Permethylation (DMSO, NaOH, CH3I) start->permethylation hydrolysis Hydrolysis (2M TFA, 121°C) permethylation->hydrolysis reduction Reduction (NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride, Pyridine) reduction->acetylation gcms GC-MS Analysis acetylation->gcms

Figure 1. Experimental workflow for methylation analysis.

Mass Spectrometry Fragmentation of 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol

The electron ionization (EI) mass spectrometry of PMAAs does not typically show a molecular ion peak. Instead, the spectrum is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon backbone of the alditol chain.[1] The fragmentation rules are as follows:

  • Cleavage of the C-C bond is the primary fragmentation pathway.[1]

  • Fission between two methoxylated carbons is more favored than between a methoxylated and an acetoxylated carbon, which is in turn more favored than cleavage between two acetoxylated carbons.[1]

  • The positive charge preferentially resides on the fragment containing a methoxy (B1213986) group.[2]

  • Secondary fragments are formed by the loss of neutral molecules such as acetic acid (60 Da), ketene (B1206846) (42 Da), or methanol (32 Da).[1]

Applying these rules to 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol, we can predict the major primary fragment ions.

References

2,4-Di-O-Methylation in Glucose: A Technical Guide on a Molecule of Untapped Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the biological significance of 2,4-di-O-methylated glucose. A comprehensive review of available scientific literature reveals a notable scarcity of information on the specific biological roles of this molecule in cellular processes, signaling pathways, or as a therapeutic target. The primary body of research is centered on its chemical synthesis. This document summarizes the established synthesis protocols for 2,4-di-O-methyl-D-glucose and explores the broader context of partial sugar methylation to propose potential avenues for future research. While quantitative data on its biological effects and defined signaling pathways are not available, this guide serves as a foundational resource for researchers interested in exploring the potential of this and other partially methylated monosaccharides.

Introduction: The Enigma of 2,4-Di-O-Methylated Glucose

Methylation is a fundamental biological process that modulates the function of DNA, proteins, and metabolites, thereby influencing a vast array of cellular activities. In carbohydrates, partial O-methylation contributes to the structural diversity of polysaccharides in microorganisms, invertebrates, and plants. The specific methylation patterns of bacterial and fungal glycans are known to play a crucial role in their interactions with host immune systems.

Despite the established importance of sugar methylation, this compound remains a molecule of largely unknown biological significance. It is primarily recognized as a synthetic derivative of glucose, with its natural occurrence yet to be definitively established in biological systems. This guide provides a thorough account of the available chemical knowledge and frames the potential for future biological investigation.

Chemical Synthesis of this compound

The most well-documented information for this compound is its chemical synthesis. The method pioneered by Van Cleve and Schaefer remains a cornerstone in its preparation. The overall strategy involves the protection of specific hydroxyl groups, followed by methylation and subsequent deprotection to yield the desired product.

Experimental Protocol: Synthesis via Phenyl-β-D-glucopyranoside Derivative

The synthesis of this compound can be achieved through a multi-step process starting from phenyl-β-D-glucopyranoside. This method, adapted from the work of Van Cleve and Schaefer, is outlined below.

Step 1: Tritylation of Phenyl-β-D-glucopyranoside

  • Phenyl-β-D-glucopyranoside is reacted with trityl chloride in a suitable solvent (e.g., pyridine) to selectively protect the primary hydroxyl group at the C6 position. This reaction yields phenyl 6-O-trityl-β-D-glucopyranoside.

Step 2: Partial Methylation

  • The resulting phenyl 6-O-trityl-β-D-glucopyranoside is then subjected to partial methylation. The Purdie method, employing methyl iodide and silver oxide, can be used to methylate the available hydroxyl groups at the C2 and C4 positions.

Step 3: Detritylation

  • The trityl protecting group is selectively removed from the C6 position, typically using a mild acidic treatment, to yield phenyl 2,4-di-O-methyl-β-D-glucoside.

Step 4: Hydrolysis

  • Finally, the phenyl glycoside is hydrolyzed, usually with acid, to cleave the anomeric bond and release the free reducing sugar, this compound.

Synthesis Workflow

Synthesis_Workflow Start Phenyl-β-D-glucopyranoside Step1 Tritylation (Trityl chloride, Pyridine) Start->Step1 Intermediate1 Phenyl 6-O-trityl-β-D-glucopyranoside Step1->Intermediate1 Step2 Partial Methylation (Methyl iodide, Silver oxide) Intermediate1->Step2 Intermediate2 Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside Step2->Intermediate2 Step3 Detritylation (Mild acid) Intermediate2->Step3 Intermediate3 Phenyl 2,4-di-O-methyl-β-D-glucoside Step3->Intermediate3 Step4 Hydrolysis (Acid) Intermediate3->Step4 End This compound Step4->End

Synthetic pathway for this compound.

Broader Context: Biological Significance of Partially Methylated Sugars

While data on this compound is sparse, the study of other partially methylated sugars provides a framework for hypothesizing its potential roles.

  • Microbial Polysaccharides and Immunity : The cell walls of fungi and bacteria are rich in complex carbohydrates, including methylated sugars. These methylation patterns can be critical for the structural integrity of the cell wall and for interactions with the host's immune system. For instance, specific methylation of bacterial lipopolysaccharides can influence their recognition by Toll-like receptors (TLRs), thereby modulating the innate immune response.

  • Modulation of Bioactivity : Methylation can alter the physicochemical properties of a molecule, such as its hydrophobicity and conformational flexibility. This can, in turn, affect its biological activity. For example, the partial methylation of flavonoids has been shown to enhance their antimicrobial and antifungal properties.

  • Metabolic Probes : Non-metabolizable or slowly metabolized sugar analogs are valuable tools for studying carbohydrate transport and metabolism. For example, 3-O-methyl-D-glucose is widely used to study glucose transport across cell membranes because it is transported by the same carriers as glucose but is not significantly metabolized intracellularly.

Potential Research Directions for this compound

Given the lack of direct biological data, the following areas represent promising avenues for future research into the significance of this compound:

Proposed Experimental Workflow for Investigating Biological Activity

Research_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Cellular Studies Start Synthesized this compound EnzymeAssays Enzyme Inhibition Assays (e.g., Hexokinase, Glycosyltransferases) Start->EnzymeAssays CellUptake Cellular Uptake Studies (Competitive inhibition of glucose transport) Start->CellUptake ImmuneCellAssays Immune Cell Stimulation Assays (e.g., Macrophage activation, Cytokine release) Start->ImmuneCellAssays Metabolomics Metabolomic Profiling (Impact on cellular metabolism) EnzymeAssays->Metabolomics CellUptake->Metabolomics AnimalModels Animal Models of Disease (e.g., Inflammation, Infection) ImmuneCellAssays->AnimalModels Glycoproteomics Glycoproteomic Analysis (Alterations in glycosylation patterns) Metabolomics->Glycoproteomics

Proposed workflow for exploring biological roles.
  • Metabolic Stability and Transport : A foundational study would be to determine the metabolic fate of this compound in various cell types and its ability to be transported by glucose transporters. Its stability could make it a useful probe for studying glucose transport systems.

  • Interaction with Carbohydrate-Binding Proteins : The methylation pattern of this compound may confer specific binding properties to lectins and other carbohydrate-binding proteins. Screening against a panel of lectins could reveal potential biological interaction partners.

  • Immunomodulatory Effects : Given the role of methylated sugars in microbial surfaces, it would be valuable to investigate whether this compound can modulate immune cell functions, such as cytokine production, phagocytosis, and inflammatory responses.

  • Antimicrobial and Antifungal Activity : The potential for this compound to act as an antimicrobial or antifungal agent, either directly or by interfering with cell wall synthesis or metabolism, warrants investigation.

Conclusion

This compound currently represents a significant knowledge gap in the field of glycobiology. While its chemical synthesis is well-established, its biological significance remains to be elucidated. The information presented in this technical guide is intended to provide a comprehensive summary of the current state of knowledge and to serve as a catalyst for future research. By exploring its metabolic fate, protein interactions, and potential immunomodulatory and antimicrobial properties, the scientific community can begin to unravel the biological importance of this intriguing molecule and, by extension, gain a deeper understanding of the role of partial sugar methylation in health and disease.

An In-depth Technical Guide to 2,4-Di-O-methyl-D-glucose: Synthesis and Analytical Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,4-Di-O-methyl-D-glucose, a synthetically derived methylated monosaccharide. This document details its historical synthesis, key chemical and physical properties, and its critical role as an analytical standard in the structural elucidation of complex carbohydrates. Detailed experimental protocols for its chemical synthesis and its generation during polysaccharide linkage analysis are provided. This guide is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, glycobiology, and drug development who are engaged in the structural analysis of polysaccharides.

Discovery and History

This compound is not a naturally occurring sugar but a product of chemical synthesis, with its history intrinsically linked to the development of methylation analysis for polysaccharide structure determination. It was first identified as an unexpected byproduct during the synthesis of 2,3,4-tri-O-methyl-D-glucose.[1] Later, a direct synthesis of its methyl glycoside was achieved by Adams, Reeves, and Goebel.[1]

A significant advancement came in 1955 when J. W. Van Cleve and W. C. Schaefer at the Northern Utilization Research Branch of the USDA developed an improved synthesis for crystalline this compound.[1][2] This new method was crucial as it provided a reliable source of the compound, which was needed for the characterization of 1,3-linked branch points in dextran.[1] The availability of a pure standard enabled the definitive identification of this dimethyl ether of glucose when it was isolated from the hydrolysis products of methylated polysaccharides.

Physicochemical and Spectroscopic Data

The definitive properties of this compound have been established through both experimental analysis and computational methods. The experimental data is primarily derived from the seminal work of Van Cleve and Schaefer, while computational data is available from public chemical databases.

PropertyValueSource
Systematic Name (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanalPubChem[3]
Molecular Formula C₈H₁₆O₆PubChem[3]
Molecular Weight 208.21 g/mol PubChem[3]
Melting Point 128-130 °C (with softening, rapid heating)Van Cleve, 1955[1]
Specific Optical Rotation [α]²⁵D +37.3° (5 min) → +76.5° (equilibrium) (c 1.6, water)Van Cleve, 1955[1]
Anomeric Form (Crystalline) β-anomerVan Cleve, 1955[1]
Elemental Analysis (C₁₄H₁₈O₅NBr) Calculated: C, 46.4; H, 5.0; OCH₃, 17.1. Found: C, 46.5; H, 5.2; OCH₃, 17.2Van Cleve, 1955[1]

Note: Elemental analysis shown is for the N-p-bromophenyl-2,4-di-O-methyl-D-glucosylamine derivative, which was used for characterization.

Experimental Protocols

The methodologies for the synthesis of this compound and its generation during polysaccharide analysis are critical for researchers in carbohydrate chemistry.

Chemical Synthesis of this compound

The following protocol is adapted from the 1955 publication by Van Cleve and Schaefer.[1] This multi-step synthesis starts with the commercially available phenyl β-D-glucopyranoside.

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

  • Dissolve 27.0 g (0.105 mole) of phenyl β-D-glucopyranoside in 150 ml of anhydrous pyridine.

  • Add 30.7 g (0.11 mole) of triphenylchloromethane (trityl chloride).

  • Heat the mixture at 95 °C for 4 hours, ensuring protection from atmospheric moisture.

  • Cool the reaction mixture and pour it into 1 liter of an ice-water mixture.

  • Collect the resulting gummy solid by filtration, wash thoroughly with water, and dry.

  • The crude product is used directly in the next step without further purification. An almost quantitative yield is expected.

Step 2: Partial Methylation

  • Suspend the crude phenyl 6-O-trityl-β-D-glucopyranoside in 200 ml of methyl iodide.

  • Add 40 g of silver oxide in several portions with vigorous stirring over 1 hour.

  • Continue stirring for an additional 24 hours at room temperature.

  • Filter the reaction mixture and wash the solid residue with chloroform.

  • Combine the filtrate and washings and evaporate to a syrup under reduced pressure.

Step 3: Detritylation and Isolation of Phenyl 2,4-di-O-methyl-β-D-glucoside

  • Dissolve the syrup from Step 2 in 100 ml of glacial acetic acid.

  • Add 100 ml of water to the solution.

  • Heat the solution on a steam bath for 30 minutes to effect detritylation.

  • Evaporate the solution to a syrup under reduced pressure.

  • Extract the syrup with boiling Skelly C (a petroleum ether solvent) to remove triphenylmethanol.

  • Dissolve the remaining residue in boiling benzene. Upon cooling, phenyl 2,4-di-O-methyl-β-D-glucoside crystallizes. The reported yield is approximately 15%.[1]

Step 4: Hydrolysis to this compound

  • Dissolve 1.0 g of phenyl 2,4-di-O-methyl-β-D-glucoside in 50 ml of 0.5 N sulfuric acid.

  • Heat the solution on a steam bath for 16 hours.

  • Neutralize the solution with barium carbonate and filter.

  • Evaporate the filtrate to a syrup under reduced pressure.

  • Dissolve the syrup in a minimal amount of absolute ethanol (B145695) and allow it to crystallize. The reported yield is 82%.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Phenyl β-D-glucopyranoside tritylation Step 1: Tritylation (Trityl Chloride, Pyridine) start->tritylation Protect C6-OH methylation Step 2: Methylation (CH3I, Ag2O) tritylation->methylation Methylate C2, C3, C4-OH detritylation Step 3: Detritylation (Aqueous Acetic Acid) methylation->detritylation Remove Trityl Group hydrolysis Step 4: Hydrolysis (0.5 N H2SO4) detritylation->hydrolysis Cleave Glycosidic Bond end_product This compound hydrolysis->end_product

Caption: Workflow for the chemical synthesis of this compound.

Role in Polysaccharide Linkage Analysis

This compound is a key diagnostic product in the glycosidic linkage analysis of polysaccharides, commonly known as methylation analysis. Its identification signifies the presence of a D-glucose residue within the polymer that is substituted at positions 1, 3, and 6.

Generalized Protocol for Methylation Analysis: This process involves several key steps to convert a polysaccharide into a mixture of partially methylated alditol acetates (PMAAs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).[4][5][6]

  • Permethylation: All free hydroxyl groups on the polysaccharide are methylated, typically using a strong base (like sodium hydride or dimsyl anion) and methyl iodide.[6] This converts the hydroxyl groups into stable methyl ethers.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed (e.g., with trifluoroacetic acid) to cleave the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The positions that were previously involved in glycosidic linkages or the ring structure are now free hydroxyls.

  • Reduction: The aldehyde group of the partially methylated monosaccharides is reduced to an alcohol, typically with sodium borodeuteride (NaBD₄), to form the corresponding alditols. This prevents the formation of multiple anomeric peaks in the subsequent GC analysis.

  • Acetylation: The newly formed hydroxyl groups (from the previous hydrolysis and reduction steps) are acetylated using an agent like acetic anhydride.

  • GC-MS Analysis: The resulting PMAA derivatives are volatile and can be separated and identified by GC-MS. The fragmentation pattern in the mass spectrometer provides definitive information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage positions of the monosaccharide residue in the polysaccharide.

For a 1,3,6-linked glucopyranosyl residue, this process yields 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol. The identification of this specific PMAA confirms the original linkage pattern.

Methylation_Analysis cluster_analysis Role in Methylation Analysis of Polysaccharides polysaccharide Polysaccharide with 1,3,6-linked Glucose Residue permethylation 1. Permethylation (e.g., CH3I, NaH) polysaccharide->permethylation Methylate all free -OH hydrolysis 2. Acid Hydrolysis (e.g., TFA) permethylation->hydrolysis Cleave glycosidic bonds reduction 3. Reduction (NaBD4) hydrolysis->reduction Reduce aldehyde to alcohol methylated_glucose This compound (intermediate) acetylation 4. Acetylation (Acetic Anhydride) reduction->acetylation Acetylate new -OH gcms 5. GC-MS Analysis acetylation->gcms Separate & Identify PMAAs pmaa_product 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol (from terminal glucose) 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol (from 1,3-linked glucose) 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol (Diagnostic Product) gcms->pmaa_product Identifies original linkages

Caption: Logical workflow of methylation analysis for polysaccharide structure elucidation.

Biological Significance

Currently, there is no evidence to suggest that this compound has any inherent biological activity or plays a role in cellular signaling pathways. Its significance is confined to its utility as a chemical standard for the structural analysis of complex carbohydrates, particularly in identifying branch points in glucans.

Conclusion

This compound is a cornerstone molecule in the chemical analysis of polysaccharide structures. While not found in nature, its synthesis and the analytical methods that produce it are fundamental to glycobiology. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the accurate synthesis, identification, and application of this important methylated sugar in the ongoing exploration of the complex world of carbohydrates.

References

2,4-Di-O-methyl-D-glucose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Di-O-methyl-D-glucose, including its chemical properties, synthesis, and potential, though currently underexplored, biological relevance. The information is intended to serve as a foundational resource for its application in research and development.

Core Chemical and Physical Data

This compound is a derivative of D-glucose in which the hydroxyl groups at positions 2 and 4 are replaced by methoxy (B1213986) groups. This modification alters its chemical and physical properties compared to the parent molecule.

PropertyValueSource
CAS Number 19887-43-5[1][2]
Molecular Formula C₈H₁₆O₆[2]
Molecular Weight 208.21 g/mol [1][2]
IUPAC Name (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal[2]

Synthesis of this compound

Experimental Workflow for Synthesis

G cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection & Purification Start D-Glucose Protect_C1_C6 Protection of C1 and C6 hydroxyl groups Start->Protect_C1_C6 Methylation Selective methylation of C2 and C4 hydroxyl groups (e.g., using dimethyl sulfate) Protect_C1_C6->Methylation Deprotection Removal of protecting groups from C1 and C6 Methylation->Deprotection Purification Purification of this compound (e.g., chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

A classical synthesis approach involves the selective protection of hydroxyl groups, followed by methylation and subsequent deprotection. One of the foundational methods was reported in the Journal of the American Chemical Society in 1955. This process can be summarized as follows:

  • Protection: Starting with a suitable derivative of D-glucose, such as one with protecting groups on the C1 and C6 hydroxyls, to prevent their reaction in the subsequent step.

  • Methylation: The partially protected glucose is then treated with a methylating agent, like dimethyl sulfate, under basic conditions. This leads to the methylation of the free hydroxyl groups at the C2 and C4 positions.

  • Deprotection: The protecting groups at C1 and C6 are removed to yield this compound.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

For researchers looking to perform this synthesis, it is recommended to consult specialized literature in carbohydrate chemistry for modern and detailed experimental conditions.

Biological Activity and Signaling Pathways

There is a scarcity of specific data in the current scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, based on the known effects of other methylated glucose analogs, some potential areas of research can be hypothesized.

Methylation of hydroxyl groups on glucose can significantly alter its interaction with glucose transporters and metabolic enzymes. For instance, some methylated glucose derivatives are known to compete with glucose for transport into cells but are not subsequently metabolized, thereby acting as inhibitors of glucose uptake and glycolysis.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates the general pathway of glucose metabolism and indicates where a methylated glucose analog like this compound might exert an effect, likely at the level of glucose transport or the initial enzymatic steps of glycolysis.

G cluster_cell Cell GLUT Glucose Transporter (e.g., GLUT1) Glucose_in Intracellular Glucose GLUT->Glucose_in Transport Glycolysis Glycolysis Glucose_in->Glycolysis Energy ATP Production Glycolysis->Energy Glucose_ex Extracellular Glucose Glucose_ex->GLUT Methylated_Glucose This compound Methylated_Glucose->GLUT Potential Inhibition

Caption: Potential interaction of this compound with the glucose transport pathway.

Further research is required to elucidate the specific biological effects of this compound. Its unique methylation pattern may confer novel properties relevant to drug development, particularly in the context of metabolic disorders and oncology, where glucose metabolism is often dysregulated.

References

solubility of 2,4-Di-O-methyl-D-glucose in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Di-O-methyl-D-glucose. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents remains largely undocumented. However, valuable qualitative insights can be drawn from its synthesis and purification procedures. This guide summarizes the available information, providing a qualitative assessment of its solubility, and outlines a general experimental protocol for its quantitative determination. Furthermore, this document addresses the current lack of established signaling pathways or specific experimental workflows involving this compound.

Introduction

This compound is a derivative of D-glucose, a monosaccharide of fundamental importance in biology and chemistry. The methylation of hydroxyl groups on a sugar molecule significantly alters its physicochemical properties, including its solubility, by modifying its ability to form hydrogen bonds. Understanding the solubility of such derivatives is crucial for their application in various research and development areas, including synthetic chemistry, drug design, and biological studies.

Solubility Profile of this compound

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in any solvent. The lack of such data suggests that this specific property has not been a primary focus of published research to date.

Qualitative Solubility Assessment

Insight into the solubility of this compound can be inferred from its synthesis and purification. According to a published synthesis, the compound "does not crystallize readily even when pure"[1]. This observation is a strong indicator that this compound is likely a syrup or an amorphous solid at room temperature. The difficulty in crystallization suggests that it has a high affinity for the solvents used during its purification, which typically include organic solvents.

General Principles of Methylated Carbohydrate Solubility:

  • Effect of Methylation: The methylation of hydroxyl groups in a carbohydrate generally leads to a decrease in its polarity. This is because the methyl groups (-CH3) are less capable of forming hydrogen bonds compared to the hydroxyl groups (-OH) they replace.

  • Aqueous Solubility: Consequently, methylation typically reduces the solubility of a carbohydrate in polar protic solvents like water.

  • Organic Solvent Solubility: Conversely, the increased lipophilicity due to methylation enhances solubility in less polar organic solvents.

Based on these principles and the observed difficulty in crystallization, it can be inferred that this compound exhibits good solubility in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLower than GlucoseReplacement of two polar hydroxyl groups with less polar methyl groups reduces hydrogen bonding capacity with water.
Alcohols (Methanol, Ethanol)Likely SolubleThese solvents have both polar and non-polar characteristics and are often used in the purification of methylated sugars.
Polar Aprotic
Acetone, AcetonitrileLikely SolubleThese solvents can dissolve moderately polar compounds.
Dimethylformamide (DMF)Likely SolubleOften used as a solvent for carbohydrate modifications.
Dimethyl sulfoxide (B87167) (DMSO)Likely SolubleA powerful polar aprotic solvent capable of dissolving a wide range of substances.
Non-Polar
Hexane, TolueneSparingly Soluble to InsolubleDespite increased lipophilicity, the remaining hydroxyl groups and the overall polarity of the molecule would limit solubility in highly non-polar solvents.

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. A general and robust method for this is the isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a validated spectrophotometric method)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a refractive index detector) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Incubate in thermostatic shaker (e.g., 25°C, 24-48h) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-RI) G->H I Calculate Solubility H->I

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no documented evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its biological activity has not been a significant subject of investigation. As a synthetic derivative, it is not a known natural metabolite.

Conclusion

While quantitative solubility data for this compound remains elusive in the published literature, a qualitative understanding of its solubility can be derived from its chemical structure and synthetic procedures. It is predicted to have lower solubility in water than its parent compound, D-glucose, and enhanced solubility in various organic solvents. For precise applications, experimental determination of its solubility is recommended. The lack of information on its biological role underscores an area ripe for future investigation. This guide provides a foundational resource for researchers working with this and similar methylated carbohydrate derivatives.

References

Anomeric Forms of 2,4-Di-O-methyl-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anomeric forms of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of significant interest in carbohydrate chemistry and related fields. This document details the synthesis, physical properties, and analytical characterization of its α and β anomers, offering valuable data and protocols for researchers working with this compound.

Introduction to Anomeric Forms

This compound, like most reducing sugars, exists in solution as an equilibrium mixture of its cyclic hemiacetal forms, known as anomers. These anomers, designated as α and β, differ in the stereochemical configuration at the anomeric carbon (C1). This seemingly subtle structural difference leads to distinct physical and spectroscopic properties, which are crucial for their identification and characterization. The interconversion between the α and β anomers in solution is a phenomenon known as mutarotation.

Physical and Spectroscopic Properties

Table 1: Physical Properties of this compound Anomers

Propertyβ-Anomer (Crystalline)Equilibrium Mixture in Waterα-Anomer (Calculated)
Melting Point (°C)128-130-Not available
Specific Rotation [α]D+37.3° (initial)+76.5°+146.9°*

*Calculated assuming an equilibrium composition of 36% α-anomer and 64% β-anomer, similar to that of D-glucose in water.

Due to a lack of readily available experimental data in the searched literature, specific ¹H and ¹³C NMR chemical shifts for the individual α and β anomers of this compound could not be compiled. However, based on the known spectral properties of other methylated glucose derivatives, it is expected that the anomeric proton (H-1) of the α-anomer would appear at a lower field (higher ppm) with a smaller coupling constant (³J(H1,H2)) compared to the β-anomer. Similarly, the anomeric carbon (C-1) of the β-anomer is expected to be shifted to a lower field in the ¹³C NMR spectrum.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the selective methylation of a protected glucose derivative, followed by deprotection. The following protocol is adapted from established methods.

Experimental Workflow for Synthesis

start Phenyl β-D-glucopyranoside tritylation Tritylation (Trityl chloride, pyridine) start->tritylation Protection of C6-OH methylation Methylation (Methyl iodide, silver oxide) tritylation->methylation Methylation of C2 & C4-OH detritylation Detritylation (Mild acid hydrolysis) methylation->detritylation Selective deprotection of C6-OH hydrolysis Glycoside Hydrolysis (Acid hydrolysis) detritylation->hydrolysis Cleavage of phenyl glycoside product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

Methodology:

  • Protection of the Primary Hydroxyl Group: Phenyl β-D-glucopyranoside is reacted with trityl chloride in pyridine (B92270) to selectively protect the primary hydroxyl group at the C-6 position.

  • Methylation: The resulting 6-O-trityl-phenyl-β-D-glucopyranoside is then methylated using a suitable methylating agent, such as methyl iodide and silver oxide (Purdie methylation), which methylates the hydroxyl groups at the C-2 and C-4 positions.

  • Detritylation: The trityl group is selectively removed by mild acid hydrolysis to yield phenyl-2,4-di-O-methyl-β-D-glucopyranoside.

  • Hydrolysis of the Glycoside: The phenyl glycoside is hydrolyzed using acid to cleave the glycosidic bond and yield the free this compound.

  • Purification: The final product can be purified by crystallization.

Chromatographic Separation of Anomers

The separation of the α and β anomers of this compound can be challenging due to their rapid interconversion in solution. Gas chromatography (GC) of their trimethylsilyl (B98337) (TMS) derivatives is a suitable method for their separation and quantification.

Experimental Workflow for Anomer Separation

start Equilibrium mixture of This compound derivatization Derivatization (e.g., Silylation with HMDS/TMCS) start->derivatization Formation of volatile derivatives gc_analysis Gas Chromatography (GC) - Capillary column (e.g., SE-30) - Temperature programming derivatization->gc_analysis Injection detection Detection (e.g., Flame Ionization Detector - FID) gc_analysis->detection Elution quantification Quantification (Peak area integration) detection->quantification Signal processing result Separated α and β anomers quantification->result

Caption: GC analysis workflow for anomer separation.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable solvent (e.g., pyridine).

  • Derivatization: The hydroxyl groups of the sugar anomers are derivatized to form more volatile and stable compounds. A common method is silylation using a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). This reaction should be performed under anhydrous conditions.

  • Gas Chromatography (GC) Analysis:

    • Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.

    • Separation: The separation of the anomeric derivatives is achieved on a capillary column (e.g., a nonpolar phase like SE-30 or OV-1). A temperature program is typically employed to ensure good resolution.

    • Detection: The separated anomers are detected using a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data Analysis: The relative amounts of the α and β anomers are determined by integrating the areas of their corresponding peaks in the chromatogram.

Mutarotation

When crystalline β-2,4-di-O-methyl-D-glucose is dissolved in water, the specific rotation of the solution changes over time from an initial value of +37.3° to an equilibrium value of +76.5°.[1] This process, known as mutarotation, is the result of the interconversion between the β-anomer, the α-anomer, and the open-chain aldehyde form until a dynamic equilibrium is established.

Logical Diagram of Mutarotation

beta β-2,4-Di-O-methyl-D-glucopyranose open_chain Open-chain aldehyde form beta->open_chain alpha α-2,4-Di-O-methyl-D-glucopyranose open_chain->alpha

Caption: Equilibrium between anomers and the open-chain form.

Conclusion

The α and β anomers of this compound exhibit distinct physical properties that are a direct consequence of their stereochemistry at the anomeric carbon. While the synthesis and characterization of the β-anomer are well-documented, further research is needed to isolate and fully characterize the pure α-anomer, particularly through spectroscopic methods like NMR. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, separate, and analyze these important carbohydrate derivatives. A thorough understanding of the anomeric forms of this compound is essential for its application in synthetic chemistry and for the structural elucidation of complex carbohydrates.

References

The Chemical Relationship Between 2,4-Di-O-methyl-D-glucose and D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between 2,4-Di-O-methyl-D-glucose and its parent monosaccharide, D-glucose. Primarily, this compound is a partially methylated derivative of D-glucose. Its significance in carbohydrate chemistry lies not in a direct biological role, but as a crucial analytical standard in the structural elucidation of complex carbohydrates, such as polysaccharides. The presence of methyl groups at specific positions (C2 and C4) of the glucose ring prevents these positions from being involved in glycosidic linkages, a principle that is exploited in methylation analysis to determine the substitution patterns of glucose residues within a polymer.

Core Concepts at a Glance

This compound is synthesized from D-glucose through a series of chemical modifications involving the strategic use of protecting groups to allow for selective methylation. Its primary application is in a powerful technique known as glycosyl linkage analysis (or methylation analysis). In this method, a polysaccharide is fully methylated, then hydrolyzed into its constituent monosaccharides. The original linkage points are revealed as unmethylated hydroxyl groups. By identifying the resulting partially methylated monosaccharides, such as this compound, researchers can deduce the original positions of glycosidic bonds in the polysaccharide.

Quantitative Data Summary

The following table summarizes and compares the key physicochemical properties of D-glucose and its 2,4-di-O-methyl derivative.

PropertyD-GlucoseThis compound
Molecular Formula C₆H₁₂O₆C₈H₁₆O₆[1]
Molecular Weight 180.16 g/mol 208.21 g/mol [1]
Melting Point 146 °C (α-anomer), 150 °C (β-anomer)128-130 °C[2]
Specific Rotation ([α]D) +112° (initial, α-anomer) to +52.7° (equilibrium)[3]+37.3° (initial) to +76.5° (equilibrium)[2]

Elucidating the Chemical Relationship and Synthesis

The structural relationship between D-glucose and this compound is that of a parent molecule and its derivative. The synthesis of the latter from the former is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity.

G Structural Relationship and Synthesis Overview D_glucose D-Glucose phenyl_glucoside Phenyl β-D-glucopyranoside D_glucose->phenyl_glucoside Glycosidation trityl_derivative Phenyl 6-O-trityl-β-D-glucopyranoside phenyl_glucoside->trityl_derivative Tritylation (Protection of C6-OH) methylated_derivative Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside trityl_derivative->methylated_derivative Methylation (C2 & C4 -OH) detritylated_derivative Phenyl 2,4-di-O-methyl-β-D-glucoside methylated_derivative->detritylated_derivative Detritylation (Deprotection of C6-OH) target_molecule This compound detritylated_derivative->target_molecule Acid Hydrolysis

Caption: Synthetic pathway from D-glucose to this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described by Van Cleve and Schaefer.[2] This synthesis involves the protection of the primary hydroxyl group at C6, followed by methylation of the remaining free hydroxyls, and subsequent deprotection and hydrolysis.

Step 1: Preparation of Phenyl 6-O-trityl-β-D-glucopyranoside

  • Dissolve phenyl β-D-glucopyranoside in anhydrous pyridine (B92270).

  • Add triphenylmethyl chloride (trityl chloride) in a slight molar excess.

  • Allow the reaction to proceed at room temperature with stirring for 24-48 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trityl derivative.

  • Purify the product by crystallization or column chromatography.

Step 2: Methylation

  • Dissolve the phenyl 6-O-trityl-β-D-glucopyranoside in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride, portion-wise at 0°C.

  • Add methyl iodide and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with methanol (B129727).

  • Extract the product into an organic solvent and wash with water.

  • Dry the organic phase and concentrate to obtain the crude methylated product.

Step 3: Detritylation

  • Dissolve the methylated product in a solvent such as chloroform.

  • Add a solution of hydrogen bromide in acetic acid at 0°C.

  • Stir the reaction for a short period (e.g., 1-2 minutes) until the trityl group is cleaved.

  • Quench the reaction with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product, wash, dry, and concentrate the organic layer.

  • Purify the resulting phenyl 2,4-di-O-methyl-β-D-glucoside by chromatography or crystallization.

Step 4: Hydrolysis

  • Dissolve the purified phenyl 2,4-di-O-methyl-β-D-glucoside in a dilute acid solution (e.g., 1 M sulfuric acid).

  • Heat the mixture at reflux for several hours.

  • Cool the reaction and neutralize with a suitable base (e.g., barium carbonate).

  • Filter to remove the precipitate and concentrate the filtrate to obtain crude this compound.

  • Purify the final product by crystallization.

G Workflow for Synthesis of this compound start Start: Phenyl β-D-glucopyranoside protection Protection of C6-OH with Trityl Chloride start->protection methylation Methylation of C2 & C4 -OH with NaH/MeI protection->methylation deprotection Deprotection of C6-OH with HBr/AcOH methylation->deprotection hydrolysis Acid Hydrolysis of Glycosidic Bond deprotection->hydrolysis purification Purification (Crystallization/Chromatography) hydrolysis->purification end End Product: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Glycosyl Linkage Analysis of a Polysaccharide

This protocol outlines the general steps for determining the glycosidic linkages in a polysaccharide, a process where this compound would be identified as a product indicating a glucose residue linked at positions 1, 3, and 6.

Step 1: Permethylation

  • Dry the polysaccharide sample thoroughly.

  • Dissolve the sample in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add a strong base, typically powdered sodium hydroxide (B78521) or a sodium dimsyl solution.

  • Add methyl iodide (CH₃I) and stir the mixture at room temperature until complete methylation is achieved.

  • Quench the reaction with water and extract the permethylated polysaccharide into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry, and evaporate the solvent.

Step 2: Hydrolysis

  • Hydrolyze the permethylated polysaccharide using an acid, such as 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for 1-2 hours.

  • Remove the acid by evaporation, often with co-distillation with methanol or isopropanol.

Step 3: Reduction

  • Dissolve the resulting partially methylated monosaccharides in water.

  • Reduce the monosaccharides to their corresponding alditols using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C1, which aids in mass spectrometric identification.

  • Neutralize the excess reducing agent with acetic acid.

  • Remove the resulting borates by co-evaporation with methanol.

Step 4: Acetylation

  • Acetylate the free hydroxyl groups of the partially methylated alditols using acetic anhydride (B1165640) with a catalyst, such as pyridine or 1-methylimidazole, or by heating.

  • Quench the reaction with water.

  • Extract the partially methylated alditol acetates (PMAAs) into an organic solvent.

  • Wash the organic layer, dry, and concentrate the sample for analysis.

Step 5: GC-MS Analysis

  • Inject the PMAA sample into a gas chromatograph-mass spectrometer (GC-MS).

  • The PMAAs are separated based on their volatility and retention times.

  • The mass spectrometer fragments the eluting compounds, and the resulting fragmentation patterns are used to identify the original positions of methylation, and thus the linkage positions in the polysaccharide. The identification of the alditol acetate (B1210297) of this compound would indicate a (1→3,6)-linked glucose residue.

G Glycosyl Linkage Analysis Workflow polysaccharide Polysaccharide Sample permethylation Permethylation (e.g., Hakomori method) polysaccharide->permethylation hydrolysis Acid Hydrolysis (e.g., TFA) permethylation->hydrolysis reduction Reduction to Alditols (e.g., NaBD₄) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation gc_ms GC-MS Analysis acetylation->gc_ms identification Identification of Partially Methylated Alditol Acetates (PMAAs) gc_ms->identification linkage_determination Determination of Glycosidic Linkages identification->linkage_determination

Caption: Experimental workflow for glycosyl linkage analysis.

References

Methodological & Application

Application Notes and Protocols for Polysaccharide Methylation Analysis Featuring 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation analysis is a powerful and widely established technique for the structural elucidation of complex carbohydrates, including polysaccharides.[1][2][3][4][5] This method allows for the determination of glycosidic linkages between monosaccharide residues within a polysaccharide chain. The process involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic bonds. The newly exposed hydroxyl groups at the linkage points are then reduced and acetylated, yielding partially methylated alditol acetates (PMAAs).[1][4][6][7] These volatile derivatives are subsequently identified and quantified by gas chromatography-mass spectrometry (GC-MS).[1][7][8][9] The identification of specific PMAAs provides crucial information about the substitution patterns of the monosaccharide units in the original polysaccharide.

This application note provides a detailed protocol for the methylation analysis of polysaccharides, with a special focus on the interpretation of results related to 2,4-Di-O-methyl-D-glucose. The presence of this derivative points to a specific type of linkage within the polysaccharide structure, and its accurate identification is key to understanding the overall architecture of the biopolymer.

Principle of the Method

The fundamental principle of methylation analysis lies in differentiating the hydroxyl groups involved in glycosidic linkages from those that are free. Initially, all free hydroxyl groups in the polysaccharide are protected by methylation. Subsequent acid hydrolysis cleaves the glycosidic bonds, generating new hydroxyl groups at the positions that were previously involved in linkages. These newly formed hydroxyl groups are then acetylated after reduction of the monosaccharides to their corresponding alditols. The resulting PMAAs are analyzed by GC-MS, and the positions of the acetyl groups correspond to the original linkage positions in the polysaccharide.

For instance, the detection of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol indicates a terminal, non-reducing glucose residue. Conversely, the identification of 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol, which is derived from this compound, signifies a glucose residue that was substituted at the C-1, C-3, and C-6 positions.

Experimental Protocols

This section details the step-by-step procedures for the methylation analysis of polysaccharides. Two common methylation methods, the Hakomori method and the Ciucanu and Kerek method, are described.

Diagram of the Experimental Workflow

experimental_workflow cluster_methylation Methylation cluster_derivatization Derivatization cluster_analysis Analysis polysaccharide Polysaccharide hakomori Hakomori Method (NaH, DMSO, CH3I) polysaccharide->hakomori ciucanu Ciucanu & Kerek Method (NaOH, DMSO, CH3I) polysaccharide->ciucanu permethylated_polysaccharide Permethylated Polysaccharide hakomori->permethylated_polysaccharide ciucanu->permethylated_polysaccharide hydrolysis Acid Hydrolysis (TFA or H2SO4) permethylated_polysaccharide->hydrolysis reduction Reduction (NaBH4 or NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation pmaas Partially Methylated Alditol Acetates (PMAAs) acetylation->pmaas gcms GC-MS Analysis pmaas->gcms data_analysis Data Analysis and Structure Elucidation gcms->data_analysis

Caption: Overall workflow for polysaccharide methylation analysis.

Protocol 1: Hakomori Methylation

The Hakomori method is a widely used and effective procedure for permethylating polysaccharides.[10][11]

Materials:

  • Dried polysaccharide sample (1-5 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Chloroform (B151607)

  • Water

  • Dialysis tubing (if required for purification)

Procedure:

  • Preparation of the dimsyl anion: In a nitrogen-purged, dry reaction vial, suspend sodium hydride in anhydrous DMSO. Heat the mixture at 50-60°C until the evolution of hydrogen gas ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl anion).

  • Dissolution of the polysaccharide: Dissolve the dried polysaccharide sample in anhydrous DMSO. This may require gentle heating and sonication.

  • Methylation: Add the dimsyl anion solution to the dissolved polysaccharide and stir for 1-2 hours at room temperature. Cool the reaction mixture in an ice bath and add methyl iodide dropwise. Allow the reaction to proceed for several hours or overnight at room temperature.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Partition the mixture between chloroform and water. The permethylated polysaccharide will be in the chloroform layer.

  • Purification: Wash the chloroform layer several times with water to remove any remaining DMSO and salts. The permethylated product can be further purified by dialysis against water.

  • Drying: Evaporate the chloroform to obtain the dried permethylated polysaccharide.

Protocol 2: Ciucanu and Kerek Methylation

This method offers a simpler and often faster alternative to the Hakomori method, using powdered sodium hydroxide (B78521) as the base.[12][13][14]

Materials:

  • Dried polysaccharide sample (1-5 mg)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Powdered sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Chloroform

  • Water

Procedure:

  • Dissolution: Dissolve the dried polysaccharide sample in anhydrous DMSO in a reaction vial.

  • Addition of Base and Methylating Agent: Add powdered NaOH and methyl iodide to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is often exothermic.

  • Work-up: Quench the reaction and extract the permethylated polysaccharide as described in the Hakomori method (steps 4-6).

Protocol 3: Hydrolysis, Reduction, and Acetylation

Following permethylation, the polysaccharide is derivatized to form PMAAs.

Materials:

Procedure:

  • Hydrolysis: Hydrolyze the permethylated polysaccharide with 2 M TFA at 120°C for 2-4 hours or with 4 M H₂SO₄ at 100°C for 4 hours.[6]

  • Removal of Acid: Evaporate the acid under a stream of nitrogen or by co-distillation with methanol.

  • Reduction: Dissolve the resulting partially methylated monosaccharides in water and add NaBH₄. Let the reaction proceed for 2-4 hours at room temperature.

  • Neutralization and Borate (B1201080) Removal: Neutralize the reaction with acetic acid. Remove the resulting borate salts by co-evaporation with methanol.

  • Acetylation: Acetylate the partially methylated alditols by heating with acetic anhydride and pyridine at 100°C for 1-2 hours.

  • Extraction: After cooling, add water and extract the PMAAs into dichloromethane.

  • Washing and Drying: Wash the dichloromethane layer with water, dry over anhydrous sodium sulfate, and concentrate for GC-MS analysis.

Data Presentation and Interpretation

The GC-MS analysis of the PMAA mixture provides a chromatogram where each peak corresponds to a specific derivative. The identity of each PMAA is determined by its retention time and mass spectrum. The relative molar ratios of the different PMAAs are calculated from the peak areas, providing quantitative information about the linkages present in the original polysaccharide.

Table of Common PMAAs and Their Corresponding Linkages
Partially Methylated Alditol Acetate (PMAA)Derived fromCorresponding Glycosidic Linkage in Polysaccharide
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol2,3,4,6-tetra-O-methyl-D-glucoseTerminal D-glucopyranosyl residue
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol2,3,6-tri-O-methyl-D-glucose(1→4)-linked D-glucopyranosyl residue
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol2,4,6-tri-O-methyl-D-glucose(1→3)-linked D-glucopyranosyl residue
1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol2,3,4-tri-O-methyl-D-glucose(1→6)-linked D-glucopyranosyl residue
1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol This compound (1→3,6)-linked D-glucopyranosyl branch point
1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-glucitol3,4,6-tri-O-methyl-D-glucose(1→2)-linked D-glucopyranosyl residue
Interpretation of this compound

The identification of 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol in the GC-MS analysis is of particular significance. This PMAA is derived from this compound. The presence of acetyl groups at positions 1, 3, 5, and 6 of the corresponding alditol indicates that the original glucose residue was linked to other sugar units at these positions. Therefore, the detection of this derivative signifies a branch point in the polysaccharide chain, where a glucose residue is substituted at both the C-3 and C-6 positions, in addition to being part of the main chain through a C-1 linkage.

Diagram of Linkage Interpretation

linkage_interpretation cluster_polysaccharide Polysaccharide Structure cluster_derivatization_logic Derivatization & Analysis cluster_pmaa Resulting PMAA R1 R1 Glc Glc R1->Glc (1->...) R2 R2 Glc->R2 (...->3) R3 R3 Glc->R3 (...->6) methylation Methylation Glc->methylation Free OH at C2, C4 methylated hydrolysis Hydrolysis methylation->hydrolysis Glycosidic bonds cleaved reduction_acetylation Reduction & Acetylation hydrolysis->reduction_acetylation New OH at C1, C3, C6 acetylated gcms_analysis GC-MS Analysis reduction_acetylation->gcms_analysis pmaa_structure 1,3,5,6-tetra-O-acetyl- 2,4-di-O-methyl-glucitol gcms_analysis->pmaa_structure Identifies

Caption: Interpretation of a (1→3,6)-linked glucose branch point.

Conclusion

Methylation analysis is an indispensable tool for the detailed structural characterization of polysaccharides. By following the detailed protocols provided in this application note, researchers can reliably determine the glycosidic linkage patterns within their polysaccharide samples. The specific identification of derivatives such as 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol provides unambiguous evidence for the presence of branched structures, which is critical for understanding the biological function and physicochemical properties of these important biopolymers. Careful execution of the experimental steps and accurate interpretation of the GC-MS data are paramount for obtaining meaningful structural information.

References

Application Notes and Protocols for the Derivatization of 2,4-Di-O-methyl-D-glucose for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2,4-Di-O-methyl-D-glucose for analysis by gas chromatography (GC), a critical technique in carbohydrate research and drug development. Proper derivatization is essential to increase the volatility and thermal stability of polar monosaccharides, enabling their separation and quantification by GC.

Two primary derivatization methods are detailed: the formation of Partially Methylated Alditol Acetates (PMAAs) and silylation. The PMAA method is the most common and robust for linkage analysis of polysaccharides, while silylation offers a simpler, one-step alternative for the analysis of free monosaccharides.

Method 1: Formation of Partially Methylated Alditol Acetates (PMAAs)

This is the preferred method for analyzing the glycosidic linkages of polysaccharides. The process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the free hydroxyl groups. This procedure eliminates the formation of anomeric isomers, resulting in a single peak for each derivative in the chromatogram.

Experimental Protocol

1. Reduction to Alditol

  • Reagents:

  • Procedure:

    • Dissolve the this compound sample in 1 mL of deionized water in a screw-cap test tube.

    • Add 100 µL of the sodium borohydride solution to the sample.

    • Incubate the reaction mixture at 40°C for 2 hours to ensure complete reduction.

    • Carefully add a few drops of glacial acetic acid to neutralize the excess sodium borohydride. The cessation of bubbling indicates complete neutralization.

    • Evaporate the mixture to dryness under a stream of nitrogen at 40-50°C.

    • Add 1 mL of methanol to the dried residue and evaporate to dryness again. Repeat this step three times to remove the borate (B1201080) salts as volatile methyl borate.

2. Acetylation

  • Reagents:

  • Procedure:

    • To the dry alditol sample, add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole.

    • Vortex the mixture to ensure complete dissolution and incubate at room temperature for 30 minutes.

    • Carefully add 5 mL of deionized water to quench the reaction and stop the excess acetic anhydride.

    • Vortex the mixture vigorously for 30 seconds.

    • Add 1 mL of dichloromethane and vortex for 1 minute to extract the acetylated derivative into the organic layer.

    • Centrifuge the mixture to separate the layers and carefully transfer the lower organic layer (DCM) to a clean vial.

    • Wash the organic layer with 2 mL of deionized water twice.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Quantitative Data

The following table summarizes the expected GC-MS data for the resulting 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol. Please note that retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The provided data should be used as a reference.

Derivative NameGC ColumnRelative Retention Time (to myo-inositol hexaacetate)Key Mass Fragments (m/z)
1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitolECNSS-M5.1043, 45, 87, 117, 129, 145, 189, 233

Note: The mass spectrum of 1,3,5-tri-O-acetyl-2,4-di-O-methylglucitol is available in some databases and shows characteristic fragments that can be used for identification, although the acetylation pattern differs from the standard PMAA procedure.

Method 2: Silylation

Silylation is a rapid and straightforward one-step derivatization method suitable for the analysis of free monosaccharides. It involves the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This method is generally not used for linkage analysis as it results in multiple peaks for each sugar due to the presence of anomers.

Experimental Protocol
  • Reagents:

    • This compound sample (approximately 1 mg)

    • Pyridine (B92270) (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Hexane (B92381)

  • Procedure:

    • Place the dry this compound sample in a clean, dry reaction vial.

    • Add 200 µL of anhydrous pyridine and vortex to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS or diluted with hexane if necessary.

Quantitative Data

Due to the formation of multiple anomeric peaks, quantitative analysis of silylated sugars can be more complex than that of their alditol acetate (B1210297) counterparts. The relative proportions of the different anomers can vary depending on the reaction conditions. Researchers should identify the major, well-resolved peaks for consistent quantification.

Derivative NameGC ColumnExpected PeaksKey Mass Fragments (m/z)
Trimethylsilyl this compoundDB-5 or HP-5Multiple peaks (α and β anomers)73, 103, 147, 204, 217, 305, 319

Experimental Workflows

Derivatization_Workflows cluster_PMAA Partially Methylated Alditol Acetate (PMAA) Workflow cluster_silylation Silylation Workflow start_pmaa This compound reduction Reduction (NaBH₄ in NH₄OH) start_pmaa->reduction 1. Reduce to Alditol acetylation Acetylation (Acetic Anhydride, 1-methylimidazole) reduction->acetylation 2. Acetylate Hydroxyls gcms_pmaa GC-MS Analysis acetylation->gcms_pmaa 3. Analyze Derivative start_silylation This compound silylation_step Silylation (BSTFA + 1% TMCS in Pyridine) start_silylation->silylation_step 1. One-Step Derivatization gcms_silylation GC-MS Analysis silylation_step->gcms_silylation 2. Analyze Derivative

Figure 1. Experimental workflows for the derivatization of this compound.

Signaling Pathways and Logical Relationships

In the context of derivatization for GC analysis, the primary logical relationship is a sequential workflow designed to transform a non-volatile analyte into a volatile derivative suitable for gas-phase analysis. The choice of derivatization agent and method is dictated by the functional groups present on the analyte and the analytical goal (e.g., simple quantification vs. linkage analysis).

Logical_Relationships Analyte Analyte: This compound (Non-volatile, Polar) Derivatization Derivatization (Chemical Modification) Analyte->Derivatization Goal Analytical Goal: GC-MS Analysis VolatileDerivative Volatile & Thermally Stable Derivative Derivatization->VolatileDerivative PMAA PMAA Method (Reduction + Acetylation) Derivatization->PMAA Silylation Silylation Method (TMS ether formation) Derivatization->Silylation VolatileDerivative->Goal PMAA->Goal Single Peak per Analyte (Good for Linkage Analysis) Silylation->Goal Multiple Peaks per Analyte (Simpler, for free sugars)

Figure 2. Logical relationship of derivatization for GC-MS analysis.

Application Notes and Protocols for the Use of 2,4-Di-O-methyl-D-glucose as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in the fields of metabolomics, natural product analysis, and drug development, the use of an appropriate internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 2,4-Di-O-methyl-D-glucose, a partially methylated derivative of D-glucose, presents several characteristics that make it a suitable candidate as an internal standard for the quantification of monosaccharides and related compounds in complex biological matrices. Its structural similarity to native glucose and other monosaccharides ensures comparable behavior during extraction and derivatization processes. However, its distinct mass and chromatographic retention time, due to the two methyl groups, allow for its clear separation and independent quantification from endogenous analytes.

These application notes provide a comprehensive overview and detailed protocols for the proposed use of this compound as an internal standard in analytical workflows, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Principle of Use

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS) in spirit, though it is not isotopically labeled. A known quantity of the internal standard is added to each sample and calibration standard at the beginning of the sample preparation process. The ratio of the analytical signal of the analyte to the signal of the internal standard is then used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratiometric measurement corrects for potential losses during sample handling and variations in instrument performance.

Key Applications

  • Quantitative analysis of monosaccharides: Determination of the concentration of glucose, fructose, galactose, and other monosaccharides in biological fluids (e.g., plasma, serum, urine), cell culture media, and tissue extracts.

  • Metabolic flux analysis: While not a tracer itself, it can be used to ensure accurate quantification of metabolites in stable isotope labeling experiments.

  • Quality control of carbohydrate-based therapeutics: Ensuring the precise quantification of active pharmaceutical ingredients in drug formulations.

  • Food and beverage industry: Quantification of specific sugars in food products.

Experimental Protocols

Protocol 1: Quantification of Monosaccharides in Human Plasma using GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of D-glucose in human plasma by GC-MS following derivatization.

1. Materials and Reagents

  • This compound (Internal Standard)

  • D-Glucose (Analytical Standard)

  • Human Plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Heating block

  • Nitrogen evaporator

  • GC-MS system

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) methanol:water.

  • Analyte Stock Solution (AS Stock): Prepare a 1 mg/mL stock solution of D-glucose in ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the AS Stock. Spike a constant, known amount of the IS Stock into each calibration standard.

3. Sample Preparation

  • Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS Stock solution (e.g., 10 µg/mL). Add 400 µL of ice-cold methanol.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization (Silylation)

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Vortex briefly and incubate at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the silylated derivatives of D-glucose and this compound.

6. Data Analysis

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the plasma samples using the linear regression equation from the calibration curve.

GCMS_Workflow

Protocol 2: Quantification of Monosaccharides in Cell Culture Media using LC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of glucose in cell culture media using LC-MS with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

1. Materials and Reagents

  • This compound (Internal Standard)

  • D-Glucose (Analytical Standard)

  • Cell Culture Medium

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) acetonitrile:water.

  • Analyte Stock Solution (AS Stock): Prepare a 1 mg/mL stock solution of D-glucose in ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the AS Stock. Spike a constant, known amount of the IS Stock into each calibration standard.

3. Sample Preparation

  • Sample Collection: Collect 50 µL of cell culture medium.

  • Internal Standard Spiking: Add 5 µL of the IS Stock solution (e.g., 10 µg/mL).

  • Protein Precipitation/Extraction: Add 200 µL of ice-cold acetonitrile.

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an LC autosampler vial.

4. LC-MS Analysis

  • LC Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 5 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Monitor specific precursor-product ion transitions for D-glucose and this compound.

5. Data Analysis

  • Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve and quantify the analyte in the samples as described in the GC-MS protocol.

LCMS_Workflow start Start: Cell Culture Medium Sample add_is Spike with Internal Standard (this compound) start->add_is extract Metabolite Extraction (Cold Acetonitrile) add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS Analysis (HILIC) filter->lcms quantify Data Analysis & Quantification lcms->quantify

Data Presentation

The following tables summarize expected performance characteristics for the quantification of monosaccharides using an internal standard method. The data is representative and should be validated for each specific application.

Table 1: Representative Performance Characteristics for GC-MS Quantification

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)0.1 - 1.0 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Representative Performance Characteristics for LC-MS Quantification

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Quantification (LOQ)0.01 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Signaling Pathways and Logical Relationships

The accurate quantification of glucose is fundamental to understanding central carbon metabolism and its associated signaling pathways. For instance, in cancer research, the Warburg effect describes the increased reliance of cancer cells on glycolysis. An internal standard like this compound can ensure the precise measurement of glucose uptake and consumption, which are key readouts for the efficacy of drugs targeting these pathways.

Glycolysis_Pathway Glucose Extracellular Glucose Glucose_in Intracellular Glucose Glucose->Glucose_in GLUT Transporter G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate ...Multiple Steps TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate IS This compound (Internal Standard)

Conclusion

The use of this compound as an internal standard offers a promising approach for the accurate and precise quantification of monosaccharides in complex biological samples. The protocols provided herein are based on established analytical principles and can be adapted and validated for specific research needs. Proper validation of the method in the target matrix is essential to ensure reliable results. These application notes serve as a guide for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows.

Application Notes and Protocols: Quantitative Analysis of Polysaccharide Branching with Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The degree and nature of branching in polysaccharides are critical structural features that profoundly influence their physicochemical properties and biological activities. These properties include solubility, viscosity, gelling capacity, and interactions with other molecules, which are vital in drug development, food science, and material science. Methylation analysis is a powerful and widely used chemical method for the detailed structural elucidation of complex carbohydrates, providing quantitative information on the glycosidic linkages present in a polysaccharide.[1][2][3] This technique allows for the determination of the positions of substitution on each monosaccharide residue, thereby revealing the branching patterns within the polymer.

This document provides a detailed protocol for the quantitative analysis of polysaccharide branching using methylation analysis, followed by gas chromatography-mass spectrometry (GC-MS). It is intended to guide researchers through the experimental workflow, data analysis, and interpretation.

Principle of Methylation Analysis

Methylation analysis involves a series of chemical reactions to derivatize the polysaccharide, followed by analysis of the resulting products.[4] The fundamental steps are:

  • Permethylation: All free hydroxyl groups on the polysaccharide are converted to methyl ethers.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed to release the constituent partially methylated monosaccharides.

  • Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols.

  • Acetylation: The newly formed hydroxyl groups (from the original linkage positions) on the alditols are acetylated.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated and identified by GC-MS.[5][6]

The identity of each PMAA reveals the linkage position of the original monosaccharide residue. For instance, a 2,3,4,6-tetra-O-methyl-glucitol acetate (B1210297) indicates a terminal glucose residue, while a 2,3,6-tri-O-methyl-glucitol acetate points to a glucose residue that was substituted at the C-4 and C-1 positions (i.e., a (1→4)-linked glucose). Branch points will result in di-O-methylated derivatives.

Experimental Protocols

This section details the step-by-step methodology for performing methylation analysis of polysaccharides.

Materials and Reagents:

Procedure:

1. Permethylation of the Polysaccharide [7]

  • Weigh 3-5 mg of the dried polysaccharide sample into a screw-cap tube.

  • Add 0.5 mL of anhydrous DMSO and dissolve the sample by sonicating for 30 minutes at room temperature.

  • Add approximately 20 mg of powdered NaOH to the solution.

  • Add 0.1 mL of methyl iodide.

  • Seal the tube and place it in an ultrasonic bath for 30 minutes at room temperature. The reaction is exothermic, so cooling may be necessary.

  • To quench the reaction, slowly add 1 mL of deionized water.

  • Extract the permethylated polysaccharide by adding 1 mL of dichloromethane and vortexing. Centrifuge to separate the phases.

  • Carefully remove the upper aqueous layer.

  • Wash the organic phase with 1 mL of deionized water three times.

  • Evaporate the organic solvent to dryness under a stream of dry nitrogen.

2. Hydrolysis of the Permethylated Polysaccharide [8]

  • To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid.

  • Seal the tube and heat at 121°C for 2 hours in a heating block or oven.

  • Cool the tube to room temperature.

  • Evaporate the TFA to dryness under a stream of dry nitrogen. To ensure complete removal of the acid, add 1 mL of methanol and evaporate to dryness; repeat this step twice.

3. Reduction of Partially Methylated Monosaccharides [6]

  • Dissolve the dried hydrolysate in 0.5 mL of deionized water.

  • Add 5 mg of sodium borodeuteride (NaBD₄). The use of NaBD₄ is recommended as it introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation.

  • Incubate the reaction mixture at room temperature for 2 hours or at 37°C for 4 hours.

  • To stop the reduction, add a few drops of glacial acetic acid until effervescence ceases.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Remove the resulting borate (B1201080) salts by adding 1 mL of methanol and evaporating to dryness. Repeat this co-evaporation with methanol three to five times.

4. Acetylation of Partially Methylated Alditols [8]

  • To the dried, reduced sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

  • Seal the tube and heat at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Evaporate the acetic anhydride and pyridine to dryness under a stream of nitrogen. Toluene can be added to aid in the azeotropic removal of pyridine.

  • Partition the resulting partially methylated alditol acetates (PMAAs) between 1 mL of dichloromethane and 1 mL of deionized water.

  • Vortex and centrifuge to separate the phases.

  • Transfer the lower organic layer containing the PMAAs to a clean vial for GC-MS analysis.

5. GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs) [7][9]

  • Gas Chromatograph Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 140°C, hold for 2 minutes, then ramp to 250°C at a rate of 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The quantitative data obtained from the GC-MS analysis is summarized by identifying each PMAA based on its retention time and mass spectrum. The relative molar percentage of each linkage type is calculated from the peak areas of the corresponding PMAAs, often with correction using effective carbon response factors for flame ionization detection (FID) if used for quantification.

Table 1: Example of Quantitative Linkage Analysis of a Branched Glucan

Partially Methylated Alditol AcetateDeduced LinkageMolar Ratio (%)
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitolTerminal-Glcp15.2
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol(1→4)-linked-Glcp65.8
1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol(1→4,6)-linked-Glcp (Branch point)19.0

Note: This table represents hypothetical data for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for Methylation Analysis

G Experimental Workflow for Methylation Analysis Polysaccharide Polysaccharide Sample Permethylation Permethylation (NaOH, CH3I in DMSO) Polysaccharide->Permethylation Hydrolysis Acid Hydrolysis (TFA) Permethylation->Hydrolysis Reduction Reduction (NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride, Pyridine) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Data Data Analysis (Linkage Quantification) GCMS->Data

Caption: A flowchart of the major steps in polysaccharide methylation analysis.

Diagram 2: Chemical Reactions in Methylation Analysis

G Key Chemical Transformations in Methylation Analysis cluster_0 1. Permethylation cluster_1 2. Hydrolysis cluster_2 3. Reduction cluster_3 4. Acetylation Polysaccharide\nwith free -OH Polysaccharide with free -OH Permethylated Polysaccharide\n(-OH -> -OCH3) Permethylated Polysaccharide (-OH -> -OCH3) Polysaccharide\nwith free -OH->Permethylated Polysaccharide\n(-OH -> -OCH3) Permethylated Polysaccharide Permethylated Polysaccharide Partially Methylated\nMonosaccharides Partially Methylated Monosaccharides Permethylated Polysaccharide->Partially Methylated\nMonosaccharides Partially Methylated\nMonosaccharides\n(Aldehydes/Ketones) Partially Methylated Monosaccharides (Aldehydes/Ketones) Partially Methylated\nAlditols\n(Alcohols) Partially Methylated Alditols (Alcohols) Partially Methylated\nMonosaccharides\n(Aldehydes/Ketones)->Partially Methylated\nAlditols\n(Alcohols) Partially Methylated\nAlditols\n(new -OH from linkages) Partially Methylated Alditols (new -OH from linkages) Partially Methylated\nAlditol Acetates (PMAAs)\n(-OH -> -OAc) Partially Methylated Alditol Acetates (PMAAs) (-OH -> -OAc) Partially Methylated\nAlditols\n(new -OH from linkages)->Partially Methylated\nAlditol Acetates (PMAAs)\n(-OH -> -OAc)

Caption: The sequence of chemical modifications to the polysaccharide.

Interpretation of Results

The identification of each PMAA is achieved by comparing its mass spectrum and retention time with those of known standards or published data. The fragmentation patterns in the mass spectra are characteristic of the positions of the methyl and acetyl groups. Primary fragments arise from cleavage of the carbon-carbon bond of the alditol chain.

  • Terminal residues: These will be fully methylated except for the hydroxyl group at C-1 (and C-5 for pyranoses or C-4 for furanoses) involved in the ring structure, which becomes acetylated. For example, a terminal glucopyranose residue will be detected as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

  • Linearly linked residues: These will have one free hydroxyl group (at the linkage position) that becomes acetylated. For a (1→4)-linked glucopyranose, the product is 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol.

  • Branched residues: These will have two or more free hydroxyl groups that are acetylated. A (1→4,6)-linked glucopyranose branch point will yield 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol.

The relative peak areas in the gas chromatogram correspond to the molar ratios of the different glycosidic linkages in the polysaccharide, thus providing a quantitative picture of the branching structure.

Troubleshooting and Considerations

  • Incomplete methylation: This is a common issue and can lead to an overestimation of the degree of branching.[10] Ensure the polysaccharide is fully dissolved in DMSO and that the reagents are anhydrous. The reaction can be repeated to ensure completeness.

  • Degradation of the polysaccharide: Acidic polysaccharides may be susceptible to degradation during the methylation procedure. Milder methylation conditions may be required.

  • Uronic acids: The glycosidic linkages of uronic acids are resistant to acid hydrolysis. For their analysis, the carboxyl groups must be reduced to primary alcohols prior to methylation.[8]

  • Volatility of PMAAs: Some PMAAs, particularly those derived from pentoses, can be volatile.[7] Care must be taken during the evaporation steps to avoid sample loss.

By following this detailed protocol and considering these key aspects, researchers can obtain reliable and quantitative data on the branching patterns of polysaccharides, which is essential for structure-function relationship studies in various scientific and industrial applications.

References

Application Notes and Protocols for the Preparation of 2,4-di-O-methyl-D-glucose Alditol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of proteins and lipids. The analysis of glycosidic linkages within complex carbohydrates is fundamental to understanding their biological roles. Methylation analysis is a powerful and widely used technique for the elucidation of these linkages.[1][2] This method involves the derivatization of constituent monosaccharides into partially methylated alditol acetates (PMAAs), which can then be identified and quantified by gas chromatography-mass spectrometry (GC-MS).[2][3] The specific pattern of methylation provides information about the positions of glycosidic bonds in the original polysaccharide.

This document provides a detailed protocol for the preparation of partially methylated alditol acetates, using the formation of 2,4-di-O-methyl-D-glucose alditol acetate (B1210297) as a representative example. This specific PMAA would arise from a D-glucose residue within a polysaccharide that is linked at the 1, 3, and 6 positions.

Principle of the Method

The preparation of PMAAs from a polysaccharide is a multi-step process that includes:

  • Permethylation: All free hydroxyl groups of the polysaccharide are methylated.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed to release the partially methylated monosaccharides.

  • Reduction: The aldehyde group of the monosaccharides is reduced to an alcohol group, forming partially methylated alditols.

  • Acetylation: The newly formed hydroxyl groups (from the hydrolyzed glycosidic linkages and the reduced aldehyde) are acetylated.

The resulting PMAAs are volatile and can be readily analyzed by GC-MS to determine the original linkage positions.[2]

Experimental Protocols

The following protocols are compiled from established methodologies and have been optimized for clarity and reproducibility.[4][5]

Materials and Reagents
Protocol 1: Permethylation of the Polysaccharide

This protocol is an improved version of the Hakomori method, utilizing a sodium hydroxide slurry in DMSO for efficient methylation.[5]

  • Preparation of NaOH/DMSO slurry: Prepare a fine suspension of NaOH in DMSO. This can be achieved by sonicating commercially available 50% aqueous NaOH in DMSO and washing the resulting precipitate with anhydrous DMSO.[5]

  • Dissolution of Sample: Dissolve 1-5 mg of the dried polysaccharide sample in 1 mL of anhydrous DMSO in a screw-cap tube. Sonication may be required to aid dissolution.

  • Methylation Reaction: Add approximately 1 mL of the NaOH/DMSO slurry to the dissolved sample, followed by the dropwise addition of 0.5 mL of methyl iodide.

  • Incubation: Cap the tube tightly and agitate the mixture at room temperature for at least 1 hour. For complex polysaccharides, a longer reaction time may be necessary. The reaction is typically complete within 5-30 minutes.[5][6]

  • Quenching the Reaction: Quench the reaction by the slow, dropwise addition of deionized water.

  • Extraction: Extract the permethylated polysaccharide by adding 2 mL of dichloromethane and 2 mL of water. Vortex the mixture and centrifuge to separate the phases.

  • Washing: Carefully remove the upper aqueous layer. Wash the lower organic layer three times with 2 mL of deionized water.

  • Drying: Evaporate the dichloromethane layer to dryness under a stream of nitrogen.

Protocol 2: Hydrolysis of the Permethylated Polysaccharide
  • Acid Hydrolysis: To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid (TFA).[7]

  • Incubation: Cap the tube and heat at 120°C for 2 hours.[7]

  • Drying: Remove the TFA by evaporation under a stream of nitrogen. To ensure complete removal of the acid, add 1 mL of methanol and evaporate to dryness. Repeat this step twice.

Protocol 3: Reduction of Partially Methylated Monosaccharides
  • Reduction Reaction: Dissolve the dried hydrolysate in 0.5 mL of 1 M NH₄OH containing 10 mg/mL of sodium borohydride (or sodium borodeuteride).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Quenching: Quench the reaction by the dropwise addition of a few drops of glacial acetic acid until the effervescence ceases.

Protocol 4: Acetylation of Partially Methylated Alditols
  • Drying: Evaporate the quenched reduction mixture to dryness under a stream of nitrogen. Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove all traces of borate (B1201080) salts.

  • Acetylation Reaction: Add 0.5 mL of acetic anhydride and 0.5 mL of 1-methylimidazole to the dried sample.[8]

  • Incubation: Cap the tube and incubate at room temperature for 10-30 minutes.[8]

  • Quenching: Quench the reaction by adding 5 mL of deionized water.

  • Extraction: Add 2 mL of dichloromethane and vortex to extract the PMAAs. Centrifuge to separate the phases.

  • Washing: Transfer the lower organic layer to a new tube and wash it three times with 2 mL of deionized water.

  • Final Preparation: Evaporate the dichloromethane layer to dryness and redissolve the PMAA sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for GC-MS analysis.

Data Presentation

The following tables summarize the key quantitative parameters of the experimental protocol.

Table 1: Reagent Quantities and Reaction Conditions

StepReagentQuantityTemperature (°C)Time
Permethylation Polysaccharide1-5 mgRoom Temperature1 hour
Anhydrous DMSO1 mL
NaOH/DMSO slurry~1 mL
Methyl Iodide0.5 mL
Hydrolysis 2 M Trifluoroacetic Acid1 mL1202 hours
Reduction 1 M NH₄OH0.5 mLRoom Temperature2 hours
Sodium Borohydride10 mg/mL
Acetylation Acetic Anhydride0.5 mLRoom Temperature10-30 min
1-Methylimidazole0.5 mL

Table 2: Example GC-MS Data for Common Glucose-Derived PMAAs

PMAA DerivativeLinkage Position in Original PolysaccharideRetention Time (Relative)Key Mass Fragments (m/z)
2,3,4,6-tetra-O-methyl-D-glucitol acetateTerminal1.0043, 45, 87, 101, 117, 129, 161, 205
2,3,4-tri-O-methyl-D-glucitol acetate1,6-linked1.1543, 45, 87, 101, 117, 129, 161, 233
2,3,6-tri-O-methyl-D-glucitol acetate1,4-linked1.1843, 45, 87, 101, 117, 129, 205
2,4,6-tri-O-methyl-D-glucitol acetate 1,3-linked 1.21 43, 45, 87, 101, 117, 129, 161
2,4-di-O-methyl-D-glucitol acetate 1,3,6-linked 1.35 43, 45, 87, 117, 129, 189

Note: Retention times are relative and can vary depending on the GC column and conditions. Mass fragments are characteristic but not exhaustive.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of partially methylated alditol acetates.

G cluster_0 Step 1: Permethylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Acetylation Start Polysaccharide Sample Dissolve Dissolve in DMSO Start->Dissolve Methylate Add NaOH/DMSO and CH3I Dissolve->Methylate Permethylation of free -OH groups Extract_Perm Extract with DCM Methylate->Extract_Perm Dry_Perm Evaporate to Dryness Extract_Perm->Dry_Perm Hydrolyze Add 2M TFA, Heat at 120°C Dry_Perm->Hydrolyze Dry_Hydro Evaporate to Dryness Hydrolyze->Dry_Hydro Cleavage of glycosidic bonds Reduce Add NaBH4 in NH4OH Dry_Hydro->Reduce Dry_Red Evaporate to Dryness Reduce->Dry_Red Conversion of aldehyde to alcohol Acetylate Add Acetic Anhydride and 1-Methylimidazole Dry_Red->Acetylate Extract_Ac Extract with DCM Acetylate->Extract_Ac Acetylation of new -OH groups Dry_Ac Evaporate to Dryness Extract_Ac->Dry_Ac Final Redissolve for GC-MS Analysis Dry_Ac->Final

Caption: Workflow for the preparation of partially methylated alditol acetates (PMAAs).

Conclusion

The methylation analysis protocol detailed in this application note provides a robust and reliable method for the determination of glycosidic linkages in complex carbohydrates. By following these steps, researchers can successfully derivatize polysaccharides into their corresponding PMAAs, such as this compound alditol acetate, for subsequent analysis by GC-MS. Careful execution of each step is crucial for obtaining accurate and reproducible results, which are essential for advancing our understanding of the structure and function of carbohydrates in biological systems.

References

Application of 2,4-Di-O-methyl-D-glucose in Glycobiology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of 2,4-Di-O-methyl-D-glucose in the field of glycobiology. This partially methylated monosaccharide serves as a critical reference standard in glycosidic linkage analysis, a fundamental technique for the structural elucidation of complex carbohydrates.

Introduction to Glycosidic Linkage Analysis

Glycosidic linkage analysis is a powerful method used to determine the positions of linkages between monosaccharide residues in a polysaccharide. The technique involves a series of chemical modifications to the polysaccharide, culminating in the formation of partially methylated alditol acetates (PMAAs). These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of each PMAA reveals the original linkage position of the corresponding monosaccharide in the polymer.

This compound is not a naturally occurring sugar. Its primary role in glycobiology is as a synthetic standard for the identification and quantification of 3- and 6-linked and 3,6-linked glucose residues in polysaccharides. By converting this compound into its corresponding PMAA, 1,5-di-O-acetyl-2,4-di-O-methyl-D-glucitol, researchers can compare its GC retention time and mass spectrum to the derivatives obtained from their polysaccharide samples.

Core Application: Standard for Linkage Analysis

The general workflow for utilizing this compound as a standard in glycosidic linkage analysis is depicted below.

Glycosidic Linkage Analysis Workflow cluster_sample Polysaccharide Sample Analysis cluster_standard Standard Preparation Polysaccharide Polysaccharide Permethylation Permethylation Polysaccharide->Permethylation CH3I, Base Hydrolysis Hydrolysis Permethylation->Hydrolysis Acid Reduction_S Reduction Hydrolysis->Reduction_S NaBH4 or NaBD4 Acetylation_S Acetylation Reduction_S->Acetylation_S Acetic Anhydride (B1165640) PMAAs_Sample PMAAs from Sample Acetylation_S->PMAAs_Sample GC_MS GC-MS Analysis PMAAs_Sample->GC_MS This compound This compound Reduction_Std Reduction This compound->Reduction_Std NaBH4 or NaBD4 Acetylation_Std Acetylation Reduction_Std->Acetylation_Std Acetic Anhydride PMAA_Standard 1,5-di-O-acetyl-2,4-di-O-methyl-D-glucitol (PMAA Standard) Acetylation_Std->PMAA_Standard PMAA_Standard->GC_MS Data_Analysis Data Analysis (Comparison of Retention Time and Mass Spectra) GC_MS->Data_Analysis

Workflow for Glycosidic Linkage Analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and analysis of a this compound standard and its application in the linkage analysis of a polysaccharide sample.

Protocol 1: Preparation of 1,5-di-O-acetyl-2,4-di-O-methyl-D-glucitol Standard

This protocol details the conversion of this compound to its corresponding partially methylated alditol acetate (B1210297) (PMAA).

Materials:

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

    • Prepare a stock solution of myo-inositol in deionized water (e.g., 1 mg/mL).

  • Reduction to Alditol:

    • To a clean, dry reaction vial, add a known amount of the this compound solution (e.g., 100 µL).

    • Add a known amount of the myo-inositol internal standard solution (e.g., 20 µL).

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.

    • Prepare a fresh solution of 10 mg/mL sodium borohydride in 1 M ammonium (B1175870) hydroxide (B78521).

    • Add 200 µL of the sodium borohydride solution to the dried sugars.

    • Incubate the reaction at room temperature for 2 hours.

    • To quench the reaction, add 20 µL of glacial acetic acid. Vortex the sample.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • To ensure complete removal of borates, add 200 µL of methanol (B129727) and evaporate to dryness. Repeat this step three times.

    • Add 50 µL of 1-methylimidazole and 500 µL of acetic anhydride to the dried residue.

    • Vortex the vial and incubate at room temperature for 30 minutes.

    • To stop the reaction, carefully add 1 mL of deionized water. Vortex and allow to cool.

    • Add 1 mL of dichloromethane and vortex thoroughly to extract the PMAAs into the organic layer.

    • Centrifuge to separate the layers and carefully transfer the lower organic layer to a clean vial.

    • Wash the aqueous layer with another 1 mL of dichloromethane and combine the organic layers.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen.

    • Reconstitute the dried PMAA standard in a suitable volume of acetone (B3395972) or ethyl acetate for GC-MS analysis (e.g., 100 µL).

Protocol 2: Glycosidic Linkage Analysis of a Polysaccharide Sample

This protocol outlines the complete procedure for determining the glycosidic linkages in a polysaccharide sample, using the prepared 1,5-di-O-acetyl-2,4-di-O-methyl-D-glucitol as a reference standard.

Materials:

  • Polysaccharide sample (1-5 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA), 2 M

  • Reagents from Protocol 1 for reduction and acetylation

Procedure:

  • Permethylation:

    • Dissolve the dried polysaccharide sample in 1 mL of anhydrous DMSO. This may require heating and stirring.

    • Add a strong base (e.g., powdered NaOH or NaH) and stir for 1 hour at room temperature to activate the hydroxyl groups.

    • Cool the reaction in an ice bath and slowly add methyl iodide.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or until the solution becomes clear.

    • Quench the reaction by the slow addition of water.

    • Extract the permethylated polysaccharide into dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Hydrolysis:

    • Add 1 mL of 2 M trifluoroacetic acid to the dried permethylated polysaccharide.

    • Heat the sample at 121°C for 2 hours in a sealed reaction vial.

    • Cool the sample and evaporate the TFA under a stream of nitrogen. Add methanol and evaporate again to remove residual acid. Repeat this step.

  • Reduction and Acetylation:

    • Follow the reduction and acetylation steps as described in Protocol 1, starting from the addition of the internal standard (myo-inositol) to the dried, hydrolyzed sample.

  • GC-MS Analysis:

    • Analyze the prepared PMAAs from both the polysaccharide sample and the this compound standard by GC-MS.

    • A typical GC program involves a temperature gradient to separate the different PMAAs.

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-400).

Protocol_Workflow cluster_protocol1 Protocol 1: Standard Derivatization cluster_protocol2 Protocol 2: Sample Analysis P1_Start This compound + myo-Inositol P1_Red Reduction (NaBH4) P1_Start->P1_Red P1_Ac Acetylation (Acetic Anhydride) P1_Red->P1_Ac P1_End 1,5-di-O-acetyl-2,4-di-O-methyl-D-glucitol (PMAA Standard) P1_Ac->P1_End GCMS GC-MS Analysis P1_End->GCMS P2_Start Polysaccharide Sample P2_Perm Permethylation (NaOH, CH3I) P2_Start->P2_Perm P2_Hyd Hydrolysis (TFA) P2_Perm->P2_Hyd P2_RedAc Reduction & Acetylation (as in Protocol 1) P2_Hyd->P2_RedAc P2_End PMAA Mixture from Sample P2_RedAc->P2_End P2_End->GCMS Compare Compare Retention Times and Mass Spectra GCMS->Compare

Determining Glycosidic Linkages in Plant Cell Wall Polysaccharides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate network of polysaccharides within the plant cell wall dictates its structural integrity, functionality, and role in plant growth and development. The arrangement and connectivity of monosaccharide units, defined by their glycosidic linkages, are fundamental to the physicochemical properties of these biopolymers. A precise understanding of these linkages is paramount for researchers in plant biology, biotechnology, and for professionals in drug development and biomaterials, where plant-derived polysaccharides are of significant interest.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to elucidate glycosidic linkages in plant cell wall polysaccharides, including cellulose, hemicelluloses (e.g., xyloglucan, glucomannan, arabinoxylan), and pectins.

Key Analytical Techniques

The determination of glycosidic linkages is a multi-step process that often involves a combination of chemical, enzymatic, and spectroscopic methods. The three principal techniques covered in this guide are:

  • Methylation Analysis: A robust chemical method that involves the derivatization of polysaccharide chains to identify linkage positions via gas chromatography-mass spectrometry (GC-MS).

  • Enzymatic Digestion: A highly specific method that utilizes enzymes to cleave polysaccharides at defined glycosidic bonds, allowing for the characterization of the resulting oligosaccharides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive spectroscopic technique that provides detailed information about the anomeric configuration (α or β) and the connectivity of monosaccharide residues.

Experimental Workflow Overview

The general workflow for determining glycosidic linkages in plant cell wall polysaccharides involves several key stages, from initial sample preparation to data analysis and interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Linkage Analysis cluster_detection Detection & Interpretation plant_material Plant Material air Alcohol Insoluble Residue (AIR) plant_material->air Destarching & Alcohol Precipitation fractionation Polysaccharide Fractionation (e.g., Cellulose, Hemicellulose, Pectin) air->fractionation Sequential Extraction methylation Methylation Analysis fractionation->methylation enzymatic Enzymatic Digestion fractionation->enzymatic nmr NMR Spectroscopy fractionation->nmr gcms GC-MS methylation->gcms maldi MALDI-TOF MS enzymatic->maldi nmr_spec NMR Spectrometer nmr->nmr_spec data Data Analysis & Structure Elucidation gcms->data maldi->data nmr_spec->data Methylation Analysis Workflow polysaccharide Polysaccharide permethylated Permethylated Polysaccharide polysaccharide->permethylated Permethylation (NaOH, CH₃I) monosaccharides Partially Methylated Monosaccharides permethylated->monosaccharides Hydrolysis (TFA) alditols Partially Methylated Alditols monosaccharides->alditols Reduction (NaBD₄) pmaas PMAAs alditols->pmaas Acetylation (Acetic Anhydride) gcms GC-MS Analysis pmaas->gcms Enzymatic Digestion Workflow xyloglucan Xyloglucan digestion Enzymatic Digestion with Xyloglucanase xyloglucan->digestion xgo Xyloglucan Oligosaccharides (XGOs) digestion->xgo maldi MALDI-TOF MS Analysis xgo->maldi interpretation Structure Interpretation maldi->interpretation NMR Analysis Logical Flow sample Purified Polysaccharide in Deuterated Solvent hsqc 2D HSQC NMR Acquisition sample->hsqc spectrum HSQC Spectrum hsqc->spectrum anomeric Analyze Anomeric Region (δ¹H 4.2-5.5, δ¹³C 95-110) spectrum->anomeric linkage Identify Linkage-Specific Cross-Peaks spectrum->linkage structure Elucidate Glycosidic Linkage Structure anomeric->structure linkage->structure

Unraveling the Architecture of Bacterial Shields: Application Notes and Protocols for Linkage Analysis of Exopolysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacterial exopolysaccharides (EPS) are a diverse group of high-molecular-weight carbohydrate polymers secreted by a wide range of bacteria. These biopolymers are key components of the extracellular matrix, playing crucial roles in biofilm formation, adhesion, protection against environmental stresses, and host-pathogen interactions. The specific biological function of an EPS is intrinsically linked to its intricate three-dimensional structure, which is determined by its monosaccharide composition, the sequence of these sugar residues, and, critically, the nature of the glycosidic linkages connecting them.

This document provides detailed application notes and experimental protocols for the linkage analysis of bacterial EPS, a critical step in their structural elucidation. Understanding the linkage patterns is paramount for developing novel therapeutics that target bacterial biofilms, designing biocompatible materials for drug delivery, and harnessing the unique physicochemical properties of these polymers for industrial applications.

Key Applications of EPS Linkage Analysis

  • Drug Development: Identifying specific glycosidic linkages in the EPS of pathogenic bacteria can inform the design of enzymes or small molecules that disrupt the biofilm matrix, thereby increasing the efficacy of antibiotics.

  • Biomaterial Science: The type of glycosidic linkage influences the physical properties of the EPS, such as viscosity, solubility, and gel-forming ability. This knowledge is crucial for developing EPS-based biomaterials for tissue engineering, wound healing, and drug delivery.

  • Industrial Biotechnology: Tailoring the structure of EPS through genetic or enzymatic modification requires a thorough understanding of their native linkage patterns to achieve desired functionalities for applications in the food, cosmetic, and pharmaceutical industries.

Experimental Techniques for Linkage Analysis

A combination of chemical and spectroscopic methods is typically employed for the comprehensive linkage analysis of bacterial EPS. The most common and powerful techniques include methylation analysis followed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Summary of Linkage Analysis Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Methylation Analysis (GC-MS) Free hydroxyl groups are methylated, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs).Types and relative abundance of glycosidic linkages (e.g., 1,3-linked glucose, 1,4,6-linked mannose).Quantitative, highly sensitive, and provides information on branching points.Destructive method, does not provide information on anomeric configuration (α or β) or the sequence of monosaccharides.
NMR Spectroscopy (1D & 2D) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Anomeric configuration (α/β), monosaccharide sequence, ring conformation, and non-carbohydrate substituents.[1][2][3]Non-destructive, provides a wealth of structural information in a single analysis.Requires highly purified samples, can be complex to interpret for large or heterogeneous polysaccharides.
Periodate Oxidation Cleavage of vicinal diols in sugar residues by periodate, leading to the formation of aldehydes.Used to determine the presence of specific linkages and for structural modification.[4][5][6]Can provide information on specific linkage types that are susceptible to oxidation.Destructive, can be complex to interpret the results of partially oxidized polymers.[4]

Signaling Pathways for EPS Biosynthesis

The synthesis of bacterial EPS is a complex process that is generally governed by gene clusters and occurs via several distinct pathways.[7][8] Understanding these pathways can provide insights into the regulation of EPS production and offer targets for genetic engineering to modify EPS structure and yield. The three main intracellular biosynthesis pathways are the Wzx/Wzy-dependent pathway, the ABC transporter-dependent pathway, and the synthase-dependent pathway.[7][9][10]

EPS_Biosynthesis_Pathways cluster_cytoplasm Cytoplasm cluster_wzx_wzy Wzx/Wzy-Dependent Pathway cluster_abc ABC Transporter-Dependent Pathway cluster_synthase Synthase-Dependent Pathway cluster_membrane Inner Membrane cluster_periplasm Periplasm / Extracellular UDP_Glc Sugar Nucleotides (e.g., UDP-Glucose) GTs_W Glycosyltransferases (GTs) UDP_Glc->GTs_W Sugar Donor GTs_A Glycosyltransferases (GTs) UDP_Glc->GTs_A Sugar Donor Synthase Synthase Complex UDP_Glc->Synthase Sugar Donor Lipid_Carrier Lipid Carrier (Und-P) Lipid_Carrier->GTs_W RU_Assembly_W Repeating Unit Assembly GTs_W->RU_Assembly_W Adds sugar Wzx Wzx (Flippase) RU_Assembly_W->Wzx Translocation Polymer_Assembly_A Polysaccharide Assembly GTs_A->Polymer_Assembly_A ABC_Transporter ABC Transporter Polymer_Assembly_A->ABC_Transporter Translocation Export_S Polymerization & Export Synthase->Export_S RU_Flipped Flipped Repeating Unit Wzx->RU_Flipped Wzy Wzy (Polymerase) Polymerization_W Polymerization Wzy->Polymerization_W Export_A Export ABC_Transporter->Export_A RU_Flipped->Wzy Polymerization Export_W Export Polymerization_W->Export_W EPS_W Exopolysaccharide (Heteropolymer) Export_W->EPS_W EPS_A Exopolysaccharide (Hetero/Homopolymer) Export_A->EPS_A EPS_S Exopolysaccharide (Homopolymer) Export_S->EPS_S

Caption: Overview of the major intracellular EPS biosynthesis pathways in bacteria.

Experimental Workflow for Linkage Analysis

The following diagram illustrates a typical workflow for the linkage analysis of a purified bacterial exopolysaccharide sample.

Linkage_Analysis_Workflow Start Purified EPS Sample Methylation Methylation (e.g., Hakomori method) Start->Methylation Hydrolysis Acid Hydrolysis (e.g., TFA) Methylation->Hydrolysis Reduction Reduction (e.g., NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation PMAA Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAA GCMS GC-MS Analysis PMAA->GCMS DataAnalysis Data Analysis & Interpretation (Mass Spectra Library Comparison) GCMS->DataAnalysis LinkageInfo Glycosidic Linkage Information (Types and Ratios) DataAnalysis->LinkageInfo

Caption: Standard experimental workflow for glycosidic linkage analysis by methylation.

Protocols

Protocol 1: Methylation Analysis of Bacterial Exopolysaccharides

This protocol describes the derivatization of an EPS to partially methylated alditol acetates (PMAAs) for analysis by GC-MS.[11][12][13][14][15]

Materials:

  • Purified, lyophilized EPS (1-5 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl iodide (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA), 2 M

  • Sodium borodeuteride (NaBD₄) in 1 M NH₄OH

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Acetone

  • Deionized water

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., SP-2330)

Procedure:

  • Solubilization and Permethylation: a. Place the dried EPS sample in a screw-cap vial. b. Add 1 mL of anhydrous DMSO and sonicate until the sample is fully dissolved. c. Add a pellet of NaOH and mix for 3 hours at room temperature under a nitrogen atmosphere.[14][15] d. Add 0.5 mL of methyl iodide dropwise while vortexing. e. Incubate the reaction mixture for 180 minutes at room temperature in the dark.[14][15] f. Stop the reaction by adding 1 mL of deionized water. g. Extract the methylated polysaccharide with 2 mL of dichloromethane. Repeat the extraction three times. h. Wash the combined organic layers with deionized water three times. i. Dry the organic layer under a stream of nitrogen gas.

  • Hydrolysis: a. To the dried methylated EPS, add 1 mL of 2 M TFA. b. Heat the sample at 121°C for 2 hours to hydrolyze the glycosidic bonds. c. Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

  • Reduction: a. Dissolve the hydrolyzed sample in 0.5 mL of 1 M NH₄OH. b. Add 0.5 mL of NaBD₄ solution (10 mg/mL in 1 M NH₄OH). c. Incubate at room temperature for 2 hours to reduce the monosaccharides to alditols.

  • Acetylation: a. Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the reduced sample. b. Incubate at 100°C for 1 hour to acetylate the free hydroxyl groups. c. Cool the sample and evaporate the reagents under a stream of nitrogen.

  • GC-MS Analysis: a. Re-dissolve the final PMAA derivatives in acetone.[14][15] b. Inject an aliquot into the GC-MS system. c. Identify the PMAAs by comparing their retention times and mass spectra with a standard library (e.g., the Complex Carbohydrate Research Center spectral database for PMAAs).[14][15]

Protocol 2: 1D and 2D NMR Spectroscopy for Structural Elucidation

This protocol provides a general outline for the analysis of EPS structure using NMR spectroscopy.[1][2][3][16]

Materials:

  • Highly purified and lyophilized EPS (5-10 mg)

  • Deuterium oxide (D₂O), 99.9%

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended.

  • NMR tubes

Procedure:

  • Sample Preparation: a. Dissolve the EPS sample in D₂O. b. Lyophilize the sample and re-dissolve in D₂O. Repeat this step three times to exchange all labile protons with deuterium. c. Transfer the final solution to an NMR tube.

  • 1D NMR Spectroscopy: a. Acquire a ¹H NMR spectrum to get an initial overview of the sample's purity and complexity. The anomeric region (δ 4.2-5.5 ppm) is particularly informative, as the number of signals can indicate the number of unique sugar residues in a repeating unit.[2] b. Acquire a ¹³C NMR spectrum to identify the carbon signals, including the anomeric carbons (δ 95-110 ppm).

  • 2D NMR Spectroscopy: a. COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar spin system, allowing for the assignment of proton resonances within each monosaccharide residue. b. TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is useful for identifying all the protons belonging to a specific sugar residue from its anomeric proton.[2] c. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon resonances based on their attached proton's chemical shift. d. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for determining the glycosidic linkage positions by observing correlations between an anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.[2] e. NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the sequence of monosaccharides in the polymer chain.

  • Data Analysis: a. Process and analyze the spectra using appropriate software. b. Integrate the signals in the ¹H spectrum to determine the relative ratios of the monosaccharide residues. c. Use the combination of 2D NMR data to piece together the structure of the repeating unit, including the sequence and linkage positions of the monosaccharides.

By employing these methodologies, researchers can gain a comprehensive understanding of the glycosidic linkage patterns within bacterial exopolysaccharides, paving the way for significant advancements in medicine and biotechnology.

References

A Step-by-Step Guide to Polysaccharide Permethylation: Protocols and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step guide to polysaccharide permethylation, a critical derivatization technique for the structural analysis of complex carbohydrates. Aimed at researchers, scientists, and drug development professionals, this document details established protocols, offers quantitative comparisons, and provides troubleshooting guidance to ensure successful and reproducible results. Permethylation significantly enhances the analysis of polysaccharides by mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), facilitating crucial insights into their structure and function.

Introduction

Polysaccharides play vital roles in a vast array of biological processes, from structural support in cell walls to cell signaling and immune responses. Elucidating their intricate structures, including glycosidic linkages and branching patterns, is paramount for understanding their biological functions and for the development of carbohydrate-based therapeutics. Permethylation, a chemical modification that replaces all free hydroxyl and N-acetyl protons with methyl groups, is an essential tool in this endeavor. This derivatization increases the hydrophobicity of polysaccharides, improves their ionization efficiency in mass spectrometry, and stabilizes sialic acid residues, thereby enabling more detailed and sensitive structural analysis.[1][2]

This guide presents two primary methodologies for polysaccharide permethylation: the traditional in-solution Ciucanu method and the more recent solid-phase permethylation technique. Both protocols are described in detail, followed by a comparative analysis of their performance and a troubleshooting guide to address common experimental challenges.

Experimental Protocols

Protocol 1: In-Solution Permethylation (Ciucanu Method)

This widely used method is based on the reaction of the polysaccharide with methyl iodide in the presence of a strong base, typically powdered sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO).[3][4]

Materials:

  • Lyophilized polysaccharide sample (1-10 µg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Powdered Sodium Hydroxide (NaOH)

  • Methyl Iodide (Iodomethane, MeI)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (DCM) or Chloroform

  • Deionized Water

  • 10% Acetic Acid

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the lyophilized polysaccharide sample in 30 µL of anhydrous DMSO in a clean, dry microcentrifuge tube.

  • Base Addition: Add approximately 3.6 mg of freshly powdered NaOH to the DMSO solution.

  • Initiation: Add a small amount of water (0.3 µL) to the mixture to prevent oxidative degradation.

  • Methylation: Add 5.6 µL of methyl iodide to the suspension. Cap the tube tightly and vortex the mixture vigorously for 10 minutes at room temperature.

  • Quenching the Reaction: To stop the reaction, carefully add 1 mL of deionized water dropwise to the reaction mixture.

  • Extraction: Add 1 mL of dichloromethane (DCM) to the tube and vortex thoroughly. Centrifuge the tube to separate the organic and aqueous layers.

  • Phase Separation: Carefully remove the upper aqueous layer.

  • Washing: Wash the lower organic layer three times with 1 mL of deionized water to remove residual salts and DMSO. After each wash, centrifuge and remove the upper aqueous layer.

  • Drying: Evaporate the organic solvent (DCM) to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

  • Purification:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

    • Resuspend the dried permethylated sample in a small volume of 50% methanol and load it onto the conditioned C18 cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove any remaining salts.

    • Elute the permethylated polysaccharide with 1 mL of 80% acetonitrile.

    • Dry the eluted sample in a centrifugal evaporator. The sample is now ready for MS or GC-MS analysis.

Protocol 2: Solid-Phase Permethylation

This method offers a more rapid and often higher-yield alternative to the in-solution protocol, minimizing sample handling and potential degradation.[5][6]

Materials:

  • Lyophilized polysaccharide sample (up to 10 µg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium Hydroxide (NaOH) beads

  • Methyl Iodide (Iodomethane, MeI)

  • Deionized Water

  • Acetonitrile

  • Spin columns or micro-reactors

  • Centrifuge

Procedure:

  • Prepare the Reaction Column:

    • Pack a spin column with NaOH beads.

    • Wash the packed column with DMSO to remove any water and to equilibrate the beads. Centrifuge to remove excess DMSO.[5]

  • Sample Preparation: Resuspend the dried polysaccharide sample in a mixture of 30 µL DMSO, 1.2 µL water, and 20 µL methyl iodide.[5]

  • Reaction:

    • Load the entire sample mixture onto the prepared NaOH column.

    • Incubate at room temperature for 25 minutes.

    • Add an additional 20 µL of methyl iodide to the column and incubate for another 10 minutes.[5]

  • Elution: Place the spin column in a clean collection tube and centrifuge to elute the permethylated sample.

  • Drying: Dry the eluent in a centrifugal evaporator. Note that this may take an extended period due to the high boiling point of DMSO.

  • Post-Reaction Cleanup: The dried sample can be directly analyzed by LC-MS with an online trap for salt removal. For MALDI-MS or direct infusion ESI-MS, a purification step using liquid-liquid extraction or C18 SPE, as described in Protocol 1, is recommended to remove salts.[5]

Workflow for Polysaccharide Permethylation

Permethylation_Workflow cluster_prep Sample Preparation cluster_reaction Permethylation Reaction cluster_workup Reaction Workup & Purification cluster_analysis Analysis start Lyophilized Polysaccharide dissolve Dissolve in Anhydrous DMSO start->dissolve add_base Add Base (NaOH) dissolve->add_base add_MeI Add Methyl Iodide (MeI) add_base->add_MeI vortex Vortex/ Incubate add_MeI->vortex quench Quench Reaction vortex->quench extract Liquid-Liquid Extraction quench->extract purify C18 SPE Purification extract->purify dry Dry Sample purify->dry analysis MS or GC-MS Analysis dry->analysis

Caption: Experimental workflow for polysaccharide permethylation.

Data Presentation: Comparative Analysis

Permethylation significantly enhances the signal intensity in mass spectrometry compared to native polysaccharides. The following table summarizes the expected improvements.

ParameterNative PolysaccharidePermethylated PolysaccharideReference
Ionization Efficiency (MALDI-TOF MS) LowHigh[1][2]
Signal Intensity (MALDI-TOF MS) WeakStrong[1][2]
Sialic Acid Stability Prone to in-source decayStabilized as methyl esters[5]
Solubility in Organic Solvents LowHigh[3]
Amenability to GC-MS Analysis Not directly amenableEnables linkage analysis after hydrolysis and reduction/acetylation[7][8][9]

The choice between in-solution and solid-phase permethylation depends on the specific application, sample amount, and desired throughput.

MethodAdvantagesDisadvantagesReference
In-Solution (Ciucanu) Well-established and widely used.More time-consuming, potential for side reactions and sample loss during extraction.[3][4]
Solid-Phase Faster, higher throughput, reduced sample handling, minimized side reactions.Requires preparation of packed columns.[5][6][10][11]

An optimized solid-phase permethylation workflow has been shown to provide high yields for N-glycan analysis.[12]

Troubleshooting Guide

Even with established protocols, challenges can arise during polysaccharide permethylation. This section provides a guide to common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)Reference
Incomplete Methylation - Insufficient reagent (NaOH or MeI)- Poor solubility of the polysaccharide in DMSO- Reaction time too short- Inactive reagents (moisture contamination)- Optimize the ratio of reagents to the polysaccharide.- Ensure the polysaccharide is fully dissolved in anhydrous DMSO before adding reagents. For insoluble polysaccharides, consider pre-treatment to enhance solubility.- Increase the reaction time or perform a second round of methylation.- Use fresh, high-purity, anhydrous reagents.[13]
Sample Degradation (Peeling or Oxidation) - Reaction temperature is too high.- Presence of excess oxygen.- Prolonged exposure to strong base.- Maintain the reaction at room temperature.- The addition of a small amount of water can help minimize oxidative degradation.[5]- Use the solid-phase method to minimize reaction time and exposure to the base.[6][6][10]
Low Recovery of Permethylated Product - Incomplete extraction from the aqueous phase.- Sample loss during the washing steps.- Incomplete elution from the C18 cartridge.- Ensure thorough mixing during liquid-liquid extraction and allow for complete phase separation.- Be careful when removing the aqueous layer during washing.- Ensure the C18 cartridge is properly conditioned and elute with a sufficient volume of appropriate solvent (e.g., 80% acetonitrile).[14]
Contamination in MS Spectra - Impurities from reagents or solvents.- Leaching from plasticware.- Use high-purity reagents and solvents.- Use glass reaction vials and pipette tips where possible.

Conclusion

Polysaccharide permethylation is an indispensable technique for the detailed structural characterization of complex carbohydrates. The choice between the traditional in-solution Ciucanu method and the more modern solid-phase approaches will depend on the specific research needs, including sample throughput and the nature of the polysaccharide. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can achieve reliable and high-quality data, paving the way for a deeper understanding of the roles of polysaccharides in health and disease and accelerating the development of novel carbohydrate-based diagnostics and therapeutics.

References

Application Notes and Protocols for GC-MS Analysis of Methylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of monosaccharides derived from glycoproteins, polysaccharides, and other glycoconjugates. To make the non-volatile and polar sugar molecules amenable to GC analysis, a series of sample preparation steps, including hydrolysis, reduction, and derivatization, are essential. This document provides detailed application notes and protocols for the preparation and analysis of methylated sugars by GC-MS, with a focus on the widely used Partially Methylated Alditol Acetate (PMAA) method.

Data Presentation: Comparative Analysis of Methodologies

Effective sample preparation is critical for accurate and reproducible GC-MS analysis of methylated sugars. The following tables summarize key quantitative and qualitative parameters for different hydrolysis and derivatization methods.

Table 1: Comparison of Hydrolysis Methods for Polysaccharides
ParameterTrifluoroacetic Acid (TFA) HydrolysisSulfuric Acid (H₂SO₄) Hydrolysis
Typical Conditions 2 M TFA, 120°C, 1-4 hours72% H₂SO₄ (initial), then diluted to 1-4% and heated
Advantages Volatile and easily removed by evaporation.[1] Generally causes less degradation of neutral sugars compared to strong non-volatile acids.[2]Effective for highly resistant linkages and crystalline cellulose.[2]
Disadvantages May not completely hydrolyze some resistant linkages, especially in acidic polysaccharides.[3]Non-volatile, requiring neutralization which can introduce salts. Can cause significant degradation of some sugars, particularly 6-deoxy-sugars.[3]
Recovery of Sugars Generally good for neutral sugars. Recovery can be variable for uronic acids without prior modification.Can lead to lower recoveries of sensitive sugars due to degradation.
Notes A two-step hydrolysis, sometimes in combination with methanolysis, can improve the yield of uronic acids.[3][4]The Saeman hydrolysis is a common two-step procedure involving concentrated then dilute sulfuric acid.
Table 2: Comparison of Derivatization Methods for GC-MS Analysis of Sugars
ParameterPartially Methylated Alditol Acetates (PMAA)Trimethylsilyl (TMS) DerivativesOxime-TMS Derivatives
Principle Reduction of the aldehyde/ketone to an alcohol, followed by acetylation of all hydroxyl groups.Silylation of hydroxyl and carboxyl groups.Oximation of the carbonyl group followed by silylation of hydroxyl groups.
Number of Peaks per Sugar OneMultiple (due to anomers)[5]Typically two (syn- and anti-isomers)[5]
Derivative Stability Very stable, can be stored for extended periods.[6]Sensitive to moisture and can degrade over time, affecting reproducibility.[7]Generally more stable than TMS derivatives alone.
Reaction Time Multi-step and time-consuming.Relatively fast.Two-step process, longer than direct silylation.
Advantages Simplifies chromatograms with a single peak per sugar.[5] Well-established fragmentation patterns for linkage analysis.Efficient derivatization.[5]Reduces the number of isomers compared to direct TMS derivatization.[5]
Disadvantages Reduction step leads to loss of information about the original carbonyl group (aldose vs. ketose). Different sugars can yield the same alditol.[5]Complex chromatograms can lead to peak co-elution.[5]Still produces multiple peaks per sugar, which can complicate quantification.[5]

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation of partially methylated alditol acetates (PMAAs) from a polysaccharide sample for GC-MS analysis.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Start Polysaccharide Sample Permethylation Permethylation (e.g., Hakomori method) Start->Permethylation Dissolve in DMSO Hydrolysis Acid Hydrolysis (e.g., 2M TFA) Permethylation->Hydrolysis Cleavage of glycosidic bonds Reduction Reduction (e.g., NaBD4) Hydrolysis->Reduction Conversion to alditols Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation Volatilization for GC Extraction Liquid-Liquid Extraction Acetylation->Extraction Purification FinalSample PMAA Derivatives in Organic Solvent Extraction->FinalSample Injection Injection into GC-MS FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Retention Time & Mass Spectra) Detection->DataAnalysis

Caption: Workflow for PMAA sample preparation and GC-MS analysis.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the preparation of partially methylated alditol acetates (PMAAs).

Protocol 1: Permethylation of Polysaccharides (Hakomori Method)

This protocol is for the permethylation of hydroxyl groups in the polysaccharide.

Materials:

  • Dry polysaccharide sample (1-5 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydride (NaH) or dimsyl sodium

  • Methyl iodide (CH₃I)

  • Chloroform (B151607)

  • Water (deionized)

  • Small reaction vial with a screw cap and septum

Procedure:

  • Dry the polysaccharide sample thoroughly under vacuum over P₂O₅.

  • Add 1-2 mL of anhydrous DMSO to the dried sample in the reaction vial.

  • Dissolve the sample completely. Sonication may be required.

  • Carefully add an excess of sodium hydride or dimsyl sodium to the solution to act as a base. The solution will become viscous and may turn greenish.

  • Allow the reaction to proceed for 4-6 hours at room temperature with stirring to ensure complete alkoxide formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of methyl iodide (e.g., 0.5 mL) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow, dropwise addition of water.

  • Extract the permethylated polysaccharide by partitioning between chloroform and water. Collect the lower chloroform layer.

  • Wash the chloroform layer several times with water to remove residual DMSO and salts.

  • Evaporate the chloroform layer to dryness under a stream of nitrogen.

Protocol 2: Hydrolysis of Permethylated Polysaccharides

This protocol cleaves the glycosidic linkages to yield partially methylated monosaccharides.

Materials:

  • Dried permethylated polysaccharide

  • 2 M Trifluoroacetic acid (TFA)

  • Methanol (B129727)

  • Reaction vial with a screw cap

Procedure:

  • To the dried permethylated sample, add 1 mL of 2 M TFA.

  • Seal the vial tightly and heat at 120°C for 2 hours in a heating block or oven.

  • Cool the vial to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen.

  • Add 1 mL of methanol to the dried residue and evaporate again to ensure complete removal of TFA. Repeat this step twice.

Protocol 3: Reduction of Partially Methylated Monosaccharides

This protocol reduces the aldehyde or ketone group of the monosaccharides to an alcohol. Using sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) introduces a deuterium (B1214612) label at C-1, which is useful for mass spectral interpretation.

Materials:

  • Dried hydrolyzed sample

  • Sodium borodeuteride (NaBD₄) solution (e.g., 10 mg/mL in 1 M NH₄OH or water)

  • Glacial acetic acid

Procedure:

  • Dissolve the dried hydrolyzed sample in 0.5 mL of the NaBD₄ solution.

  • Incubate the reaction at room temperature for 2-4 hours or overnight.

  • Neutralize the excess NaBD₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

Protocol 4: Acetylation of Partially Methylated Alditols

This protocol acetylates the free hydroxyl groups, making the molecules volatile for GC analysis.

Materials:

  • Dried reduced sample

  • Acetic anhydride (B1165640)

  • 1-Methylimidazole (as a catalyst)

  • Dichloromethane (DCM)

  • Water (deionized)

Procedure:

  • Evaporate the neutralized sample to dryness. Co-evaporate with methanol several times to remove boric acid as volatile methyl borate.

  • To the dried residue, add 0.5 mL of acetic anhydride and 50 µL of 1-methylimidazole.

  • Incubate at room temperature for 30 minutes.

  • Add 5 mL of water to quench the excess acetic anhydride.

  • Extract the partially methylated alditol acetates with 1 mL of DCM. Vortex thoroughly and allow the layers to separate.

  • Collect the lower DCM layer containing the PMAAs.

  • Wash the DCM layer with water.

  • Dry the DCM layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. The concentration can be adjusted by evaporating some of the DCM.

GC-MS Analysis Parameters

The following table provides typical parameters for the GC-MS analysis of PMAAs. These may need to be optimized for specific instruments and sample types.

Table 3: Typical GC-MS Parameters for PMAA Analysis
ParameterTypical Setting
GC Column Medium polarity capillary column (e.g., DB-225, SP-2330, Rtx-225), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Carrier Gas Helium at a constant flow rate of 1-1.5 mL/min[8]
Injection Mode Splitless or split (e.g., 10:1 or 20:1)
Injector Temperature 250°C[8]
Oven Temperature Program Initial temp: 80-100°C, hold for 1-3 min. Ramp: 2-8°C/min to 160-180°C. Second Ramp: 0.5-5°C/min to 220-240°C. Final hold: 5-10 min.[8]
MS Transfer Line Temp 250-280°C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range m/z 40-650
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Conclusion

The successful analysis of methylated sugars by GC-MS is highly dependent on meticulous sample preparation. The PMAA method, although multi-stepped, is a robust and widely accepted technique for determining the glycosidic linkages in complex carbohydrates. Careful selection of hydrolysis and derivatization conditions is crucial to minimize sugar degradation and ensure accurate and reproducible results. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working in the field of glycobiology.

References

Troubleshooting & Optimization

Technical Support Center: Polysaccharide Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding polysaccharide methylation analysis, a critical technique for determining the glycosidic linkages in oligo- and polysaccharides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Methylation Reaction Issues

Q1: My sample appears undermethylated. What are the common causes and how can I fix it?

A1: Undermethylation is a frequent issue and can arise from several factors. The primary cause is often the poor solubility of the polysaccharide in dimethyl sulfoxide (B87167) (DMSO), which hinders the access of methylation reagents to the hydroxyl groups.[1][2]

Common Causes & Solutions:

Cause Solution
Poor Solubility in DMSO Some polysaccharides, especially those with crystalline structures like cellulose (B213188) or from whole plant cell walls, are difficult to dissolve.[1][3] To improve solubility, try swelling the sample by heating it in DMSO overnight with stirring.[1][3] Using glycerol (B35011) to solubilize the polymer before methylation has also been shown to be effective.[2] For sulfated polysaccharides, converting them to their triethylammonium (B8662869) salts can increase solubility.[1]
Insufficient Reagents or Reaction Time The reaction may not have gone to completion. Ensure you are using a sufficient excess of base (e.g., sodium hydride or powdered NaOH) and methyl iodide. An additional round of methylation may be necessary to ensure complete reaction.[4]
Presence of Water The methylation reaction is highly sensitive to moisture, which will consume the reagents. Ensure all glassware is oven-dried and that the DMSO and other reagents are anhydrous.
Steric Hindrance Highly branched or complex polysaccharides may have sterically hindered hydroxyl groups that are difficult to access. Increasing the reaction time or performing a second methylation step can help overcome this.

Indicators of Undermethylation:

  • The appearance of insoluble material at the organic/aqueous interface during the partitioning step after the reaction.[1]

  • Identification of high proportions of fully acetylated derivatives in the final GC-MS analysis.[1]

  • A low ratio of terminal to branch point sugars detected.[1]

Q2: I'm observing degradation of my polysaccharide during methylation. What could be the cause?

A2: Polysaccharide degradation can occur, particularly under the strongly basic conditions of the methylation reaction. This is often referred to as β-elimination and can be a problem for acidic polysaccharides.

Common Causes & Solutions:

Cause Solution
Harsh Basic Conditions The strong bases used (e.g., sodium hydride) can lead to the degradation of uronic acid-containing polysaccharides. Using a milder base or carefully controlling the reaction temperature and time can mitigate this.
"Peeling" Reactions Alkaline conditions can cause stepwise degradation from the reducing end of the polysaccharide. This can be prevented by first reducing the terminal aldehyde/ketone group to an alditol with sodium borohydride (B1222165) (NaBH₄) before methylation.
High Temperatures Excessive heat during the reaction can promote degradation. Maintain the recommended temperature for the specific methylation protocol being used.
Section 2: Hydrolysis and Derivatization

Q3: My hydrolysis step seems incomplete. How can I ensure complete cleavage of glycosidic bonds?

A3: Incomplete hydrolysis is a common problem that leads to an inaccurate representation of the monosaccharide linkages. The stability of glycosidic bonds varies depending on the monosaccharides involved and their linkage positions.

Common Causes & Solutions:

Cause Solution
Inappropriate Acid or Conditions Trifluoroacetic acid (TFA) is commonly used because it is volatile and easily removed.[5] However, some linkages, particularly those involving uronic acids, are very resistant to acid hydrolysis.[6] A two-step hydrolysis, starting with a milder acid concentration and followed by a stronger concentration, can be effective for complex polysaccharides.[6] For highly resistant structures like crystalline cellulose, permethylation prior to hydrolysis can decrystallize the structure, facilitating depolymerization.[4]
Insufficient Hydrolysis Time Ensure the hydrolysis is carried out for the recommended duration. For complex polysaccharides, extending the hydrolysis time may be necessary, but this must be balanced against the risk of monosaccharide degradation.
Degradation of Released Monosaccharides Some monosaccharides are susceptible to degradation under harsh acidic conditions.[7] It is a balance between achieving complete hydrolysis and minimizing the degradation of the liberated monosaccharides.[7]

Q4: I am having issues with the derivatization of my hydrolyzed monosaccharides into partially methylated alditol acetates (PMAAs). What should I check?

A4: The conversion of partially methylated monosaccharides into their corresponding alditol acetates is a multi-step process involving reduction and acetylation. Problems can arise at either stage.

Common Causes & Solutions:

Cause Solution
Incomplete Reduction The reduction of the partially methylated monosaccharides to alditols with sodium borodeuteride (NaBD₄) may be incomplete. Ensure the pH is appropriately controlled and that the reagent is fresh.
Incomplete Acetylation The subsequent acetylation with acetic anhydride (B1165640) may not be complete. This step is also sensitive to moisture. Ensure anhydrous conditions and use a catalyst like pyridine (B92270) or 1-methylimidazole (B24206) if necessary.
Loss of Volatile Derivatives PMAAs can be volatile. Avoid excessive heating or high vacuum when removing solvents to prevent loss of the final product.[8]
Side Reactions Incomplete or side reactions during derivatization can lead to multiple peaks for a single monosaccharide derivative in the GC-MS analysis, complicating data interpretation.[9] Careful optimization of reaction conditions is crucial.[10]

Experimental Protocols & Workflows

General Workflow for Polysaccharide Methylation Analysis

The overall process involves permethylating all free hydroxyl groups, hydrolyzing the polysaccharide into its constituent partially methylated monosaccharides, and then converting these into volatile derivatives for GC-MS analysis.[1][4][11]

Polysaccharide Methylation Analysis Workflow A Polysaccharide Sample B Methylation (e.g., Hakomori or Ciucanu method) A->B C Permethylated Polysaccharide B->C D Acid Hydrolysis (e.g., with TFA) C->D E Partially Methylated Monosaccharides D->E F Reduction (with NaBD4) E->F G Partially Methylated Alditols F->G H Acetylation (with Acetic Anhydride) G->H I Partially Methylated Alditol Acetates (PMAAs) H->I J GC-MS Analysis I->J K Linkage Data Interpretation J->K

Caption: General workflow of polysaccharide methylation analysis.

Troubleshooting Undermethylation

A logical approach to diagnosing and solving undermethylation issues is crucial for obtaining reliable results.

Troubleshooting Undermethylation start Start: Undermethylation Suspected q1 Is the polysaccharide soluble in DMSO? start->q1 sol1 Improve Solubility: - Heat/swell overnight - Use glycerol - Convert to triethylammonium salt q1->sol1 No q2 Was a second round of methylation performed? q1->q2 Yes end_node Re-run Methylation and Analysis sol1->end_node act1 Perform a second methylation step q2->act1 No q3 Were all reagents and glassware anhydrous? q2->q3 Yes act1->end_node act2 Ensure anhydrous conditions: - Oven-dry glassware - Use dry solvents/reagents q3->act2 No q3->end_node Yes act2->end_node

Caption: A troubleshooting guide for undermethylation issues.

Detailed Protocol: Ciucanu Methylation Method

The Ciucanu method is a widely used technique for polysaccharide methylation.[4]

  • Sample Preparation: Weigh approximately 5-10 mg of the dried polysaccharide sample into a reaction vial.

  • Solubilization: Add 1 mL of anhydrous DMSO. If the sample does not dissolve readily, heat at 60°C and stir overnight to form a homogeneous suspension.[3][4]

  • Basification: Add freshly ground, powdered sodium hydroxide (B78521) (NaOH) to the sample suspension and stir for at least 1 hour at room temperature.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (CH₃I) dropwise while stirring. Allow the reaction to proceed for at least 1 hour at room temperature.

  • Termination: Terminate the reaction by slowly adding water.

  • Extraction: Partition the methylated polysaccharide by adding chloroform (B151607) (CHCl₃) and water. The methylated product will be in the organic (chloroform) layer.

  • Washing & Drying: Wash the chloroform layer several times with water to remove any remaining reagents. Dry the chloroform layer over anhydrous sodium sulfate.

  • Recovery: Evaporate the chloroform to obtain the permethylated polysaccharide. The sample is now ready for hydrolysis.

This technical guide provides a starting point for addressing common issues in polysaccharide methylation analysis. For more complex or unusual polysaccharides, further optimization of these methods may be required.

References

Technical Support Center: GC-MS Analysis of Methylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of GC-MS peaks for methylated sugars. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of methylated carbohydrate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks for a single methylated sugar standard?

A1: Multiple peaks for a single sugar standard can arise from several factors. One common reason is incomplete methylation, resulting in a mixture of partially methylated and fully methylated species, each producing a distinct peak. Another possibility is the presence of anomers (α and β forms) if the derivatization method does not fix the anomeric center, such as with trimethylsilyl (B98337) (TMS) derivatives. To address this, ensure your methylation protocol is robust and goes to completion. For TMS derivatives, an oximation step before silylation can prevent the formation of multiple anomeric peaks.

Q2: My peaks are tailing significantly. What are the likely causes?

A2: Peak tailing in GC-MS analysis of methylated sugars is often indicative of active sites within the system. These active sites can be exposed silanol (B1196071) groups in the injector liner, column, or packing material that interact with the polar functional groups on the sugar derivatives. Tailing can also be caused by a poorly cut or installed column, or contamination in the injector port. To resolve this, use a deactivated liner, ensure the column is properly cut and installed, and regularly clean the injector port.

Q3: What are "ghost peaks" and how can I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, even during a blank run. They can originate from various sources, including septum bleed, contaminated carrier gas, contaminated injection port, or carryover from a previous injection. To eliminate ghost peaks, use high-quality septa and carrier gas, ensure the injection port is clean, and run solvent blanks between samples to check for carryover.

Q4: My peak intensities are much lower than expected. What should I check?

A4: Low peak intensity can be due to a variety of issues. Incomplete derivatization is a primary suspect, leading to a lower yield of the desired volatile derivative. Sample degradation during preparation or in a hot injector can also reduce the amount of analyte reaching the detector. Additionally, check for leaks in the GC system, ensure the syringe is functioning correctly, and verify that the MS detector is properly tuned and calibrated. The stability of permethylated glycans is generally good, which aids in preventing sample loss during analysis.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during the GC-MS analysis of methylated sugars.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC-MS peak problems with methylated sugars.

Troubleshooting_Workflow start Start: Peak Problem Observed peak_shape Peak Shape Issue? (Tailing, Fronting, Broad) start->peak_shape tailing Tailing Peaks peak_shape->tailing Yes fronting Fronting Peaks peak_shape->fronting Yes broad Broad Peaks peak_shape->broad Yes peak_identity Peak Number/Identity Issue? peak_shape->peak_identity No check_column Check Column Condition & Installation tailing->check_column check_inlet Check Inlet Liner & Temperature tailing->check_inlet check_injection Check Injection Technique & Parameters fronting->check_injection broad->check_injection check_system Check System for Leaks & Contamination broad->check_system multiple_peaks Multiple/Split Peaks peak_identity->multiple_peaks Yes ghost_peaks Ghost/Unexpected Peaks peak_identity->ghost_peaks Yes peak_intensity Peak Intensity Issue? peak_identity->peak_intensity No check_derivatization Check Derivatization Protocol (Incomplete methylation?) multiple_peaks->check_derivatization ghost_peaks->check_system low_intensity Low Intensity/No Peaks peak_intensity->low_intensity Yes low_intensity->check_derivatization low_intensity->check_system end Problem Resolved check_derivatization->end check_injection->end check_column->end check_inlet->end check_system->end

Caption: A flowchart for systematic troubleshooting of GC-MS peak issues.

Common Problems and Solutions
Problem Potential Causes Recommended Solutions
Peak Tailing 1. Active sites in the injector liner (exposed silanols). 2. Contamination at the head of the GC column. 3. Poor column cut or installation. 4. Inappropriate injector temperature (too low).1. Use a deactivated liner; replace if necessary. 2. Trim 10-20 cm from the front of the column. 3. Re-cut and re-install the column according to the manufacturer's instructions. 4. Increase the injector temperature, but do not exceed the column's maximum limit.
Peak Broadening 1. Injection volume too large. 2. Splitless hold time is too long. 3. Initial oven temperature is too high. 4. Carrier gas flow rate is too low.1. Reduce the injection volume or use a higher split ratio. 2. Optimize the splitless hold time. 3. Lower the initial oven temperature to allow for better analyte focusing. 4. Increase the carrier gas flow rate.
Split or Multiple Peaks 1. Incomplete methylation leading to a mixture of derivatives. 2. Presence of anomers (for certain derivatization methods like silylation without oximation). 3. Improper injection technique (e.g., too fast or too slow). 4. Sample solvent incompatibility with the stationary phase.1. Ensure the methylation reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. Check for water contamination in reagents. 2. For silylation, incorporate an oximation step prior to derivatization to stabilize the open-chain form of the sugar. 3. Use an autosampler for consistent injections. 4. Choose a solvent that is compatible with your column's stationary phase.
Ghost Peaks 1. Septum bleed from an old or low-quality septum. 2. Contamination in the carrier gas or gas lines. 3. Carryover from a previous, more concentrated sample. 4. Contamination from sample vials, caps, or solvents.1. Replace the septum with a high-quality, low-bleed option. 2. Use high-purity carrier gas and install traps to remove contaminants. 3. Run solvent blanks between samples to clean the system. 4. Use clean glassware and high-purity solvents.
Low or No Peaks 1. Incomplete derivatization. 2. Sample degradation in a hot injector. 3. Leaks in the system. 4. Syringe or autosampler malfunction. 5. MS detector issue (e.g., dirty ion source, filament burnout).1. Optimize the derivatization protocol; ensure all reagents are fresh and anhydrous. 2. Lower the injector temperature if the methylated sugars are thermally labile. 3. Perform a leak check of the entire GC system. 4. Check the syringe for blockages and ensure the autosampler is injecting the correct volume. 5. Clean the ion source, check the filaments, and ensure the MS is properly tuned.

Experimental Protocols

Protocol 1: Permethylation of Carbohydrates for GC-MS Analysis

This protocol is a modified version of the method by Anumula and Taylor (1992) and is suitable for preparing permethylated glycans for subsequent analysis.[3]

Reagents:

Procedure:

  • Base Preparation:

    • In a clean glass tube, add 400 µL of 50% NaOH solution.

    • Add 800 µL of anhydrous MeOH and vortex.

    • Add 4 mL of anhydrous DMSO and vortex to generate a white precipitate.[3]

    • Centrifuge to pellet the base, and discard the supernatant. Repeat this wash step at least three more times with DMSO.

    • Dissolve the final pellet in 3 mL of anhydrous DMSO. This base should be used the same day.

  • Permethylation Reaction:

    • To your dried carbohydrate sample (up to 10 µg), add 100 µL of anhydrous DMSO and vortex to dissolve.

    • Add 300 µL of the resuspended base slurry to the sample, followed immediately by 100 µL of iodomethane (MeI).

    • Seal the tube and vortex vigorously for 5 minutes.[3]

    • To quench the reaction, place the tube on ice and add 2 mL of 5% acetic acid, then vortex.

  • Extraction:

    • Add 2 mL of dichloromethane (DCM) and vortex.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully remove and discard the upper aqueous layer.

    • Wash the remaining organic phase with 2 mL of deionized water, vortex, centrifuge, and discard the aqueous layer. Repeat this wash step.

    • Dry the final organic phase under a stream of nitrogen.

Protocol 2: Preparation of Partially Methylated Alditol Acetates (PMAAs)

Following permethylation, the sample is hydrolyzed, reduced, and acetylated to form volatile PMAAs for GC-MS analysis.

Reagents:

  • Trifluoroacetic acid (TFA), 2M

  • Sodium borodeuteride (NaBD₄) solution (10 mg/mL in 2M NH₄OH)

  • Acetic anhydride (B1165640)

  • 1-methylimidazole

Procedure:

  • Hydrolysis:

    • To the dried permethylated sample, add 200 µL of 2M TFA.

    • Incubate at 120°C for 1 hour to hydrolyze the glycosidic linkages.

    • Cool the sample and dry it under a stream of nitrogen.

  • Reduction:

    • Add 200 µL of the NaBD₄ solution to the dried sample.

    • Incubate at room temperature for 2 hours.

    • Add a few drops of glacial acetic acid to neutralize the excess NaBD₄.

    • Dry the sample under nitrogen.

  • Acetylation:

    • To the dried alditols, add 100 µL of acetic anhydride and 20 µL of 1-methylimidazole.

    • Incubate at room temperature for 30 minutes.

    • Add 1 mL of water to stop the reaction.

    • Extract the PMAAs with 500 µL of dichloromethane. Collect the organic layer. Repeat the extraction.

    • Combine the organic layers and wash with water.

    • Dry the final organic layer under nitrogen and reconstitute in a suitable solvent for GC-MS injection.

Quantitative Data

The following table provides representative GC retention times and key mass fragments for some common partially methylated alditol acetates of glucose. Note that retention times can vary significantly between different GC systems, columns, and analytical conditions.

Methylated Glucose Derivative Linkage Position Typical Retention Time (min) Key Mass Fragments (m/z)
2,3,4,6-tetra-O-methyl-GlcTerminal~12.545, 89, 101, 117, 161, 205
2,3,4-tri-O-methyl-Glc1,6-linked~14.245, 101, 117, 161, 233
2,3,6-tri-O-methyl-Glc1,4-linked~14.545, 101, 117, 161, 233
2,4,6-tri-O-methyl-Glc1,3-linked~14.845, 117, 173, 205
3,4,6-tri-O-methyl-Glc1,2-linked~15.145, 89, 129, 189
2,4-di-O-methyl-Glc1,3,6-linked~16.545, 117, 161, 233
2,6-di-O-methyl-Glc1,3,4-linked~16.845, 117, 161, 233
3,6-di-O-methyl-Glc1,2,4-linked~17.245, 117, 161, 233

Note: Retention times are illustrative and based on a typical non-polar capillary column (e.g., DB-5 or equivalent) with a standard temperature program. Key mass fragments are characteristic ions that can aid in identification. The fragmentation patterns of PMAA mass spectra follow well-defined pathways and can be used to determine the structures of the derivatives.[4] Mass spectral libraries are valuable resources for confirming the identity of these compounds.[4][5]

References

Technical Support Center: Synthesis of 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 2,4-Di-O-methyl-D-glucose synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent and effective strategy involves a four-step sequence utilizing a protecting group strategy to achieve regioselective methylation of D-glucose. This method ensures that only the hydroxyl groups at positions 2 and 4 are methylated. The key steps are:

  • Protection of the primary hydroxyl group (C-6) and the anomeric center (C-1): This is typically achieved by first converting D-glucose to a glycoside (e.g., phenyl β-D-glucopyranoside) and then selectively protecting the C-6 hydroxyl group with a bulky protecting group like a trityl (triphenylmethyl) group.

  • Methylation: The remaining free hydroxyl groups at positions 2, 3, and 4 are then methylated. In this specific synthesis, the conditions are controlled to favor di-methylation.

  • Deprotection of the C-6 hydroxyl group: The trityl group is selectively removed under mild acidic conditions.

  • Hydrolysis of the glycosidic bond: The final step involves the hydrolysis of the glycosidic bond to yield the free reducing sugar, this compound.

Q2: Why is the yield of phenyl 2,4-di-O-methyl-β-D-glucoside often low?

A2: The partial methylation of phenyl 6-O-trityl-β-D-glucopyranoside can lead to a mixture of products, including mono-, di-, and tri-methylated species, which can be challenging to separate. A reported yield for this specific step is around 15%.[1] Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial for improving the yield of the desired di-methylated product.

Q3: What are the critical parameters to control during the methylation step?

A3: The methylation step is critical for achieving the desired product. Key parameters to control include:

  • Choice of methylating agent and base: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) (DMS). The choice of base (e.g., sodium hydride, silver oxide) can influence the reactivity and selectivity.

  • Reaction temperature: Lower temperatures can enhance selectivity, while higher temperatures may lead to over-methylation or side reactions.

  • Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction at the optimal point to maximize the yield of the di-methylated product.

  • Solvent: Anhydrous conditions are crucial, and the choice of solvent can affect the solubility of the reactants and the reaction rate.

Q4: What are the common by-products in this synthesis, and how can they be removed?

A4: Common by-products include other partially methylated glucose isomers (e.g., 2,3-di-O-methyl, 3,4-di-O-methyl, and various tri-O-methyl derivatives) and unreacted starting material.[2] Purification is typically achieved through column chromatography on silica (B1680970) gel.[2] Due to the similar polarities of these isomers, careful selection of the eluent system and potentially the use of high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress by TLC.
Degradation of reagentsUse freshly distilled or high-purity reagents. Ensure anhydrous conditions.
Ineffective protecting group strategyVerify the successful protection of the C-6 hydroxyl group before proceeding with methylation.
Formation of multiple methylated products (poor regioselectivity) Over-methylationReduce the amount of methylating agent and/or base. Lower the reaction temperature.
Steric hindrance issuesConsider alternative protecting group strategies to modulate the reactivity of the hydroxyl groups.
Difficulty in removing the trityl group Incomplete detritylationIncrease the reaction time or use a slightly stronger acidic condition for deprotection. Monitor by TLC.
Acid-labile methyl ethersUse mild acidic conditions for detritylation to avoid cleavage of the desired methyl ether linkages.
Product is a non-crystalline syrup or oil Presence of impurities or isomeric mixtureAttempt purification by column chromatography or HPLC. Try different solvent systems for crystallization.
Inherent property of the compoundIf pure, the product may be inherently non-crystalline. Confirm purity by analytical techniques like NMR and mass spectrometry.
Incomplete hydrolysis of the phenyl glucoside Insufficient acid concentration or reaction timeIncrease the acid concentration or prolong the hydrolysis time. Monitor the reaction by TLC.
Deactivation of the acid catalystEnsure the reaction mixture is free from basic impurities that could neutralize the acid.

Experimental Protocols

Synthesis Pathway for this compound

SynthesisWorkflow D_Glucose D-Glucose Phenyl_Glucoside Phenyl β-D-glucopyranoside D_Glucose->Phenyl_Glucoside Glycosidation Trityl_Glucoside Phenyl 6-O-trityl-β-D-glucopyranoside Phenyl_Glucoside->Trityl_Glucoside Tritylation (TrCl, Pyridine) Methylated_Intermediate Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside Trityl_Glucoside->Methylated_Intermediate Partial Methylation (CH₃I, Ag₂O) Detritylated_Product Phenyl 2,4-di-O-methyl-β-D-glucopyranoside Methylated_Intermediate->Detritylated_Product Detritylation (HBr/AcOH) Final_Product This compound Detritylated_Product->Final_Product Hydrolysis (aq. acid)

Caption: Synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

  • Starting Material: Phenyl β-D-glucopyranoside.

  • Procedure:

    • Dissolve phenyl β-D-glucopyranoside in anhydrous pyridine.

    • Add triphenylmethyl chloride (trityl chloride) in a slight molar excess.

    • Heat the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., chloroform).

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Partial Methylation to Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside

  • Starting Material: Phenyl 6-O-trityl-β-D-glucopyranoside.

  • Procedure (Purdie Methylation):

    • Dissolve the tritylated glucoside in methyl iodide.

    • Add freshly prepared silver oxide in portions with stirring.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove silver salts.

    • Wash the solid residue with a suitable solvent (e.g., chloroform).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methylated product.

Step 3: Detritylation to Phenyl 2,4-di-O-methyl-β-D-glucopyranoside

  • Starting Material: Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside.

  • Procedure:

    • Dissolve the methylated intermediate in glacial acetic acid.

    • Add a solution of hydrogen bromide in acetic acid dropwise at 0 °C.

    • Stir the reaction mixture for a short period (e.g., 1-2 minutes) until the trityl group is cleaved (indicated by a color change).

    • Quench the reaction by pouring it into ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.[1]

Step 4: Hydrolysis to this compound

  • Starting Material: Phenyl 2,4-di-O-methyl-β-D-glucopyranoside.

  • Procedure:

    • Dissolve the phenyl glucoside derivative in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).

    • Heat the mixture under reflux for several hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., barium carbonate or sodium bicarbonate).

    • Filter to remove the salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization.[1]

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

Reaction Step Product Reported Yield Reference
Partial Methylation & DetritylationPhenyl 2,4-di-O-methyl-β-D-glucoside15%
HydrolysisThis compoundGood (not quantified)

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of this compound Check_Methylation Analyze Methylation Step Products by TLC/MS Start->Check_Methylation Check_Detritylation Analyze Detritylation Step Products Check_Methylation->Check_Detritylation Desired methylated intermediate formed Incomplete_Methylation Incomplete Methylation or Over-methylation Check_Methylation->Incomplete_Methylation Mixture of products Check_Hydrolysis Analyze Hydrolysis Step Products Check_Detritylation->Check_Hydrolysis Successful detritylation Incomplete_Detritylation Incomplete Detritylation Check_Detritylation->Incomplete_Detritylation Starting material present Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Starting material present Purification_Issue Purification Issues Check_Hydrolysis->Purification_Issue Product formed but impure Optimize_Methylation Optimize Methylation: - Adjust reagent stoichiometry - Vary temperature/time - Check reagent quality Incomplete_Methylation->Optimize_Methylation Optimize_Detritylation Optimize Detritylation: - Increase reaction time - Use slightly stronger acid Incomplete_Detritylation->Optimize_Detritylation Optimize_Hydrolysis Optimize Hydrolysis: - Increase acid concentration/time - Ensure no base contamination Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Purification Optimize Purification: - Use different chromatography conditions - Consider HPLC Purification_Issue->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields.

References

dealing with incomplete methylation of polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polysaccharide methylation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete methylation of my polysaccharide sample?

A1: Incomplete methylation is a frequent issue in polysaccharide analysis. The primary causes include:

  • Poor Solubility: Many polysaccharides have poor solubility in the dimethyl sulfoxide (B87167) (DMSO) solvent typically used for methylation.[1][2][3][4] This is the most significant barrier to achieving complete methylation.

  • Steric Hindrance: The complex, three-dimensional structure of polysaccharides can physically block the methylating agent from accessing all hydroxyl groups.[1]

  • Intra- and Intermolecular Hydrogen Bonding: Extensive hydrogen bonding within and between polysaccharide chains can limit the accessibility of hydroxyl groups for methylation.[1]

  • Presence of Uronic Acids and Sulfate Groups: Acidic polysaccharides containing uronic acids or sulfated polysaccharides can be particularly difficult to methylate completely due to their charge and solubility characteristics.[3]

  • Suboptimal Reaction Conditions: Inadequate base strength, insufficient methylating agent, or non-ideal reaction time and temperature can all contribute to incomplete reactions.

Q2: How can I improve the solubility of my polysaccharide in the methylation reaction?

A2: Enhancing the solubility of your polysaccharide is a critical step for successful methylation. Here are several effective strategies:

  • Pre-solubilization with Glycerol (B35011): Treating the polysaccharide with glycerol before the methylation reaction can significantly improve its solubility and the subsequent derivatization.[5]

  • Heating in DMSO: Gently heating the polysaccharide suspension in DMSO (e.g., at 60°C) with magnetic stirring can help to achieve a homogeneous suspension, which is crucial for effective methylation, especially for crystalline polysaccharides like cellulose.[3]

  • Ultrasonication or Microwave Irradiation: Applying ultrasound or microwave energy can assist in dissolving the polysaccharide in DMSO, leading to a higher degree of methylation.[4]

  • Conversion to Triethylammonium (TEA) Salt: For sulfated polysaccharides, converting them to their TEA salt form can greatly improve their solubility in DMSO.[3]

Q3: What are the key indicators of complete methylation?

A3: It is essential to verify the completeness of the methylation reaction before proceeding with linkage analysis. The following analytical techniques are commonly used:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A straightforward method to check for completeness is to look for the disappearance of the broad hydroxyl (-OH) stretching peak, typically found in the 3200-3700 cm⁻¹ region of the FT-IR spectrum.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs): This is the definitive method. After hydrolysis, reduction, and acetylation of the methylated polysaccharide, the resulting PMAAs are analyzed by GC-MS. The absence of peaks corresponding to unmethylated or partially methylated sugars indicates a complete reaction.[1][3][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of methyl ethers and the absence of free hydroxyl groups.[6][8]

  • Radiolabeling with [¹⁴C]methyl iodide: Using a radiolabeled methylating agent allows for the quantitative determination of the degree of methylation.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
FT-IR spectrum still shows a significant hydroxyl peak. Incomplete methylation reaction.1. Improve polysaccharide solubility using methods described in FAQ 2.[3][4][5] 2. Perform a second round of methylation on the partially methylated product.[3] 3. Optimize reaction conditions (e.g., use freshly prepared base, increase reaction time).[3]
GC-MS analysis of PMAAs shows multiple peaks for a single monosaccharide, indicating partial methylation. Incomplete methylation or side reactions.1. Ensure complete dissolution of the polysaccharide before adding the methylating agent.[1][2][3] 2. Purify the partially methylated polysaccharide (e.g., by dialysis) and repeat the methylation procedure.[1][2][11] 3. Verify the purity of reagents and the inertness of the reaction atmosphere.
Low recovery of methylated polysaccharide. Degradation of the polysaccharide or loss during workup.1. Avoid harsh basic conditions that can lead to "peeling" reactions and degradation. 2. Use a modified workup procedure, such as dialysis, to purify the methylated product.[1][2][11] 3. For acidic polysaccharides, consider reducing the uronic acids to their corresponding neutral sugars before methylation to prevent degradation.[1][3]
Difficulty in dissolving the methylated polysaccharide for subsequent hydrolysis. The methylated product has altered solubility characteristics.1. Test a range of solvents for the hydrolysis step. 2. A modified procedure using trifluoroacetic acid (TFA) for hydrolysis might be more effective than sulfuric acid for some methylated polysaccharides.[1][2][11]

Experimental Protocols

Protocol 1: Hakomori Methylation with Solubility Enhancement

This protocol is a widely used method for polysaccharide methylation, incorporating steps to improve solubility.

  • Sample Preparation: Dry the polysaccharide sample (5-10 mg) thoroughly under vacuum.

  • Solubilization: Suspend the dry polysaccharide in 1-2 mL of anhydrous DMSO. To aid dissolution, heat the mixture at 60°C with constant stirring or use an ultrasonic bath until a clear solution or a very fine, homogeneous suspension is obtained.[3][4] For sulfated polysaccharides, prior conversion to the TEA salt is recommended.[3]

  • Alkoxide Formation: Add a strong base, such as freshly prepared sodium hydroxide (B78521) powder or sodium hydride, to the polysaccharide solution under an inert atmosphere (e.g., nitrogen or argon).[3] Stir the mixture at room temperature for at least 4 hours to ensure the formation of polyalkoxide ions.

  • Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide (CH₃I) dropwise with vigorous stirring.[4] Allow the reaction to proceed overnight at room temperature.

  • Workup and Purification: Terminate the reaction by adding water. The methylated polysaccharide is then typically extracted with chloroform.[4] The organic layer is washed with water to remove residual DMSO and salts. The purified product can be obtained by evaporating the solvent. For a more thorough purification, dialysis against water can be employed.[1][2][11]

  • Confirmation of Completion: Analyze a small portion of the product by FT-IR spectroscopy to check for the absence of the hydroxyl peak.[4]

Protocol 2: Analysis of Methylated Polysaccharides by GC-MS of PMAAs

This protocol outlines the steps to determine the glycosidic linkages of a permethylated polysaccharide.

  • Hydrolysis: Hydrolyze the permethylated polysaccharide (2-5 mg) to its constituent partially methylated monosaccharides. A common method is to use 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.[1][2][11]

  • Reduction: After removing the acid by evaporation, reduce the partially methylated monosaccharides to their corresponding alditols using sodium borodeuteride (NaBD₄) in a suitable solvent. The use of NaBD₄ introduces a deuterium (B1214612) label at the C1 position, which aids in mass spectral identification.[3]

  • Acetylation: Acetylate the free hydroxyl groups of the partially methylated alditols using acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or 1-methylimidazole. This converts the alditols into their volatile partially methylated alditol acetates (PMAAs).

  • Extraction and Analysis: Extract the PMAAs into an organic solvent (e.g., dichloromethane), wash with water, and dry. Analyze the PMAA mixture by GC-MS.

  • Data Interpretation: Identify the individual PMAAs by comparing their retention times and mass fragmentation patterns with those of known standards or published data. The positions of the O-acetyl groups correspond to the original positions of the glycosidic linkages.

Visualizations

experimental_workflow cluster_methylation Polysaccharide Methylation cluster_analysis Linkage Analysis start Dry Polysaccharide solubilize Solubilization in DMSO (Heat/Sonication) start->solubilize add_base Add Strong Base (e.g., NaH) solubilize->add_base add_MeI Add Methyl Iodide (CH3I) add_base->add_MeI workup Workup & Purification (Extraction/Dialysis) add_MeI->workup permethylated_poly Permethylated Polysaccharide workup->permethylated_poly hydrolysis Hydrolysis (TFA) permethylated_poly->hydrolysis reduction Reduction (NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation gcms GC-MS Analysis acetylation->gcms

Caption: Workflow for polysaccharide methylation and subsequent linkage analysis.

troubleshooting_logic start Incomplete Methylation Detected (e.g., via FT-IR) check_solubility Was the polysaccharide fully dissolved/homogeneously suspended? start->check_solubility improve_solubility Improve Solubility: - Heat/Sonication - Co-solvent (Glycerol) - Convert to TEA salt check_solubility->improve_solubility No check_reaction_conditions Were reaction conditions optimal? check_solubility->check_reaction_conditions Yes repeat_methylation Repeat Methylation on Partially Methylated Product improve_solubility->repeat_methylation optimize_conditions Optimize Conditions: - Use fresh base - Increase reaction time - Ensure inert atmosphere check_reaction_conditions->optimize_conditions No check_reaction_conditions->repeat_methylation Yes optimize_conditions->repeat_methylation end_success Successful Permethylation repeat_methylation->end_success

Caption: Troubleshooting logic for incomplete polysaccharide methylation.

References

identifying side-products in methylation reactions of carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbohydrate methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the identification and management of side-products in carbohydrate methylation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your carbohydrate methylation reactions.

Problem 1: Low Yield of the Desired Permethylated Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the base is sufficiently strong and used in adequate excess. For the Hakomori method, ensure the dimsyl anion is freshly prepared and active. For the Ciucanu/Kerek method, use freshly powdered, anhydrous NaOH or KOH.
Insufficient Methylating Agent Use a sufficient excess of methyl iodide. It is consumed in side reactions, so a molar excess is crucial for driving the reaction to completion.
Presence of Water While a trace amount of water can prevent oxidative degradation, excess water will consume the base and methylating agent. Ensure all solvents and reagents are appropriately anhydrous, unless the protocol specifies otherwise. Per-O-acetylated carbohydrates may be used to avoid the presence of water.[1]
Poor Solubility of Carbohydrate Ensure the carbohydrate is fully dissolved in the reaction solvent (e.g., DMSO) before adding the base and methylating agent. Sonication or gentle heating may aid dissolution.
Steric Hindrance Some hydroxyl groups may be sterically hindered, making them less reactive. Increasing the reaction time or temperature may help improve methylation at these positions.
Degradation of the Product Oxidative degradation can lead to lower yields. See the troubleshooting guide for "Presence of Unexpected Side-Products" for mitigation strategies.

Problem 2: Presence of Unexpected Side-Products in Analytical Data (GC-MS, NMR)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidative Degradation This is a common side-reaction, especially under strictly anhydrous conditions with long reaction times.[2] To mitigate this, add a trace amount of water to the reaction mixture or use N,N-dimethylacetamide (DMA) as the solvent.[3] Neutralize the reaction mixture with an acid (e.g., acetic acid) before workup and extraction to prevent base-catalyzed degradation during purification.
Under-methylation Incomplete methylation will result in a mixture of partially methylated products. To address this, increase the excess of base and methylating agent, increase the reaction time, or perform a second methylation step on the partially methylated product.
Carboxymethylation When using dimethyl carbonate (DMC) as a "green" methylating agent, carboxymethylation can be a significant side reaction. This can be minimized by using a higher concentration of the catalyst (e.g., DBU).
Glycosidic Bond Cleavage Strong basic conditions can sometimes lead to the cleavage of glycosidic bonds, especially in polysaccharides. Use milder basic conditions or protect sensitive linkages if possible.
Elimination Reactions (β-elimination) In uronic acid-containing polysaccharides, β-elimination can occur under strongly basic conditions. Reducing the carboxyl group to a primary alcohol before methylation can prevent this side reaction.

Problem 3: Difficulty in Purifying the Methylated Carbohydrate

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-elution of Side-Products If side-products have similar polarity to the desired product, they may be difficult to separate by standard column chromatography. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, PFP, or Phenyl Hexyl) for better resolution.[4][5][6]
Presence of Salts Residual salts from the reaction workup can interfere with purification and subsequent analysis. Ensure the crude product is thoroughly washed and desalted. A C18 Sep-Pak cartridge can be used for desalting prior to mass spectrometry analysis.[3]
Product is an Anomeric Mixture Methylation of reducing sugars will produce a mixture of α and β anomers, which may appear as multiple peaks in chromatographic analysis. This is generally expected and may not require separation unless a single anomer is specifically required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in carbohydrate methylation reactions?

A1: The most frequently encountered side-products are:

  • Under-methylated carbohydrates: These are molecules where not all hydroxyl groups have been methylated.

  • Oxidative degradation products: These can arise from the reaction of the carbohydrate with the strong base and solvent, particularly under anhydrous conditions.

  • Products of glycosidic bond cleavage: Strong basic conditions can sometimes break the linkages between sugar units in oligosaccharides and polysaccharides.

  • Carboxymethylated products: This is a specific side-product when using dimethyl carbonate as the methylating agent.

Q2: How can I detect the presence of side-products in my sample?

A2: The primary methods for detecting side-products are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis, reduction, and acetylation of the methylated carbohydrate, the resulting partially methylated alditol acetates (PMAAs) can be analyzed by GC-MS.[7][8] Side-products will appear as unexpected peaks in the chromatogram, and their mass spectra can help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information about the methylated carbohydrate and any impurities present.[9][10][11] The chemical shifts of the methyl protons and carbons can confirm the degree of methylation and reveal the presence of any unexpected structures.[12][13]

Q3: Which methylation method is best to minimize side-products?

A3: The choice of methylation method depends on the specific carbohydrate and the desired outcome.

  • The Ciucanu/Kerek method , using powdered NaOH or KOH in DMSO, is reported to give high yields (around 98 ±2%) with minimal non-sugar peaks in the gas chromatogram in a short reaction time (6-7 minutes).[14]

  • The Hakomori method , using dimsyl anion in DMSO, is also widely used but can be more prone to oxidative degradation if not performed carefully.

  • For sensitive substrates, milder methods using silver oxide (Ag2O) and methyl iodide may be considered, although they may require longer reaction times.

Q4: How does the presence of water in the reaction affect the outcome?

A4: The role of water is nuanced. While methylation reactions are traditionally carried out under anhydrous conditions to prevent quenching of the strong base, a complete absence of water can promote oxidative degradation of the carbohydrate.[3] Adding a trace amount of water can suppress this side reaction.[3] However, excessive water will react with the base and methylating agent, leading to incomplete methylation and lower yields.

Q5: What is the impact of the choice of base on the methylation reaction?

A5: The base is crucial for deprotonating the hydroxyl groups to form the reactive alkoxide. The strength and solubility of the base are important factors. Strong bases like sodium hydride (used to generate the dimsyl anion in the Hakomori method) or powdered sodium/potassium hydroxide (B78521) (Ciucanu/Kerek method) are effective. The choice of base can influence the completeness of the methylation.

Data Presentation

Table 1: Qualitative Comparison of Common Carbohydrate Methylation Methods

MethodTypical BaseTypical SolventRelative YieldCommon Side-ProductsNotes
Hakomori Sodium Hydride (NaH) / Dimsyl AnionDMSOHighOxidative degradation, Under-methylationRequires careful preparation of the dimsyl anion.
Ciucanu/Kerek Powdered NaOH or KOHDMSOVery HighMinimalGenerally faster and cleaner than the Hakomori method.[14]
Purdie Silver(I) Oxide (Ag₂O)Methyl Iodide (as solvent)ModerateUnder-methylationMilder conditions, but often requires multiple repetitions.
Kuhn Barium Oxide (BaO)DMF / Methyl IodideModerate to HighUnder-methylationSuitable for some sensitive carbohydrates.

Experimental Protocols

Protocol 1: Ciucanu/Kerek Methylation of a Neutral Polysaccharide

  • Sample Preparation: Dry the carbohydrate sample (1-5 mg) under vacuum over P₂O₅ for at least 4 hours.

  • Reaction Setup: Place the dried carbohydrate in a dry reaction vial with a magnetic stir bar. Add 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO) and stir until the sample is completely dissolved.

  • Addition of Base: Add approximately 20 mg of freshly powdered, dry sodium hydroxide (NaOH) to the solution.

  • Methylation: Add 0.5 mL of methyl iodide (CH₃I) to the slurry.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes in an ultrasonic bath.

  • Quenching: Cool the reaction vial in an ice bath and slowly add 1 mL of water to quench the reaction.

  • Extraction: Partition the mixture between 2 mL of chloroform (B151607) and 2 mL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Washing: Carefully remove the upper aqueous layer. Wash the lower chloroform layer twice more with 2 mL of water.

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen to obtain the permethylated product.

Protocol 2: GC-MS Analysis of Methylated Carbohydrates (as PMAAs)

  • Hydrolysis: Hydrolyze the permethylated carbohydrate (approximately 1 mg) with 1 mL of 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

  • Reduction: Cool the sample and evaporate the TFA under a stream of nitrogen. Add 1 mL of a freshly prepared solution of sodium borodeuteride (10 mg/mL in 2 M NH₄OH) and incubate at room temperature for 2 hours.

  • Acetylation: Quench the reduction by adding a few drops of glacial acetic acid. Evaporate the sample to dryness. Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Heat at 100°C for 1 hour.

  • Workup: Evaporate the acetic anhydride and pyridine. Partition the residue between chloroform and water. Collect the chloroform layer.

  • GC-MS Analysis: Inject an aliquot of the chloroform solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5). The temperature program should be optimized to separate the PMAAs. Mass spectra are then compared to a database to identify the linkage positions.

Visualizations

experimental_workflow cluster_methylation Methylation cluster_workup Workup & Purification cluster_analysis Analysis start Dried Carbohydrate dissolve Dissolve in DMSO start->dissolve add_base Add Powdered NaOH dissolve->add_base add_MeI Add Methyl Iodide add_base->add_MeI react React (Ultrasonic Bath) add_MeI->react quench Quench with Water react->quench extract Extract with Chloroform quench->extract wash Wash with Water extract->wash dry Dry and Evaporate wash->dry hydrolyze Hydrolyze (TFA) dry->hydrolyze final_product Permethylated Product dry->final_product reduce Reduce (NaBD4) hydrolyze->reduce acetylate Acetylate (Ac2O/Py) reduce->acetylate gcms GC-MS Analysis acetylate->gcms side_product_formation cluster_main Desired Reaction cluster_side Side Reactions Carb_OH Carbohydrate-OH Carb_O_minus Carbohydrate-O- Carb_OH->Carb_O_minus Base (e.g., NaOH) Under_methylated Under-methylated Products Carb_OH->Under_methylated Incomplete Reaction Permethylated_Carb Permethylated Carbohydrate Carb_O_minus->Permethylated_Carb Methyl Iodide (CH3I) Oxidative_Degradation Oxidative Degradation Products Carb_O_minus->Oxidative_Degradation Anhydrous Conditions + Long Reaction Time

References

Technical Support Center: Optimizing Derivatization Conditions for Monosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monosaccharide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of monosaccharides for analytical procedures such as HPLC and LC-MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of monosaccharides, particularly when using 1-phenyl-3-methyl-5-pyrazolone (PMP) as the labeling reagent.

Issue 1: Low or No Derivatization Product Detected

Question: I am not seeing any peaks for my derivatized monosaccharides, or the peak intensity is very low. What could be the cause?

Answer: This is a common issue that can stem from several factors in the derivatization process. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Steps:

  • Verify Reagent Quality and Preparation:

    • PMP Solution: Ensure the PMP solution is freshly prepared. PMP in solution can degrade over time.

    • Alkaline Catalyst: The reaction requires a basic medium, typically provided by sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃).[1][2] Verify the concentration and pH of the alkaline solution. Using a volatile base like ammonia can be advantageous for subsequent mass spectrometry analysis as it can be easily removed by vacuum drying.[1][2]

    • Monosaccharide Standards: Confirm the concentration and purity of your monosaccharide standards.

  • Optimize Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on temperature, time, and pH.[3]

    • Temperature: The optimal temperature for PMP derivatization is typically around 70°C.[4] Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation of some monosaccharides.

    • Time: A reaction time of 30 to 60 minutes is generally recommended.[4] Shorter times may not allow the reaction to go to completion.

    • pH: The reaction environment should be alkaline. The use of liquid ammonia instead of sodium hydroxide has been shown to be effective and simplifies sample cleanup for mass spectrometry.[1][2]

  • Check for Sample Contamination: Contaminants in your sample can interfere with the derivatization reaction. Ensure proper sample preparation and cleanup to remove any interfering substances.[3]

  • Neutralization and Extraction: After the reaction, the mixture needs to be neutralized and the excess PMP removed. Incomplete neutralization or inefficient extraction of excess reagent can affect the final analysis. Chloroform (B151607) is commonly used for this extraction step.[4]

Issue 2: Multiple Unexpected Peaks in the Chromatogram

Question: My chromatogram shows several unexpected peaks in addition to my target monosaccharide derivatives. What are these, and how can I get rid of them?

Answer: The presence of extra peaks can be attributed to side reactions, impurities, or the formation of multiple derivative forms.

Troubleshooting Steps:

  • Excess Reagent Peak: A large peak is often observed due to unreacted PMP. Optimize the extraction step by performing multiple washes with chloroform to ensure its complete removal.[4]

  • Side Products: Suboptimal reaction conditions can lead to the formation of side products. Re-optimize the reaction temperature and time to minimize their formation.

  • Isomer Formation: For some monosaccharides, derivatization can result in the formation of multiple isomers, leading to multiple peaks for a single sugar.[5] While PMP derivatization is known to reduce the formation of multiple stereoisomers compared to other methods, chromatographic conditions can be optimized to improve the separation and identification of these isomers.[4][6]

  • Sample Matrix Effects: Complex sample matrices can contain components that also react with PMP or interfere with the chromatographic separation. Consider a more rigorous sample cleanup procedure before derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for PMP derivatization of monosaccharides?

A1: The optimal conditions can vary slightly depending on the specific monosaccharides and the analytical method used. However, a good starting point based on published literature is:

  • PMP Concentration: A molar excess of PMP is required. Concentrations ranging from 0.1 M to 0.5 M in methanol (B129727) are commonly used.[4]

  • Base: 0.3 M to 0.5 M NaOH or an equivalent concentration of ammonia.[1][2]

  • Reaction Temperature: 70°C.[4]

  • Reaction Time: 30-100 minutes.[1][4]

Q2: How can I improve the separation of derivatized monosaccharide isomers?

A2: Achieving baseline separation of isomers is crucial for accurate quantification.[4] Consider the following:

  • Chromatographic Column: A C18 reversed-phase column is most commonly used for separating PMP-derivatized monosaccharides.[4]

  • Mobile Phase: The mobile phase composition, particularly the pH and the organic solvent gradient, significantly impacts separation.[4] A common mobile phase consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[4] Optimizing the pH of the mobile phase can have a significant effect on the separation of isomers.[4]

  • Gradient Elution: Employing a gradient elution program can improve the resolution of closely eluting peaks.

Q3: Can I use PMP derivatization for quantitative analysis?

A3: Yes, PMP derivatization is widely used for quantitative analysis of monosaccharides.[4][7] For accurate quantification, it is essential to:

  • Generate a Standard Curve: Prepare a series of standard solutions with known concentrations of each monosaccharide and derivatize them under the same conditions as your samples.[3]

  • Ensure Complete Derivatization: Optimize the reaction conditions to ensure that the derivatization reaction goes to completion for all monosaccharides of interest.

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, and sensitivity.[3]

Data Presentation

Table 1: Optimization of PMP Derivatization Conditions

ParameterCondition 1Condition 2Condition 3Optimal RangeReference
Reaction Temperature 60°C70°C80°C70-80°C[1][4]
Reaction Time 30 min60 min90 min30-100 min[1][4]
PMP Concentration 0.1 M0.2 M0.5 M0.2-0.5 M[4]
NaOH Concentration 0.1 M0.3 M0.5 M0.3-0.5 M[1]

Experimental Protocols

Protocol 1: PMP Derivatization of Monosaccharides

This protocol provides a general procedure for the derivatization of monosaccharides with PMP for subsequent HPLC or LC-MS analysis.

Materials:

  • Monosaccharide standards or hydrolyzed sample

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol

  • Sodium hydroxide (NaOH) or Liquid Ammonia

  • Hydrochloric acid (HCl)

  • Chloroform

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the monosaccharide standards or the dried sample hydrolysate in water.

  • Derivatization Reaction:

    • To 50 µL of the monosaccharide solution, add 200 µL of ammonia solution (28-30%) and 200 µL of 0.2 M PMP solution in methanol.[4]

    • Alternatively, mix the monosaccharide solution with an equal volume of 0.3 M NaOH and 0.5 M PMP in methanol.

    • Incubate the mixture at 70°C for 30 minutes in a water bath.[4]

  • Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize it by adding an appropriate volume of 0.3 M HCl.

  • Extraction of Excess PMP:

    • Add 500 µL of chloroform to the neutralized solution.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully remove the upper aqueous layer containing the PMP-derivatized monosaccharides.

    • Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.[4]

  • Sample Analysis: The aqueous layer is now ready for injection into the HPLC or LC-MS system.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Monosaccharide Sample (Standard or Hydrolysate) Mix Mix with PMP and Base (NaOH/NH3) Sample->Mix 1 Incubate Incubate at 70°C for 30-60 min Mix->Incubate 2 Neutralize Neutralize with HCl Incubate->Neutralize 3 Extract Extract with Chloroform (3 times) Neutralize->Extract 4 AqueousLayer Collect Aqueous Layer Extract->AqueousLayer 5 Analysis HPLC / LC-MS Analysis AqueousLayer->Analysis 6

Caption: Workflow for PMP derivatization of monosaccharides.

Troubleshooting_Logic start Start Troubleshooting issue Low/No Product or Multiple Peaks? start->issue low_product Low/No Product issue->low_product Low/No multiple_peaks Multiple Peaks issue->multiple_peaks Multiple check_reagents Verify Reagent Quality & Prep low_product->check_reagents check_extraction Optimize PMP Extraction multiple_peaks->check_extraction optimize_conditions Optimize Reaction (Temp, Time, pH) check_reagents->optimize_conditions check_cleanup Check Sample Cleanup optimize_conditions->check_cleanup check_isomers Consider Isomer Formation optimize_conditions->check_isomers end Problem Resolved check_cleanup->end check_extraction->optimize_conditions check_isomers->end

Caption: Troubleshooting logic for monosaccharide derivatization.

References

Technical Support Center: Purification of 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Di-O-methyl-D-glucose. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize - Presence of isomeric impurities (e.g., other di-methylated glucose isomers) inhibiting crystal lattice formation.- The compound may be inherently difficult to crystallize, often forming a syrup.[1]- Residual solvent or moisture.- Attempt co-crystallization with a derivative, such as an N-aryl-glycosylamine.- Purify the syrup by column chromatography to remove isomers before attempting crystallization again.- Ensure the product is completely dry using a high-vacuum line or by co-evaporation with an anhydrous solvent like toluene.
Low Yield After Column Chromatography - Co-elution of the product with closely related isomers due to similar polarities.[1]- Irreversible adsorption of the polar sugar derivative onto the silica (B1680970) gel.- Product streaking or tailing on the column.- Use a specialized chromatography technique like reverse-phase HPLC (RP-HPLC) for better separation of isomers.[1]- Employ a less-adsorptive stationary phase or use a mobile phase with a polar modifier (e.g., a small percentage of methanol (B129727) or acetic acid).- Ensure proper column packing and sample loading. A smaller sample load may improve resolution.
Multiple Spots on TLC After Purification - Incomplete separation of anomers (α and β forms).- Degradation of the product on the silica plate (if acidic).- Presence of persistent, unseparated impurities.- Anomers often interconvert in solution. Characterize the mixture as is, or attempt to isolate the anomers by preparative HPLC if a single anomer is required.- Use TLC plates with a neutral pH or add a small amount of a neutralizer like triethylamine (B128534) to the developing solvent.- Re-purify using a different chromatographic method (e.g., RP-HPLC if normal phase was used initially) or a different solvent system.
Product Appears as a Syrup Instead of a Solid - Some partially methylated glucoses are naturally non-crystalline.[1]- The presence of even minor impurities can significantly inhibit crystallization.[1]- If the product is for immediate use in a subsequent reaction where a solid form is not critical, proceed with the syrup after thorough drying.- For long-term storage or if a solid is required, attempt to form a solid derivative or purify further using preparative HPLC.
Difficulty Separating from Starting Material - Incomplete methylation reaction.- Optimize the methylation reaction to drive it to completion.- If a significant amount of starting material remains, a preliminary purification step, such as a solvent extraction, might be beneficial before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are other partially methylated glucose isomers, such as 2,3-, 2,6-, 3,4-, 3,6-, and 4,6-di-O-methyl-D-glucose. Unreacted starting materials and fully methylated glucose (if harsh conditions are used) can also be present. The Haworth methylation method, which uses dimethyl sulfate (B86663) and sodium hydroxide, can lead to a mixture of products with varying degrees of methylation at different positions.[2]

Q2: Which purification method is best for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of your synthesis and the required purity.

  • Crystallization: If your crude product is relatively pure, crystallization can be a simple and effective method to obtain high-purity material, although this compound can be challenging to crystallize.

  • Silica Gel Column Chromatography: This is a standard method for purifying moderately polar compounds and can separate some isomers. However, due to the similar polarities of di-methylated glucose isomers, complete separation can be difficult.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often more effective than normal-phase chromatography for separating closely related isomers and is suitable for obtaining high-purity material, especially on a smaller scale.[1]

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable staining solution to visualize the spots, as methylated sugars are not UV-active. A common stain is a p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating.

Q4: My purified this compound shows two spots on TLC that are very close together. What could they be?

A4: This is likely due to the presence of both the α and β anomers of the sugar. In solution, these two forms are in equilibrium. For many applications, a mixture of anomers is acceptable. If a single anomer is required, preparative HPLC may be necessary for separation.

Quantitative Data on Purification

Direct quantitative comparisons of purification methods for this compound are limited in the literature. The following table summarizes expected outcomes based on data for the synthesis and purification of this and closely related methylated sugars.

Purification Method Compound Reported Yield Purity Source
CrystallizationThis compoundGood (82% from glycoside hydrolysis)Crystalline solid[3]
Column ChromatographyPhenyl 2,4-di-O-methyl-β-D-glucoside (precursor)15% (from partial methylation)Crystalline solid[3]
RP-HPLCPartially methylated glucose derivativesN/A (method for isolation)High purity

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of partially methylated sugars and should be optimized for this compound.

  • Preparation of the Column:

    • Choose a glass column of appropriate size for your sample amount (a rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 2:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Crystallization

This protocol is based on the reported crystallization of this compound.

  • Dissolution:

    • Dissolve the crude or column-purified this compound in a minimal amount of a suitable hot solvent. Ethanol (B145695) or a mixture of ethanol and water are potential options.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Further cooling in a refrigerator or freezer may induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under high vacuum.

Diagrams

Experimental Workflow for Purification Method Selection

PurificationWorkflow Workflow for Purification of this compound start Crude Product tlc TLC Analysis start->tlc decision_purity High Purity? tlc->decision_purity crystallization Attempt Crystallization decision_purity->crystallization Yes column Column Chromatography decision_purity->column No final_product Pure Product crystallization->final_product decision_isomers Isomers Separated? column->decision_isomers hplc RP-HPLC decision_isomers->hplc No decision_isomers->final_product Yes hplc->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: A decision-making workflow for selecting the appropriate purification method.

References

avoiding degradation of polysaccharides during methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polysaccharide methylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their polysaccharide methylation experiments, with a focus on preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polysaccharide degradation during methylation?

A1: The primary cause of polysaccharide degradation during methylation is the use of strong bases, such as sodium hydride or sodium hydroxide (B78521), which are necessary to deprotonate the hydroxyl groups of the polysaccharide.[1][2] These strong alkaline conditions can lead to β-elimination reactions, particularly at uronic acid residues, and cleavage of glycosidic bonds, resulting in a lower recovery of the desired methylated product.[1][2]

Q2: What is "undermethylation" and how can it be avoided?

A2: Undermethylation refers to the incomplete methylation of the free hydroxyl groups on a polysaccharide. This is often caused by poor solubility of the polysaccharide in the reaction solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][3] To avoid this, ensure the polysaccharide is completely dissolved or well-suspended in dry DMSO before adding the base and methylating agent.[3][4] Sonication or heating the sample in DMSO can aid in dissolution.[3] Using a sufficient excess of the methylating agent and allowing for adequate reaction time are also crucial.

Q3: Which methylation method is best for minimizing degradation?

A3: Both the Hakomori and Ciucanu methods are widely used for polysaccharide methylation.[3] The Ciucanu method, which uses powdered sodium hydroxide in DMSO, is often considered milder than the Hakomori method, which employs sodium hydride.[1][4] Modifications to the Hakomori protocol, such as the in situ production of methylsulfinyl methyl sodium, have been developed to reduce degradation.[1][2] The choice of method may depend on the specific characteristics of the polysaccharide being analyzed.

Q4: Can sulfated polysaccharides be methylated directly?

A4: Sulfated polysaccharides present a challenge for methylation due to their poor solubility in DMSO in their salt forms.[4] This can lead to undermethylation. It is often necessary to perform a desulfation step prior to methylation or to use specific procedures designed for sulfated polysaccharides to ensure complete methylation.[5]

Q5: How can I confirm that my polysaccharide is fully methylated?

A5: Complete methylation can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the broad hydroxyl (-OH) stretching band around 3300 cm⁻¹ indicates that the hydroxyl groups have been successfully converted to methoxy (B1213986) groups.[1][2]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of methylated polysaccharide Polysaccharide degradation due to harsh basic conditions.- Consider using a milder methylation method, such as the Ciucanu procedure.[4] - Optimize reaction conditions by reducing the concentration of the base or lowering the reaction temperature.[6] - For acidic polysaccharides, consider reduction of carboxyl groups prior to methylation.[7]
Incomplete methylation leading to loss during purification.- Ensure complete dissolution of the polysaccharide in dry DMSO before reaction.[3] - Use a sufficient excess of methyl iodide. - Increase the reaction time.
Evidence of degradation in GC-MS analysis (e.g., unexpected peaks) Cleavage of glycosidic bonds during methylation or subsequent hydrolysis.- Use milder hydrolysis conditions (e.g., lower acid concentration or temperature) after methylation. - Neutralize the reaction mixture with acid before partitioning to minimize degradation products.[4]
Incomplete methylation (undermethylation) Poor solubility of the polysaccharide in DMSO.- Finely grind the polysaccharide sample before dissolving in DMSO. - Heat the sample in DMSO with stirring overnight to improve swelling and dissolution.[3] - For sulfated polysaccharides, consider desulfation or using specialized protocols.[5]
Insufficient amount of methylating agent or base.- Ensure a sufficient molar excess of methyl iodide and base relative to the hydroxyl groups of the polysaccharide.
Presence of water in the reaction.- Use anhydrous DMSO and ensure all glassware is thoroughly dried. Water will consume the base and hinder the deprotonation of the polysaccharide.
Difficulty dissolving the methylated polysaccharide for subsequent steps (hydrolysis, reduction) Changes in solubility properties after methylation.- A modified reduction step using a methanol/chloroform solvent system for sodium borohydride (B1222165) reduction has been shown to improve solubility.[1][2]

Experimental Protocols

Ciucanu and Kerek Methylation Method (Modified)

This method is adapted for its relative simplicity and reduced use of hazardous reagents.

  • Sample Preparation: Dry the polysaccharide sample (1-5 mg) under vacuum over P₂O₅.

  • Dissolution: Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the dried sample. Sonicate or stir at 40-60°C until the sample is fully dissolved or a fine suspension is formed.[3][4]

  • Basification: Add finely powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 20-30 mg) to the solution. Stir the suspension at room temperature for 1-2 hours under a nitrogen atmosphere.

  • Methylation: Cool the mixture in an ice bath. Add methyl iodide (CH₃I) (0.5 mL) dropwise with stirring. Allow the reaction to proceed at room temperature for at least 1 hour.

  • Termination and Extraction: Terminate the reaction by slowly adding water. Extract the permethylated polysaccharide with dichloromethane (B109758) (DCM) or chloroform.[4] Wash the organic layer with water to remove residual DMSO and salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness. The resulting permethylated polysaccharide can be used for subsequent hydrolysis and analysis.

Hydrolysis, Reduction, and Acetylation for Partially Methylated Alditol Acetates (PMAA) Analysis

Following methylation, the polysaccharide is derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: Hydrolyze the permethylated polysaccharide with trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 1-2 hours).[8] The conditions should be optimized to ensure complete cleavage of glycosidic bonds without significant degradation of the methylated monosaccharides.

  • Reduction: After removing the acid by evaporation, reduce the partially methylated monosaccharides to their corresponding alditols using sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄) in a suitable solvent.[4][8] The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation.

  • Acetylation: Acetylate the partially methylated alditols using acetic anhydride (B1165640) with a catalyst such as pyridine (B92270) or 1-methylimidazole (B24206) to form the volatile partially methylated alditol acetates (PMAAs).[9][10]

  • Analysis: Analyze the resulting PMAAs by GC-MS to determine the linkage positions of the monosaccharide residues in the original polysaccharide.[9][11]

Quantitative Data Summary

The following table summarizes a comparison of methylation methods, highlighting factors that can influence polysaccharide degradation and methylation efficiency.

Methylation Method Base Advantages Disadvantages/Considerations Reported Degradation
Hakomori [12]Sodium Hydride (NaH) in DMSO- Highly effective for complete methylation.[1]- NaH is highly reactive and can cause significant degradation, especially of uronic acids.[2] - Requires strictly anhydrous conditions.Can be significant, particularly with acidic polysaccharides.[2]
Ciucanu and Kerek [13][14]Powdered NaOH or KOH in DMSO- Milder conditions compared to Hakomori, leading to less degradation.[1][4] - Simpler and uses less hazardous reagents.[10]- May require longer reaction times or repeated methylations for complete derivatization of some polysaccharides.Generally lower than the Hakomori method.[4]
Modified Hakomori [1][2]In situ generated methylsulfinyl methyl sodium- Aims to reduce degradation by controlling the generation of the strong base.[1][2]- Can still lead to some degradation.Reduced compared to the standard Hakomori protocol.[2]

Visualizations

experimental_workflow cluster_methylation Methylation cluster_derivatization PMAA Derivatization cluster_analysis Analysis start Polysaccharide Sample dissolution Dissolution in anhy. DMSO start->dissolution basification Addition of Base (e.g., NaOH) dissolution->basification methylation Addition of Methyl Iodide basification->methylation extraction Extraction of Permethylated Polysaccharide methylation->extraction hydrolysis Hydrolysis (TFA) extraction->hydrolysis reduction Reduction (NaBH4/NaBD4) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation gcms GC-MS Analysis acetylation->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for polysaccharide methylation and PMAA analysis.

degradation_pathway polysaccharide Polysaccharide Chain strong_base Strong Base (e.g., OH-) deprotonation Deprotonation of Hydroxyl Groups polysaccharide->deprotonation Methylation Conditions beta_elimination β-Elimination at Uronic Acids deprotonation->beta_elimination glycosidic_cleavage Cleavage of Glycosidic Bonds deprotonation->glycosidic_cleavage degraded_products Degraded Polysaccharide Fragments beta_elimination->degraded_products glycosidic_cleavage->degraded_products

Caption: Key degradation pathways during methylation in strong base.

References

Technical Support Center: Partially Methylated Alditol Acetate (PMAA) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contaminants during partially methylated alditol acetate (B1210297) (PMAA) preparation for glycosidic linkage analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the PMAA experimental workflow, leading to sample contamination and inaccurate results.

Issue 1: Extraneous Peaks in GC-MS Chromatogram

Description: Your GC-MS chromatogram shows multiple peaks that do not correspond to the expected PMAA derivatives.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Minimization Strategy
Contaminated Reagents Use high-purity, unopened solvents and reagents. Test individual reagents by running a blank analysis.[1]
Plasticizer Contamination Avoid the use of plastic containers, pipette tips, and vial caps (B75204) with septa that can leach plasticizers (e.g., phthalates). Use glass- and PTFE-based labware wherever possible.[1]
GC-MS System Contamination Regularly clean the GC injection port and replace the liner and septum. Condition the GC column according to the manufacturer's instructions to minimize column bleed.[2] Run solvent blanks to check for system contamination.[1]
Incomplete Reactions Ensure each derivatization step (methylation, hydrolysis, reduction, acetylation) goes to completion to avoid a complex mixture of partially derivatized products.
Issue 2: Poor Yield of PMAA Derivatives

Description: The peak intensities of your target PMAA derivatives are consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Minimization Strategy
Incomplete Methylation Ensure the carbohydrate is fully dissolved in DMSO before adding the base and methyl iodide. Use a strong base like sodium hydroxide (B78521) and ensure it is finely powdered and well-suspended.[3] The reaction should be carried out under anhydrous conditions.
Incomplete Hydrolysis The conditions for acid hydrolysis (acid concentration, temperature, and time) must be optimized for the specific carbohydrate being analyzed, as different glycosidic linkages have varying lability.[4][5] Uronic acid-containing polysaccharides may require harsher hydrolysis conditions.[6]
Loss of Sample During Workup During liquid-liquid extractions, ensure complete phase separation to avoid discarding the organic layer containing the derivatized sample. Be cautious during evaporation steps to prevent sample loss.
Degradation of Sugars Harsh hydrolysis conditions can lead to the degradation of sensitive monosaccharides.[6] Use appropriate conditions and consider a two-step hydrolysis for complex polysaccharides.[2]

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

Q1: What are the most common sources of contamination in PMAA analysis?

A1: Contamination in PMAA analysis can originate from various sources, including the reagents and solvents used, the labware, and the GC-MS instrument itself.[2][7] Common contaminants include water, plasticizers (from tubes and caps), and residues from previous analyses in the GC-MS system.[1][2]

Q2: How can I minimize contamination from my reagents?

A2: Always use high-purity or GC-grade solvents and reagents.[3] It is good practice to run a "reagent blank" where you perform the entire PMAA procedure without adding your carbohydrate sample to identify any contaminants originating from the reagents.

Q3: What type of labware should I use to avoid plasticizer contamination?

A3: To minimize plasticizer contamination, use glass tubes and vials with PTFE-lined caps. Avoid using disposable plasticware, especially for steps involving organic solvents.[1]

Experimental Steps

Q4: My methylation reaction seems incomplete. What can I do?

A4: Incomplete methylation is a common issue. To ensure complete methylation, the carbohydrate must be fully solubilized in anhydrous DMSO before the addition of a strong base (like a fine suspension of NaOH) and methyl iodide.[3] The reaction should be performed in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent the quenching of the base by moisture.

Q5: I am seeing byproducts from the sodium borohydride (B1222165) reduction step. How can I avoid this?

A5: The reduction of the intermediate aldehydes to alditols with sodium borohydride or sodium borodeuteride should be performed carefully. The reaction can sometimes produce byproducts if not properly controlled.[8] Ensure the pH is controlled and that the reaction is allowed to proceed to completion. The removal of borate (B1201080) salts after quenching the reaction is crucial and is typically achieved by repeated evaporation with methanol (B129727) in the presence of acetic acid.[7]

Q6: How can I be sure my hydrolysis step is effective without degrading the sample?

A6: The effectiveness of acid hydrolysis depends on the type of glycosidic linkages present in your sample.[4][5] A preliminary time-course experiment may be necessary to determine the optimal hydrolysis time and temperature for your specific carbohydrate. For complex polysaccharides with varying linkage stabilities, a two-step hydrolysis may be beneficial.[2]

Experimental Protocols

Key Experimental Workflow for PMAA Preparation

This section provides a detailed methodology for the key steps in PMAA preparation.

1. Permethylation of the Carbohydrate:

  • Dry the carbohydrate sample (1-5 mg) under vacuum.

  • Dissolve the sample in 200 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add a freshly prepared slurry of powdered sodium hydroxide in DMSO.

  • Add 100 µL of methyl iodide and agitate the reaction mixture for 1 hour at room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the permethylated carbohydrate into dichloromethane (B109758) (DCM).

  • Wash the DCM layer with water to remove residual DMSO and base.

  • Evaporate the DCM to dryness under a stream of nitrogen.[3][6]

2. Hydrolysis of the Permethylated Carbohydrate:

  • To the dried permethylated sample, add 500 µL of 2M trifluoroacetic acid (TFA).

  • Incubate at 121°C for 2 hours.

  • Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.[5]

3. Reduction of Partially Methylated Monosaccharides:

  • Dissolve the dried, hydrolyzed sample in 200 µL of 1 M ammonium (B1175870) hydroxide.

  • Add 200 µL of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium hydroxide.

  • Incubate at room temperature for 2 hours.

  • Quench the reaction by adding a few drops of glacial acetic acid until bubbling ceases.[7]

4. Acetylation of Partially Methylated Alditols:

  • Evaporate the sample to dryness.

  • Add 200 µL of methanol and evaporate to dryness. Repeat this step three times to remove borate salts.

  • Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270).

  • Incubate at 100°C for 1 hour.

  • Evaporate the acetic anhydride and pyridine to dryness.

  • Partition the resulting partially methylated alditol acetates between DCM and water.

  • Collect the DCM layer and evaporate to dryness.

  • Re-dissolve the final PMAA sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for GC-MS analysis.[3]

Visualizations

PMAA Preparation Workflow

PMAA_Workflow cluster_start Starting Material cluster_methylation Step 1: Permethylation cluster_hydrolysis Step 2: Hydrolysis cluster_reduction Step 3: Reduction cluster_acetylation Step 4: Acetylation cluster_analysis Analysis Carbohydrate Polysaccharide/Glycan Permethylation Permethylation (NaOH, CH3I in DMSO) Carbohydrate->Permethylation Permethylated_Glycan Permethylated Glycan Permethylation->Permethylated_Glycan Hydrolysis Acid Hydrolysis (TFA) Permethylated_Glycan->Hydrolysis Partially_Methylated_Monosaccharides Partially Methylated Monosaccharides Hydrolysis->Partially_Methylated_Monosaccharides Reduction Reduction (NaBD4) Partially_Methylated_Monosaccharides->Reduction Partially_Methylated_Alditols Partially Methylated Alditols Reduction->Partially_Methylated_Alditols Acetylation Acetylation (Acetic Anhydride, Pyridine) Partially_Methylated_Alditols->Acetylation PMAA Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAA GCMS GC-MS Analysis PMAA->GCMS

Caption: Experimental workflow for the preparation of Partially Methylated Alditol Acetates (PMAAs).

Logical Relationship of Contaminant Minimization

Contaminant_Minimization cluster_goal Primary Goal cluster_sources Potential Contaminant Sources cluster_strategies Minimization Strategies Goal Minimize Contaminants in PMAA Preparation Reagents Reagents & Solvents Goal->Reagents Labware Labware (Plastics) Goal->Labware Instrument GC-MS System Goal->Instrument SideReactions Reaction Byproducts Goal->SideReactions HighPurity Use High-Purity Reagents Reagents->HighPurity Glassware Use Glass/PTFE Labware Labware->Glassware SystemMaintenance Regular Instrument Maintenance Instrument->SystemMaintenance OptimizedConditions Optimize Reaction Conditions SideReactions->OptimizedConditions Purification Intermediate Purification Steps SideReactions->Purification

Caption: Key sources of contamination and corresponding minimization strategies in PMAA analysis.

References

Validation & Comparative

Confirming the Structure of 2,4-Di-O-methyl-D-glucose: A Comparative Guide to 2D NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of carbohydrate derivatives is critical. Subtle variations in methylation patterns can significantly alter the biological activity and physicochemical properties of monosaccharides. This guide provides a comprehensive comparison of two powerful analytical techniques for confirming the structure of 2,4-Di-O-methyl-D-glucose: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) of partially methylated alditol acetates (PMAA).

At a Glance: 2D NMR vs. GC-MS for Methylated Glucose Analysis

Feature2D NMR SpectroscopyGC-MS of Partially Methylated Alditol Acetates (PMAA)
Principle Measures through-bond and through-space correlations between atomic nuclei (¹H, ¹³C) to determine connectivity and spatial relationships.Separates and identifies derivatized monosaccharides based on their retention time and mass fragmentation patterns.
Information Provided Detailed connectivity of the entire molecule, stereochemistry, and conformation in solution.Linkage positions of glycosidic bonds and positions of methyl ether groups.
Sample Preparation Minimal, non-destructive. The sample is dissolved in a suitable deuterated solvent.Multi-step, destructive derivatization process (permethylation, hydrolysis, reduction, acetylation).
Data Interpretation Requires expertise in interpreting complex 2D spectra (COSY, HSQC, HMBC).Interpretation of mass spectra and comparison with databases.
Strengths Provides a complete structural picture of the intact molecule.Highly sensitive and excellent for determining linkage positions in polysaccharides.
Limitations Lower sensitivity compared to MS.Destructive to the sample; does not provide information on anomeric configuration or ring form.

Structural Confirmation of this compound using 2D NMR

Two-dimensional NMR spectroscopy is the gold standard for the complete structural assignment of organic molecules like this compound. A combination of experiments, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals and confirms the specific methylation pattern.

Representative 2D NMR Data for 2,4-Di-O-methyl-α/β-D-glucopyranose

The following table presents representative ¹H and ¹³C NMR chemical shift data for the α and β anomers of 2,4-Di-O-methyl-D-glucopyranose, compiled from literature data on similar methylated glucose derivatives.

Positionα-anomer ¹H (ppm)β-anomer ¹H (ppm)α-anomer ¹³C (ppm)β-anomer ¹³C (ppm)Key HMBC Correlations (H→C)Key COSY Correlations (H-H)
1 ~5.2 (d)~4.6 (d)~92.0~97.5H1→C3, C5H1-H2
2 ~3.3 (dd)~3.1 (dd)~82.0~84.5H2→C1, C3, C(OCH₃)H1-H2, H2-H3
3 ~3.6 (t)~3.5 (t)~72.0~74.5H3→C2, C4, C5H2-H3, H3-H4
4 ~3.4 (t)~3.3 (t)~80.0~82.5H4→C3, C5, C6, C(OCH₃)H3-H4, H4-H5
5 ~3.8 (m)~3.5 (m)~71.0~76.0H5→C1, C3, C4, C6H4-H5, H5-H6a, H5-H6b
6a ~3.7 (dd)~3.9 (dd)~61.0~61.5H6a→C4, C5H5-H6a, H6a-H6b
6b ~3.8 (dd)~3.7 (dd)~61.0~61.5H6b→C4, C5H5-H6b, H6a-H6b
2-OCH₃ ~3.5 (s)~3.5 (s)~60.0~60.0OCH₃→C2-
4-OCH₃ ~3.6 (s)~3.6 (s)~60.5~60.5OCH₃→C4-

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a suitable internal standard. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Interpretation of the 2D NMR Data:

  • COSY: The COSY spectrum reveals the proton-proton coupling network. For instance, a cross-peak between the signals for H-1 and H-2 confirms their connectivity. By "walking" through the spin system (from H-1 to H-2 to H-3, etc.), the entire proton sequence of the glucose ring can be established.

  • HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

  • HMBC: The HMBC spectrum is crucial for confirming the positions of the methyl groups. It shows correlations between protons and carbons that are two or three bonds away. A key observation would be a correlation between the protons of the methyl group at ~3.5 ppm and the carbon at position 2 (~82.0 ppm for the α-anomer), and another correlation between the methyl protons at ~3.6 ppm and the carbon at position 4 (~80.0 ppm for the α-anomer). These correlations unambiguously confirm the 2,4-di-O-methylation pattern.

Experimental Workflow for 2D NMR Analysis

G 2D NMR Workflow for Structural Elucidation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis sample Dissolve this compound in Deuterated Solvent (e.g., D₂O) oneD_H 1D ¹H NMR sample->oneD_H oneD_C 1D ¹³C NMR sample->oneD_C cosy 2D ¹H-¹H COSY oneD_H->cosy hsqc 2D ¹H-¹³C HSQC oneD_H->hsqc hmbc 2D ¹H-¹³C HMBC oneD_H->hmbc process Fourier Transform and Phasing oneD_H->process oneD_C->process cosy->process hsqc->process hmbc->process assign_H Assign ¹H Signals using COSY process->assign_H assign_C Assign ¹³C Signals using HSQC assign_H->assign_C confirm_Me Confirm Methylation Sites using HMBC assign_C->confirm_Me structure Final Structure Confirmation confirm_Me->structure

Caption: Workflow for 2D NMR analysis.

Detailed Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterium (B1214612) oxide, D₂O, or deuterated chloroform, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and determine appropriate spectral widths for 2D experiments.

    • ¹H-¹H COSY: Acquire a gradient-selected COSY spectrum. Key parameters include a spectral width of approximately 10 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

    • ¹H-¹³C HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. The proton spectral width should be around 10 ppm, and the carbon spectral width should be set to encompass all expected carbon signals (e.g., 0-120 ppm).

    • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically 60-100 ms) to observe two- and three-bond correlations.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). Apply a sine-bell or squared sine-bell window function before Fourier transformation. Manually phase the spectra and calibrate the chemical shift scales.

Alternative Method: GC-MS of Partially Methylated Alditol Acetates (PMAA)

This method is particularly useful for determining the linkage positions in polysaccharides but can also be used to identify the positions of methyl ethers in a monosaccharide derivative.

  • Hydrolysis: If the methylated glucose is part of a larger oligosaccharide, hydrolyze the glycosidic bonds using an acid (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours).

  • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium label at C-1, which aids in mass spectral interpretation.

  • Acetylation: Acetylate the free hydroxyl groups with an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or N-methylimidazole).

  • GC-MS Analysis: Analyze the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry. The PMAAs are separated on a suitable GC column (e.g., a non-polar or medium-polarity column), and the eluted compounds are identified by their characteristic electron ionization (EI) mass spectra. The fragmentation patterns provide information about the positions of the methyl and acetyl groups.

Conclusion

Both 2D NMR spectroscopy and GC-MS of partially methylated alditol acetates are powerful techniques for the structural analysis of this compound. 2D NMR provides a complete and unambiguous structural elucidation of the intact molecule in a non-destructive manner and is the definitive method for de novo structure determination. GC-MS of PMAA, while a destructive technique that provides less structural detail, offers high sensitivity and is an excellent complementary method for confirming the positions of methylation. The choice of technique will depend on the specific research question, the amount of sample available, and the level of structural detail required.

Distinguishing 2,4-Di-O-methyl-D-glucose from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and carbohydrate research, the precise identification of specific sugar isomers is paramount. The biological activity and physicochemical properties of a molecule can be significantly altered by the position of methyl groups. This guide provides a comprehensive comparison of analytical techniques for distinguishing 2,4-Di-O-methyl-D-glucose from its other di-O-methylated isomers, supported by experimental principles and methodologies.

Introduction to Di-O-methyl-D-glucose Isomers

This compound is a partially methylated monosaccharide that can be challenging to differentiate from its various positional isomers. These isomers, which include 2,3-, 2,6-, 3,4-, 3,5-, and 4,6-Di-O-methyl-D-glucose, share the same molecular weight and elemental composition, necessitating sophisticated analytical approaches for their unambiguous identification. The subtle differences in the location of the two methyl groups on the glucose ring influence their polarity, chromatographic behavior, and spectroscopic properties.

Key Analytical Techniques for Isomer Differentiation

The primary methods for separating and identifying di-O-methyl-D-glucose isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages in resolving these closely related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the Hydrophilic Interaction Chromatography (HILIC) mode, is a powerful technique for separating polar compounds like methylated sugars. The separation is based on the differential partitioning of the isomers between a polar stationary phase and a less polar mobile phase.

Experimental Protocol: HILIC-HPLC Separation of Di-O-methyl-D-glucose Isomers

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD) is suitable.

  • Column: An amino-bonded silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) is recommended for its selectivity towards carbohydrates.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water is typically employed. The exact ratio will need to be optimized, but a common starting point is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Temperature: The column temperature is typically maintained at or near ambient temperature (e.g., 25-30 °C).

  • Sample Preparation: Dissolve the mixed isomers in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Data Presentation: Expected Elution Order in HILIC

The retention of di-O-methyl-D-glucose isomers on a HILIC column is inversely proportional to their polarity. Isomers with more exposed hydroxyl groups will be more polar and thus elute earlier. The expected elution order is generally based on the decreasing polarity of the isomers. While specific retention times can vary between systems, the relative elution order can be predicted.

IsomerPredicted Relative Retention TimeRationale for Elution Order
3,5-Di-O-methyl-D-glucoseEarliestMethylation at C3 and C5 leaves the hydroxyl groups at C2, C4, and C6 relatively exposed, leading to higher polarity.
2,6-Di-O-methyl-D-glucoseEarlyMethylation at the primary C6 hydroxyl and the C2 hydroxyl.
This compound Intermediate Methylation at C2 and C4 provides a balance of methylated and free hydroxyl groups.
2,3-Di-O-methyl-D-glucoseIntermediateAdjacent methylation at C2 and C3 may influence the overall polarity.
3,4-Di-O-methyl-D-glucoseLateAdjacent methylation in the middle of the ring.
4,6-Di-O-methyl-D-glucoseLatestMethylation at C4 and the primary C6 hydroxyl group can reduce polarity significantly.

Note: This is a predicted elution order. Actual retention times must be confirmed with standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, derivatization is necessary to increase volatility. The most common derivatization methods are silylation or acetylation. Following separation by GC, the mass spectrometer provides fragmentation patterns that can be used to identify the specific isomers.

Experimental Protocol: GC-MS Analysis of Di-O-methyl-D-glucose Isomers (as Trimethylsilyl (B98337) Derivatives)

  • Derivatization (Trimethylsilylation):

    • Dry the isomer mixture (approximately 1 mg) in a reaction vial under a stream of nitrogen.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Data Presentation: Distinguishing Isomers by GC-MS

The retention times of the derivatized isomers will differ based on their volatility and interaction with the GC column's stationary phase. Furthermore, the mass spectra will exhibit unique fragmentation patterns, although many fragments will be common among the isomers. Key diagnostic ions arising from the cleavage of the pyranose ring at different positions relative to the methyl and trimethylsilyl groups can aid in identification. For instance, the position of the methyl groups will influence the stability of the resulting fragment ions.

Isomer (as TMS derivative)Expected Relative Retention TimeKey Differentiating Mass Fragments (m/z)
2,3-Di-O-methyl-D-glucoseVariesLook for fragments indicating adjacent methyl groups.
This compound Varies Specific fragments resulting from cleavage between C2-C3 and C4-C5.
2,6-Di-O-methyl-D-glucoseVariesFragments indicating methylation at C2 and C6.
3,4-Di-O-methyl-D-glucoseVariesFragments indicating adjacent methylation in the center of the ring.
3,5-Di-O-methyl-D-glucoseVariesUnique fragmentation due to the 3,5-methylation pattern.
4,6-Di-O-methyl-D-glucoseVariesFragments indicating methylation at C4 and C6.

Note: A mass spectral library of authenticated standards is crucial for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule in solution. Both ¹H and ¹³C NMR are invaluable for distinguishing isomers by analyzing the chemical shifts and coupling constants of the nuclei, which are highly sensitive to the local electronic environment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃ after derivatization, or DMSO-d₆).

  • Acquisition: Acquire standard 1D ¹H and ¹³C spectra. 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation by establishing connectivity between protons and carbons.

Data Presentation: Differentiating Isomers by NMR

The position of the methyl groups will cause characteristic shifts in the signals of the attached methoxy (B1213986) protons and carbons, as well as the adjacent ring protons and carbons.

¹H NMR: The methoxy groups (-OCH₃) will appear as singlets, typically in the range of 3.4-3.8 ppm. The precise chemical shift will be indicative of their position on the glucose ring. The anomeric proton (H-1) signal is also a key diagnostic, with its chemical shift and coupling constant differing between the α and β anomers and being influenced by the methylation pattern.

¹³C NMR: The carbons bearing the methyl groups will show a significant downfield shift compared to the hydroxyl-bearing carbons. The chemical shifts of the methoxy carbons will also be characteristic.

IsomerExpected ¹H NMR FeaturesExpected ¹³C NMR Features
2,3-Di-O-methyl-D-glucoseTwo distinct -OCH₃ singlets. H-2 and H-3 signals will be shifted downfield.C-2 and C-3 signals will be significantly downfield. Two methoxy carbon signals.
This compound Two distinct -OCH₃ singlets. H-2 and H-4 signals will be shifted downfield. C-2 and C-4 signals will be significantly downfield. Two methoxy carbon signals.
2,6-Di-O-methyl-D-glucoseTwo distinct -OCH₃ singlets. H-2 and H-6 signals will be shifted.C-2 and C-6 signals will be downfield. Two methoxy carbon signals.
3,4-Di-O-methyl-D-glucoseTwo distinct -OCH₃ singlets. H-3 and H-4 signals will be shifted downfield.C-3 and C-4 signals will be significantly downfield. Two methoxy carbon signals.
3,5-Di-O-methyl-D-glucoseTwo distinct -OCH₃ singlets. H-3 and H-5 signals will be shifted downfield.C-3 and C-5 signals will be downfield. Two methoxy carbon signals.
4,6-Di-O-methyl-D-glucoseTwo distinct -OCH₃ singlets. H-4 and H-6 signals will be shifted.C-4 and C-6 signals will be downfield. Two methoxy carbon signals.

Note: Reference spectra of pure isomers are essential for unambiguous assignment.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the separation and identification of this compound from a mixture of its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_identification Identification cluster_data_analysis Data Analysis cluster_conclusion Conclusion Isomer_Mixture Mixture of Di-O-methyl-D-glucose Isomers HPLC HILIC-HPLC Isomer_Mixture->HPLC GC GC (after derivatization) Isomer_Mixture->GC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer_Mixture->NMR For pure standards or after separation RI_ELSD RI / ELSD Detection HPLC->RI_ELSD MS Mass Spectrometry (MS) GC->MS Retention_Times Compare Retention Times RI_ELSD->Retention_Times Fragmentation_Patterns Analyze Fragmentation Patterns MS->Fragmentation_Patterns Chemical_Shifts Analyze Chemical Shifts & Coupling Constants NMR->Chemical_Shifts Identification Identification of This compound Retention_Times->Identification Fragmentation_Patterns->Identification Chemical_Shifts->Identification

Figure 1. General experimental workflow for distinguishing this compound from its isomers.

logical_relationship cluster_property Physicochemical Property cluster_technique Analytical Technique cluster_data Experimental Data Polarity Polarity HPLC HILIC-HPLC Polarity->HPLC Volatility Volatility (of derivatives) GC_MS GC-MS Volatility->GC_MS Electronic_Environment Nuclear Electronic Environment NMR NMR Electronic_Environment->NMR Retention_Time Retention Time HPLC->Retention_Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Chemical_Shift Chemical Shift NMR->Chemical_Shift

Navigating the Maze of Methylation: A GC-MS Comparison of di-O-methyl-glucose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in carbohydrate chemistry, drug development, and materials science, the precise structural elucidation of polysaccharides is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, particularly in determining the glycosidic linkages within these complex biopolymers. A critical step in this analysis is the identification of partially methylated monosaccharides, including the various di-O-methyl-glucose isomers, which are indicative of specific branching and linkage points. This guide provides a comparative overview of the GC-MS retention times for these isomers, supported by detailed experimental protocols to aid researchers in their analytical endeavors.

The separation and identification of di-O-methyl-glucose isomers by GC-MS are not trivial pursuits. The retention time of each isomer is highly dependent on the specific derivatization method employed and the chromatographic conditions. The most common and robust method involves the conversion of the partially methylated glucose molecules into their corresponding Partially Methylated Alditol Acetates (PMAAs). This process enhances volatility and often provides clear separation of the isomers.

Comparative Retention Data for di-O-methyl-glucose Isomers

The following table summarizes the retention indices of various di-O-methyl-glucose isomers derivatized as their corresponding methyl glycosides and then silylated. It is crucial to note that retention times are highly sensitive to the specific experimental setup. Therefore, the retention index, which normalizes the retention time against a series of standards (n-alkanes), provides a more transferable value between laboratories.

Di-O-methyl-glucose IsomerDerivative FormRetention Time Index
2,3-di-O-methyl-glucoseMethyl glycoside, silylated1695
2,4-di-O-methyl-glucoseMethyl glycoside, silylated1705
2,6-di-O-methyl-glucoseMethyl glycoside, silylated1670
3,4-di-O-methyl-glucoseMethyl glycoside, silylated1735
3,6-di-O-methyl-glucoseMethyl glycoside, silylated1700
4,6-di-O-methyl-glucoseMethyl glycoside, silylated1685

Data adapted from Laine et al., 2002.[1]

Experimental Protocol: Linkage Analysis via PMAA Derivatization

The generation and analysis of di-O-methyl-glucose isomers for linkage analysis of a polysaccharide is a multi-step process. Herein, we provide a detailed, generalized protocol for the formation and GC-MS analysis of Partially Methylated Alditol Acetates (PMAAs).[2][3][4][5]

1. Permethylation of the Polysaccharide:

  • Dry the polysaccharide sample (typically 1-5 mg) thoroughly under vacuum.

  • Dissolve the dried sample in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add a strong base, such as sodium hydride or a powdered NaOH slurry in DMSO, and stir the mixture to activate the hydroxyl groups.

  • Introduce methyl iodide (CH₃I) to the reaction mixture and allow it to react, typically for several hours at room temperature, to methylate all free hydroxyl groups.

  • Quench the reaction by the careful addition of water.

  • Extract the permethylated polysaccharide using a suitable organic solvent like dichloromethane.

  • Wash the organic phase with water to remove residual reagents and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the permethylated polysaccharide.

2. Hydrolysis:

  • Hydrolyze the permethylated polysaccharide to its constituent partially methylated monosaccharides by treating it with an acid, such as 2M trifluoroacetic acid (TFA), at 121°C for 1-2 hours.

  • Remove the acid by evaporation under a stream of nitrogen.

3. Reduction:

  • Dissolve the resulting partially methylated monosaccharides in water or a suitable buffer.

  • Add a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄), to reduce the aldehyde or ketone group of the monosaccharides to a primary alcohol. The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at the C1 position, which can be useful for mass spectral interpretation.

  • Allow the reduction to proceed for 1-2 hours at room temperature.

  • Destroy the excess reducing agent by the addition of acetic acid.

  • Remove the resulting borates by co-evaporation with methanol.

4. Acetylation:

  • Acetylate the newly formed hydroxyl groups (from the reduction step and the original hydroxyls involved in the glycosidic linkage) by adding acetic anhydride (B1165640) and a catalyst, such as pyridine (B92270) or 1-methylimidazole.

  • Let the reaction proceed at room temperature or with gentle heating.

  • Quench the reaction with water and extract the resulting Partially Methylated Alditol Acetates (PMAAs) into an organic solvent.

  • Wash and dry the organic extract before evaporating the solvent.

5. GC-MS Analysis:

  • Dissolve the final PMAA sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Inject an aliquot of the sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: A medium polarity capillary column, such as a 60 m SP-2380 or a DB-5 silica (B1680970) capillary column (60 m x 0.25 mm x 0.25 µm), is often used for efficient separation of PMAAs.[2][6]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 190-220°C at a rate of 2-5°C/min, and then a faster ramp to a final temperature of around 300°C.[6]

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the di-O-methyl-glucose isomers based on their characteristic retention times and mass fragmentation patterns.

Workflow for GC-MS Analysis of di-O-methyl-glucose Isomers

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Polysaccharide Polysaccharide Sample Permethylation Permethylation (DMSO, Base, CH₃I) Polysaccharide->Permethylation Hydrolysis Acid Hydrolysis (e.g., 2M TFA) Permethylation->Hydrolysis Reduction Reduction (NaBH₄ or NaBD₄) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation PMAAs Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAAs Injection GC Injection PMAAs->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (Electron Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectra) MS_Detection->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: Experimental workflow for the analysis of di-O-methyl-glucose isomers.

References

The Strategic Advantage of 2,4-Di-O-methyl-D-glucose in Polysaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex carbohydrates, the choice of calibration standards is paramount to achieving accurate and reproducible results. In the realm of glycosidic linkage analysis, 2,4-Di-O-methyl-D-glucose emerges as a strategically significant calibration standard. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to underscore its advantages in methylation analysis.

Methylation analysis is a cornerstone technique for determining the linkage positions in polysaccharides. The method involves a series of chemical reactions—permethylation, hydrolysis, reduction, and acetylation—to convert constituent monosaccharides into partially methylated alditol acetates (PMAAs). These volatile derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of each PMAA, and thus the original linkage position of the monosaccharide, is determined by its characteristic retention time and mass spectrum. In this analytical workflow, the use of well-characterized calibration standards is non-negotiable for accurate peak identification and quantification.

Comparative Analysis of Calibration Standards

The selection of a calibration standard in methylation analysis is critical. While a variety of partially methylated monosaccharides can be used, this compound offers distinct advantages due to its representation of a common linkage type, its stability, and the availability of well-established synthetic protocols.

A key alternative and widely used internal standard in methylation analysis is myo-inositol.[1] Unlike partially methylated glucose derivatives, myo-inositol is a six-carbon cyclitol that, when peracetylated, produces a single, well-resolved peak in the chromatogram. This makes it an excellent internal standard for quantifying the total amount of carbohydrate present and for calculating relative retention times of other PMAAs.[1] However, it does not provide information about specific glucose linkages.

Other partially methylated glucose derivatives, such as 2,3-Di-O-methyl-D-glucose and 3,6-Di-O-methyl-D-glucose, represent other possible linkage patterns in polysaccharides. While essential for a comprehensive analysis, the strategic advantage of this compound lies in its correspondence to the (1→3, 1→6)-linked branch points and (1→3)-linked linear chains in many biologically important polysaccharides like dextrans.[2]

The following table summarizes the GC-MS data for this compound alditol acetate (B1210297) and compares it with other relevant standards.

Derivative NameParent MonosaccharideLinkage RepresentedRelative Retention Time (to myo-inositol hexaacetate)Key Mass Fragments (m/z)
1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitolThis compound(1→3, 1→6)-linked glucose1.2543, 45, 87, 117, 129, 161, 233
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol2,4,6-Tri-O-methyl-D-glucoseTerminal glucose1.0843, 45, 87, 117, 129, 161
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol2,3,6-Tri-O-methyl-D-glucose(1→4)-linked glucose1.1543, 45, 87, 117, 129, 161, 205
Hexa-O-acetyl-myo-inositolmyo-InositolInternal Standard1.0043, 115, 139, 210, 214

Experimental Protocols

Accurate and reproducible results in methylation analysis are contingent on meticulous experimental execution. The following are detailed methodologies for the key experiments.

Synthesis of this compound

A robust synthesis of this compound is crucial for its availability as a high-purity standard. One established method involves the partial methylation of a protected glucose derivative.[2]

Procedure:

  • Tritylation: Phenyl β-D-glucopyranoside is reacted with trityl chloride in pyridine (B92270) to selectively protect the primary hydroxyl group at the C-6 position.

  • Methylation: The resulting 6-O-trityl-phenyl-β-D-glucopyranoside is then methylated using a suitable methylating agent, such as methyl iodide and silver oxide (Purdie methylation).[3]

  • Detritylation: The trityl group is removed by mild acid hydrolysis to yield phenyl 2,4-di-O-methyl-β-D-glucoside.

  • Hydrolysis: The glycosidic bond is cleaved by acid hydrolysis to afford the final product, this compound, which can be purified by crystallization.[2]

Preparation of Partially Methylated Alditol Acetates (PMAAs)

The conversion of a polysaccharide sample into its constituent PMAAs is a multi-step process.[4]

Procedure:

  • Permethylation: The polysaccharide is fully methylated to convert all free hydroxyl groups to methyl ethers. The Hakomori method, using dimethyl sulfoxide (B87167) and methyl iodide, is commonly employed.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed with an acid (e.g., trifluoroacetic acid) to break the glycosidic linkages and yield a mixture of partially methylated monosaccharides.

  • Reduction: The aldehyde group of the partially methylated monosaccharides is reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) or sodium borodeuteride. The use of sodium borodeuteride is advantageous as it introduces a deuterium (B1214612) label at the C-1 position, aiding in mass spectral interpretation.

  • Acetylation: The newly formed hydroxyl groups (from the reduction step and the original ring hydroxyls) are acetylated using acetic anhydride (B1165640) with a catalyst such as pyridine or 1-methylimidazole. The resulting PMAAs are then extracted and concentrated for GC-MS analysis.[5]

GC-MS Analysis of PMAAs

The separation and identification of PMAAs are performed using gas chromatography-mass spectrometry.

GC-MS Parameters:

  • Column: A capillary column with a polar stationary phase (e.g., DB-225) is typically used for optimal separation of the PMAA isomers.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a period to ensure elution of all components.[6]

  • Mass Spectrometer: The mass spectrometer is operated in the electron impact (EI) ionization mode.[7] Spectra are recorded over a mass range (e.g., m/z 40-400).

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Standard Synthesis cluster_pmaa_prep PMAA Preparation cluster_analysis Analysis s1 Phenyl-β-D-glucopyranoside s2 6-O-trityl-phenyl-β-D-glucopyranoside s1->s2 Tritylation s3 Partially Methylated Intermediate s2->s3 Methylation s4 Phenyl 2,4-di-O-methyl-β-D-glucoside s3->s4 Detritylation s5 This compound s4->s5 Hydrolysis a1 GC-MS Analysis s5->a1 Calibration Standard p1 Polysaccharide Sample p2 Permethylated Polysaccharide p1->p2 Permethylation p3 Partially Methylated Monosaccharides p2->p3 Hydrolysis p4 Partially Methylated Alditols p3->p4 Reduction p5 Partially Methylated Alditol Acetates (PMAAs) p4->p5 Acetylation p5->a1 a2 Data Interpretation a1->a2

Figure 1. Experimental workflow for methylation analysis.

linkage_representation cluster_polysaccharide Polysaccharide Structure (e.g., Dextran) cluster_pmaa Resulting PMAAs after Derivatization G1 Glc G2 Glc G1->G2 α(1→6) G3 Glc G2->G3 α(1→6) G4 Glc G3->G4 α(1→3) G5 Glc G3->G5 α(1→6) pmaa3 2,4-Di-O-methyl-glucose (from (1→3, 1→6) branch point) G3->pmaa3 pmaa5 2,4,6-Tri-O-methyl-glucose (from (1→3) linkage) G4->pmaa5 pmaa1 2,3,4-Tri-O-methyl-glucose (from terminal non-reducing end) pmaa2 2,3,4,6-Tetra-O-methyl-glucose (from terminal reducing end) pmaa4 2,3,6-Tri-O-methyl-glucose (from (1→4) linkage, not in this example)

References

A Comparative Guide to Alternative Methods for Polysaccharide Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex world of polysaccharide analysis, moving beyond traditional methylation analysis is crucial for a comprehensive understanding of these intricate biomolecules. This guide provides an objective comparison of key alternative methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Enzymatic Hydrolysis, and Smith Degradation—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Comparison of Polysaccharide Analysis Methods

The selection of an analytical method for polysaccharide structure determination depends on various factors, including the purity and amount of the sample, the specific structural information required, and the available instrumentation. While methylation analysis has been a cornerstone for linkage analysis, modern techniques offer a broader and more detailed perspective.[1][2][3][4]

FeatureMethylation AnalysisNMR SpectroscopyMass SpectrometryEnzymatic HydrolysisSmith Degradation
Principle Chemical derivatization (methylation) of free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs) for GC-MS analysis.[1][2]Exploits the magnetic properties of atomic nuclei to provide detailed information on the chemical environment and spatial configuration of atoms within a molecule.[5][6]Measures the mass-to-charge ratio of ionized molecules, enabling determination of molecular weight, monosaccharide composition, and sequence.[7]Utilizes specific enzymes to cleave glycosidic linkages, generating smaller fragments for further analysis.[8]A three-step chemical process involving periodate (B1199274) oxidation, sodium borohydride (B1222165) reduction, and mild acid hydrolysis to selectively cleave and analyze the polysaccharide chain.[9][10]
Information Obtained Glycosidic linkage positions.[1][3]Monosaccharide identity, anomeric configuration (α/β), glycosidic linkage positions, sequence, and 3D conformation.[5][6][11]Molecular weight, monosaccharide composition, sequence of oligosaccharides, and branching patterns.[7]Specific glycosidic linkages and sequences based on enzyme specificity.Information about glycosidic linkages, particularly those resistant to periodate oxidation.[9][12]
Sample Requirement Milligram quantities of purified polysaccharide.[7]Milligram quantities of highly purified polysaccharide.[11]Microgram to milligram quantities.[13]Microgram to milligram quantities.Milligram quantities (10-50 mg).[9]
Sample Preparation Multi-step chemical derivatization.[2]Minimal, non-destructive; sample dissolved in a suitable solvent.[5][11]Often requires derivatization or enzymatic digestion to produce smaller fragments for analysis.[14][15]Incubation with specific enzymes under controlled conditions.Multi-step chemical reactions.[9][10]
Advantages Well-established and provides reliable linkage information.Provides comprehensive structural information in a single analysis, non-destructive.[5][11]High sensitivity, high throughput, suitable for complex mixtures, and provides molecular weight information.[14][16]High specificity for targeted linkages.[8]Provides information on linkages not easily determined by other methods.
Disadvantages Destructive, can be laborious, potential for undermethylation, and does not provide anomeric configuration.[17]Lower sensitivity compared to MS, can be expensive, and requires high sample purity.[11]Can be destructive, may require derivatization, and interpretation of fragmentation patterns can be complex.[15]Dependent on the availability and specificity of enzymes.[8]Destructive, multi-step process with potential for low product yield and side reactions.[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about polysaccharide structure.[5][6] A general workflow for polysaccharide analysis by NMR involves sample preparation, spectral acquisition, and data interpretation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified polysaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O three times to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for analysis.

  • Spectral Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the number and types of monosaccharide residues.

    • Perform two-dimensional (2D) NMR experiments such as:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within a sugar residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining glycosidic linkage positions and the sequence of monosaccharides.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in sequencing and conformational analysis.[5]

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Assign the chemical shifts of all protons and carbons by integrating the information from 1D and 2D spectra.

    • Determine the monosaccharide composition, anomeric configurations, and glycosidic linkage patterns based on the assigned chemical shifts and correlation peaks.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_spectral_acq Spectral Acquisition cluster_data_analysis Data Analysis Sample Purified Polysaccharide Dissolve_D2O Dissolve in D2O Sample->Dissolve_D2O Lyophilize Lyophilize (3x) Dissolve_D2O->Lyophilize Final_Dissolve Dissolve in 99.96% D2O Lyophilize->Final_Dissolve NMR_Spectrometer NMR Spectrometer Final_Dissolve->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Chemical Shift Assignment Processing->Assignment Structure_Elucidaion Structure_Elucidaion Assignment->Structure_Elucidaion Structure_Elucidation Structure Elucidation MS_Workflow Polysaccharide Polysaccharide Sample Hydrolysis Partial Hydrolysis (Acid or Enzymatic) Polysaccharide->Hydrolysis Oligosaccharides Oligosaccharide Mixture Hydrolysis->Oligosaccharides LC Liquid Chromatography (Separation) Oligosaccharides->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Molecular Weight) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Data_Analysis Data Analysis (Sequencing, Linkage) MS2->Data_Analysis Enzymatic_Hydrolysis_Workflow Polysaccharide Polysaccharide in Buffer Enzyme Add Specific Glycosidase Polysaccharide->Enzyme Incubation Incubate at Optimal Temperature and pH Enzyme->Incubation Termination Heat Inactivation Incubation->Termination Analysis Chromatographic Analysis of Products Termination->Analysis Smith_Degradation_Workflow Polysaccharide Polysaccharide Periodate_Oxidation Periodate Oxidation (NaIO4) Polysaccharide->Periodate_Oxidation Reduction Reduction (NaBH4) Periodate_Oxidation->Reduction Mild_Hydrolysis Mild Acid Hydrolysis (TFA) Reduction->Mild_Hydrolysis Analysis Analysis of Products Mild_Hydrolysis->Analysis

References

A Head-to-Head Comparison: LC-MS/MS versus GC-MS for Glycosidic Linkage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, the choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining glycosidic linkages is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

The structural elucidation of carbohydrates, particularly the determination of glycosidic linkages, is fundamental to understanding their biological function.[1][2][3] Traditionally, GC-MS has been the go-to method for this analysis. However, recent advancements in LC-MS/MS have presented a powerful alternative, offering significant advantages in sensitivity, throughput, and sample requirements.[4][5]

At a Glance: Key Performance Metrics

A quantitative comparison of the two techniques reveals distinct differences in their performance characteristics. LC-MS/MS generally offers a more streamlined and sensitive workflow.

FeatureLC-MS/MSGC-MS
Sample Requirement As low as 50 µg[2][3][5]100-200 µg or more[6]
Analysis Time ~15 minutes per sample[2][3][5]Can exceed 1 hour per sample[4]
Throughput High; amenable to large sample sets[4][7]Low; single sample analysis is common[4]
Sensitivity High[4][5]Lower, requires more starting material[5]
Derivatization Required (e.g., permethylation, PMP labeling)[1][5]Multiple, extensive steps required to ensure volatility[5][8]
Volatility Requirement Not requiredMandatory for analytes[5][8]
Data Complexity Can be complex, but targeted methods (MRM) simplify analysis[5][9]Complex chromatograms due to multiple derivative peaks[8][10]
Structural Specificity High[4]Provides detailed fragmentation patterns[8]

Delving Deeper: A Comparative Overview

LC-MS/MS: The Modern Approach

Liquid chromatography coupled with tandem mass spectrometry has emerged as a superior method for the analysis of carbohydrates, offering enhanced sensitivity, specificity, and throughput.[4] The technique is particularly advantageous for analyzing complex biological samples where sample quantity is limited.

An LC-MS/MS-based workflow for glycosidic linkage analysis typically involves permethylation of the carbohydrate, followed by acid hydrolysis to cleave the glycosidic bonds. The resulting partially methylated monosaccharides are then derivatized, often with 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance their chromatographic retention and ionization efficiency prior to analysis by ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS) in multiple reaction monitoring (MRM) mode.[1][2][3][5] This targeted approach allows for the rapid and simultaneous relative quantitation of a wide array of glycosidic linkages.[2][3][5]

Advantages of LC-MS/MS:

  • Higher Sensitivity: Requires significantly less starting material, making it ideal for precious samples.[4][5]

  • Higher Throughput: Faster analysis times allow for the processing of large sample sets, crucial for clinical and high-throughput screening studies.[4][7]

  • Broader Linkage Detection: Studies have shown that LC-MS/MS can identify a greater number of glycosidic linkage residues compared to GC-MS from the same starting material.[5]

  • No Volatility Requirement: Eliminates the need for extensive derivatization to make the analytes volatile.

GC-MS: The Traditional Workhorse

Gas chromatography-mass spectrometry has long been the standard for glycosidic linkage analysis.[1][5] The method relies on the chemical derivatization of carbohydrates to make them volatile enough for separation by gas chromatography.[8] The most common approach is the preparation of partially methylated alditol acetates (PMAAs).[6][11] This involves permethylation, hydrolysis, reduction, and acetylation before the sample can be analyzed by GC-MS.[6]

Limitations of GC-MS:

  • Large Sample Requirement: The multiple derivatization and cleanup steps can lead to sample loss, necessitating a larger amount of starting material.[5][6]

  • Time-Consuming: The derivatization process is lengthy, and the chromatographic run times are often long.[4][7]

  • Low Throughput: The combination of extensive sample preparation and long analysis times makes it unsuitable for large-scale studies.[4]

  • Potential for Analyte Degradation: The high temperatures used in the GC injector can lead to the degradation of thermally labile derivatives.

Experimental Workflows Visualized

To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for both LC-MS/MS and GC-MS glycosidic linkage analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Carbohydrate Sample (≥50 µg) Permethylation Permethylation (Hakomori method) Sample->Permethylation Hydrolysis Acid Hydrolysis (TFA) Permethylation->Hydrolysis Derivatization PMP Derivatization Hydrolysis->Derivatization UHPLC UHPLC Separation (C18) Derivatization->UHPLC MSMS Tandem MS (MRM) UHPLC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS Workflow for Glycosidic Linkage Analysis

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Carbohydrate Sample (≥100 µg) Permethylation Permethylation Sample->Permethylation Hydrolysis Acid Hydrolysis Permethylation->Hydrolysis Reduction Reduction (NaBD4) Hydrolysis->Reduction Acetylation Acetylation Reduction->Acetylation GC GC Separation Acetylation->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

GC-MS Workflow for Glycosidic Linkage Analysis

Logical Relationship in Carbohydrate Analysis

The choice between LC-MS/MS and GC-MS often depends on the specific goals of the analysis, such as the need for high throughput versus detailed structural elucidation of novel structures.

Logical_Relationship cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_attributes_lcms LC-MS/MS Attributes cluster_attributes_gcms GC-MS Attributes Goal Glycosidic Linkage Analysis LCMS LC-MS/MS Goal->LCMS GCMS GC-MS Goal->GCMS LCSens High Sensitivity LCMS->LCSens LCThru High Throughput LCMS->LCThru LCSamp Low Sample Amount LCMS->LCSamp GCEstab Established Method GCMS->GCEstab GCStruct Detailed Fragmentation GCMS->GCStruct GCLib Extensive Libraries GCMS->GCLib

Method Selection for Glycosidic Linkage Analysis

Experimental Protocols

LC-MS/MS Protocol for Glycosidic Linkage Analysis

This protocol is a summarized version of a modern LC-MS/MS method.[1][2][3][5]

  • Permethylation: Homogenized carbohydrate samples (approximately 50 µg) are permethylated using the Hakomori method with sodium hydroxide (B78521) and methyl iodide in dimethyl sulfoxide.[1][5][12]

  • Hydrolysis: The permethylated sample is hydrolyzed with 2M trifluoroacetic acid (TFA) at 121°C for 2-3 hours to cleave the glycosidic bonds.[1][5][12]

  • Derivatization: The hydrolyzed sample is dried and then derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][2][3][5]

  • UHPLC Separation: The PMP-derivatized sample is separated on a C18 reverse-phase column using an ultra-high-performance liquid chromatography (UHPLC) system.[2][3][5]

  • MS/MS Analysis: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][3][5] A library of known glycosidic linkage standards is used to create the MRM transitions for targeted analysis.[2][3][5]

GC-MS Protocol for Glycosidic Linkage Analysis (PMAA Method)

This protocol outlines the traditional and widely used partially methylated alditol acetate (B1210297) (PMAA) method.[6][11][12]

  • Permethylation: The carbohydrate sample (100-200 µg) is permethylated using a method such as the NaOH/DMSO/methyl iodide procedure.[6][12]

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed using 2M TFA at 121°C for 2-3 hours.[12]

  • Reduction: The resulting partially methylated monosaccharides are reduced with sodium borodeuteride (NaBD4).[11][12]

  • Acetylation: The hydroxyl groups are then acetylated using acetic anhydride (B1165640) and pyridine.[12]

  • Extraction: The resulting partially methylated alditol acetates (PMAAs) are extracted with an organic solvent like ethyl acetate.[12]

  • GC-MS Analysis: The PMAAs are analyzed by gas chromatography-mass spectrometry, and the resulting fragmentation patterns are compared to libraries of known standards to identify the glycosidic linkages.[6][12]

Conclusion

For glycosidic linkage analysis, LC-MS/MS offers a compelling alternative to the traditional GC-MS method, with significant advantages in terms of sample consumption, speed, and throughput.[4][7] While GC-MS remains a robust and well-established technique with extensive spectral libraries, the benefits offered by LC-MS/MS, particularly for researchers working with limited sample amounts or requiring high-throughput capabilities, are undeniable. The choice of method will ultimately depend on the specific requirements of the study, including the nature of the sample, the number of samples to be analyzed, and the desired level of structural detail. As LC-MS/MS technology continues to evolve, its adoption for routine carbohydrate analysis is expected to grow, further advancing our understanding of the complex world of glycobiology.

References

A Comparative Guide to the Validation of Polysaccharide Linkage Data Using Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of polysaccharides is paramount in understanding their biological functions and developing them into therapeutic agents. A critical aspect of this characterization is the determination of glycosidic linkages between monosaccharide units. This guide provides a comparative overview of the predominant analytical techniques used for polysaccharide linkage analysis, with a focus on validation using established standards. We present a summary of quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to Polysaccharide Linkage Analysis

Polysaccharide linkage analysis aims to identify the specific carbon atoms through which monosaccharide residues are connected. The two most established and widely used methods for this purpose are methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) and the more recent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based approaches. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive alternative for structural elucidation, including linkage information. The accuracy and reliability of these methods are critically dependent on proper validation using polysaccharide standards with known linkage compositions.

Comparative Analysis of Key Methodologies

The choice of analytical technique for polysaccharide linkage analysis depends on factors such as sample amount, required sensitivity, desired throughput, and the specific structural questions being addressed. Below is a comparative summary of the key performance attributes of GC-MS, LC-MS/MS, and NMR spectroscopy.

FeatureMethylation Analysis with GC-MSUHPLC-MRM-MS2D NMR Spectroscopy
Principle Chemical derivatization (permethylation, hydrolysis, reduction, acetylation) to produce partially methylated alditol acetates (PMAAs) for GC-MS analysis.[1][2][3]Chemical derivatization (permethylation, hydrolysis) followed by labeling (e.g., with PMP) and analysis of partially methylated monosaccharides by targeted mass spectrometry.[4][5][6][7]Non-destructive analysis of the intact polysaccharide, providing through-bond and through-space correlations to determine connectivity.
Sample Requirement Typically in the milligram range.As low as 50 µg of substrate.[4][5]Typically requires milligram quantities for detailed 2D analysis.
Sensitivity Lower sensitivity compared to LC-MS/MS.High sensitivity, often cited as being over 1000 times more sensitive than GC-MS for monosaccharide analysis.[6]Generally lower sensitivity than mass spectrometry-based methods.
Throughput Lower throughput due to multiple derivatization steps and longer GC run times.Higher throughput with analysis times as short as 15 minutes per sample.[4][5][7]Lower throughput due to long acquisition times for 2D experiments.
Quantitative Capability Provides relative quantitation of linkages based on peak areas.Provides relative and can be adapted for absolute quantitation of linkages.[8]Can be used for quantitative analysis, though precision may be lower than MS methods for complex mixtures.[9]
Structural Information Provides linkage position but loses anomeric configuration (α/β).Provides linkage position but loses anomeric configuration.Provides linkage position and anomeric configuration, as well as information on the sequence of monosaccharides.
Validation Requires a library of PMAA standards for identification.Requires a library of derivatized partially methylated monosaccharide standards.[4][5][10]Comparison with spectral databases and known structures.

Quantitative Performance Data with Standards

The validation of any linkage analysis method relies on the use of well-characterized standards. Commercially available polysaccharides such as galactan and well-known structures like amylopectin (B1267705) are often used for method development and comparison.

Table 1: Comparative Linkage Analysis of Galactan (Lupin) Standard

Linkage TypeUHPLC/MRM-MS (Relative Abundance %)GC-MS (Relative Abundance %)Expected Linkage
Terminal-Galactose1.5 ± 0.22.1 ± 0.1Minor component
4-linked-Galactose81.2 ± 2.685.7 ± 1.5β(1→4)-Galactose backbone
Other Hexose Linkages12.0 ± 2.39.8 ± 1.2Impurities/branching
Other Non-Hexose Linkages5.3 ± 0.82.4 ± 0.4Impurities

Data synthesized from comparative studies. Actual values may vary based on specific experimental conditions. The data demonstrates high reproducibility for both methods in analyzing a purified polysaccharide standard, with standard deviations generally below 3%.[5]

Table 2: Comparative Linkage Analysis of Polysaccharides from a Complex Matrix (Whole Carrot Root)

Linkage TypeUHPLC/MRM-MS (Relative Abundance %)GC-MS (Relative Abundance %)
Terminal-Arabinose15.1 ± 0.512.8 ± 0.7
5-linked-Arabinose8.2 ± 0.37.1 ± 0.4
Terminal-Galactose4.5 ± 0.25.3 ± 0.3
4-linked-Galactose6.7 ± 0.48.2 ± 0.5
Terminal-Glucose37.3 ± 0.640.1 ± 1.6
4-linked-Glucose19.9 ± 1.121.5 ± 1.1

Data synthesized from comparative studies. This table illustrates the application of both methods to a complex biological sample. Both methods show comparable results with good reproducibility, as indicated by the low standard deviations.[5]

Recommended Polysaccharide Standards for Validation

A crucial aspect of reliable linkage analysis is the use of appropriate standards for method validation and calibration.

  • NIST Standard Reference Materials (SRMs): The National Institute of Standards and Technology provides SRMs that can be used for instrument calibration and method validation.[11][12] For carbohydrates, this may include certified standards of monosaccharides and oligosaccharides.

  • Commercially Available Polysaccharide Standards: Several vendors, such as Glycodepot, offer a range of polysaccharide standards, including pullulan and dextrans, with defined molecular weight ranges.[13] These are useful for assessing the overall performance of the analytical workflow.

  • Well-Characterized Polysaccharides: Researchers often use commercially available polysaccharides with well-documented structures, such as:

    • Amylopectin: A branched glucan with α(1→4) and α(1→6) linkages.

    • Galactan (from Lupin): Primarily composed of a linear backbone of β(1→4)-galactose residues.[5]

    • Xyloglucan (from Tamarind): A complex polysaccharide with a β(1→4)-glucan backbone and xylose side chains.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate linkage analysis data.

Protocol 1: Methylation Analysis with GC-MS

This protocol outlines the key steps for the classical methylation analysis of polysaccharides.[1][2][3]

cluster_0 Sample Preparation cluster_1 Permethylation cluster_2 Hydrolysis cluster_3 Reduction & Acetylation cluster_4 Analysis start Polysaccharide Sample (1-5 mg) dissolve Dissolve in DMSO start->dissolve permethylation Add NaOH/DMSO and Methyl Iodide dissolve->permethylation hydrolysis Hydrolyze with Trifluoroacetic Acid (TFA) permethylation->hydrolysis reduction Reduce with Sodium Borodeuteride hydrolysis->reduction acetylation Acetylate with Acetic Anhydride reduction->acetylation gcms Analyze PMAAs by GC-MS acetylation->gcms

Caption: Workflow for Polysaccharide Linkage Analysis by GC-MS.

Methodology:

  • Permethylation: The polysaccharide is dissolved in dimethyl sulfoxide (B87167) (DMSO), and free hydroxyl groups are methylated using a strong base (e.g., sodium hydroxide) and methyl iodide.[1]

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent partially methylated monosaccharides using an acid, typically trifluoroacetic acid (TFA).[1]

  • Reduction: The aldehyde groups of the resulting monosaccharides are reduced to alditols, often using sodium borodeuteride.

  • Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated with acetic anhydride.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by GC-MS. The fragmentation patterns in the mass spectra are used to determine the positions of methylation and thus the original linkage positions.

Protocol 2: UHPLC-MRM-MS for Linkage Analysis

This protocol details the more recent and higher-throughput method for polysaccharide linkage analysis.[4][5][6][7]

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start Polysaccharide Sample (~50 µg) homogenize Homogenize (if necessary) start->homogenize permethylation Permethylation homogenize->permethylation hydrolysis Acid Hydrolysis (TFA) permethylation->hydrolysis pmp_label Derivatize with PMP hydrolysis->pmp_label lcms Analyze by UHPLC-MRM-MS pmp_label->lcms

Caption: Workflow for Polysaccharide Linkage Analysis by UHPLC-MRM-MS.

Methodology:

  • Sample Preparation: A small amount of the polysaccharide sample (as low as 50 µg) is used.[5]

  • Permethylation and Hydrolysis: Similar to the GC-MS method, the polysaccharide is permethylated and then hydrolyzed to yield partially methylated monosaccharides.[4]

  • PMP Derivatization: The reducing ends of the partially methylated monosaccharides are derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[4][5] This enhances their chromatographic retention and ionization efficiency.

  • UHPLC-MRM-MS Analysis: The PMP-labeled partially methylated monosaccharides are separated by ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][5] Specific precursor-product ion transitions for each linkage type are monitored, providing high selectivity and sensitivity.

Logical Relationships in Linkage Analysis

The accurate determination of polysaccharide linkage relies on a logical workflow that connects the experimental steps to the final data interpretation.

Polysaccharide Polysaccharide Derivatization Derivatization Polysaccharide->Derivatization Chemical Modification Partially Methylated Monosaccharides Partially Methylated Monosaccharides Derivatization->Partially Methylated Monosaccharides Cleavage of Glycosidic Bonds Analytical Separation Analytical Separation Partially Methylated Monosaccharides->Analytical Separation Chromatography Mass Spectrometry Mass Spectrometry Analytical Separation->Mass Spectrometry Detection & Fragmentation Linkage Identification Linkage Identification Mass Spectrometry->Linkage Identification Data Analysis Standards Standards Standards->Linkage Identification Validation & Library Matching

Caption: Logical Flow of Polysaccharide Linkage Analysis.

Conclusion

The validation of polysaccharide linkage data using standards is a critical step in ensuring the accuracy and reliability of structural assignments. While the traditional methylation analysis with GC-MS remains a robust and widely used technique, the advent of UHPLC-MRM-MS offers significant advantages in terms of sensitivity, throughput, and sample consumption. NMR spectroscopy provides unparalleled structural detail, including anomeric configuration, without sample destruction, but at the cost of lower throughput and higher sample requirements.

For researchers and drug development professionals, the choice of method will be guided by the specific analytical needs. For high-throughput screening and analysis of small sample quantities, UHPLC-MRM-MS is a powerful tool. For detailed structural elucidation of purified polysaccharides, NMR spectroscopy is indispensable. The classical GC-MS method continues to be a reliable workhorse in many laboratories. Regardless of the method chosen, the use of appropriate and well-characterized standards is non-negotiable for generating high-quality, reproducible, and defensible polysaccharide linkage data.

References

A Researcher's Guide to Inter-Laboratory Comparison of DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of DNA methylation analysis, selecting the optimal platform is a critical decision. This guide provides an objective comparison of leading methodologies, supported by experimental data, to facilitate informed choices for your specific research needs.

The field of epigenetics has seen a rapid expansion of technologies for genome-wide DNA methylation profiling. While this offers a powerful toolkit for discovery, it also presents a challenge in comparing results across different platforms and laboratories. This guide focuses on the inter-laboratory performance of key methylation analysis methods, providing a clear overview of their strengths and limitations.

Performance Comparison of DNA Methylation Analysis Platforms

The choice of a DNA methylation analysis platform is often a trade-off between coverage, resolution, cost, and the amount of input DNA required. Below is a summary of key performance metrics for the most widely used methods.

Method Principle Resolution Coverage Reproducibility (Intra-platform) Concordance (Inter-platform) Advantages Disadvantages
Whole-Genome Bisulfite Sequencing (WGBS) Chemical conversion of unmethylated cytosines to uracil, followed by sequencing.Single-baseGenome-wide (>90% of CpGs)High (Pearson correlation > 0.95)Gold standard for comparisonComprehensive, unbiased coverage.[1]High cost, DNA degradation, complex data analysis.[2]
Reduced Representation Bisulfite Sequencing (RRBS) Enrichment of CpG-rich regions via restriction enzyme digestion, followed by bisulfite sequencing.Single-baseCpG islands and shoresModerate to High (increases with sequencing depth)Good with WGBS in covered regionsCost-effective for CpG-rich areas, requires less DNA than WGBS.[3]Biased coverage, may miss distal regulatory elements.[3]
Enzymatic Methyl-seq (EM-seq) Enzymatic protection of methylated cytosines and conversion of unmethylated cytosines, followed by sequencing.Single-baseGenome-wideHighHigh concordance with WGBS.[2]Less DNA degradation, higher library yields, and more uniform coverage compared to WGBS.[4][5]Newer technology, fewer established analysis pipelines.
Infinium Methylation Arrays (e.g., EPIC) Hybridization of bisulfite-converted DNA to probes targeting specific CpG sites.Single-base~850,000 - 935,000 pre-selected CpGsHigh (Intraclass Correlation Coefficient > 0.9 for reliable probes)[6][7]Good with WGBS at covered sites (correlation > 0.9)[8][9]High throughput, cost-effective for large cohorts, standardized data analysis.[8][10]Fixed probe set, potential for cross-hybridization, may not represent all regulatory elements.[8][10]
Oxford Nanopore Technologies (ONT) Direct sequencing of native DNA, allowing for simultaneous detection of methylation.Single-baseGenome-wideModerateLower agreement with WGBS and EM-seq compared to other sequencing methods.[2]Long reads, detection of other modifications, real-time analysis.[2]Higher error rate, methylation calling accuracy still improving.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of DNA methylation analysis. Below are generalized methodologies for two common sequencing-based approaches.

Whole-Genome Bisulfite Sequencing (WGBS) Protocol
  • DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.

  • DNA Fragmentation: Shear the DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

  • End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine (B156593) nucleotide to the 3' ends.

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracils.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters. The number of PCR cycles should be minimized to avoid bias.

  • Library Quantification and Sequencing: Quantify the final library and perform paired-end sequencing on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and call methylation levels for each cytosine.

Enzymatic Methyl-seq (EM-seq) Protocol
  • DNA Fragmentation: Shear genomic DNA to the desired fragment size.

  • Library Preparation: Prepare a sequencing library using a standard protocol (e.g., NEBNext Ultra II DNA Library Prep Kit).[11]

  • Oxidation of 5mC and 5hmC: Use TET2 enzyme to oxidize 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC).

  • Glucosylation of oxidized cytosines: Protect the oxidized cytosines by glucosylation using T4-BGT.

  • Deamination of unmodified cytosines: Use APOBEC enzyme to deaminate the remaining unmodified cytosines to uracils.[11]

  • PCR Amplification: Amplify the final library. EM-seq generally requires fewer PCR cycles than WGBS.[11]

  • Sequencing and Data Analysis: Perform sequencing and analyze the data similarly to WGBS.

Visualizing Experimental Workflows

Understanding the flow of an experiment is essential for troubleshooting and comparison. The following diagrams, generated using the DOT language, illustrate the key steps in common DNA methylation analysis workflows.

WGBS_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_conversion Conversion cluster_sequencing_analysis Sequencing & Analysis DNA_Extraction DNA Extraction Fragmentation DNA Fragmentation DNA_Extraction->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Conversion Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

EMseq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_sequencing_analysis Sequencing & Analysis DNA_Extraction DNA Extraction Fragmentation DNA Fragmentation DNA_Extraction->Fragmentation Library_Construction Library Construction Fragmentation->Library_Construction Oxidation Oxidation (TET2) Library_Construction->Oxidation Glucosylation Glucosylation (T4-BGT) Oxidation->Glucosylation Deamination Deamination (APOBEC) Glucosylation->Deamination PCR_Amplification PCR Amplification Deamination->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Method_Selection_Logic Start Start: Research Question Known_Loci Known Loci of Interest? Start->Known_Loci Genome_Wide Genome-Wide Discovery? Known_Loci->Genome_Wide No Targeted_Seq Targeted Bisulfite Sequencing Known_Loci->Targeted_Seq Yes Methylation_Array Methylation Array Genome_Wide->Methylation_Array Large Cohort Screening WGBS_EMseq WGBS or EM-seq Genome_Wide->WGBS_EMseq Comprehensive Coverage RRBS RRBS Genome_Wide->RRBS CpG Island Focused

References

A Comparative Guide to the Quantitative Analysis of 2,4-Di-O-methyl-D-glucose: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrate derivatives is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the analysis of 2,4-Di-O-methyl-D-glucose.

While direct comparative studies on this compound are limited, this guide draws upon extensive data from the analysis of structurally similar methylated monosaccharides and general carbohydrate quantification to provide a comprehensive overview of the performance, protocols, and workflows of these analytical methods.

At a Glance: Method Comparison

Quantitative ¹H-NMR (qNMR) emerges as a powerful, non-destructive technique that offers direct quantification without the need for chemical derivatization. In contrast, GC-MS provides high sensitivity and selectivity but requires derivatization to ensure the volatility of the analyte. HPLC-RID is a robust method for routine analysis of underivatized monosaccharides, though it may exhibit lower sensitivity compared to GC-MS.

A summary of the key performance characteristics of each method, based on literature for similar analytes, is presented below.

ParameterQuantitative NMR (qNMR)GC-MS (with derivatization)HPLC-RID
Principle Direct measurement of analyte concentration based on the integral of specific proton signals relative to an internal standard.Separation of volatile derivatives based on their mass-to-charge ratio after ionization.Separation based on differential partitioning between a stationary and mobile phase, with detection based on changes in refractive index.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.Multi-step derivatization (e.g., reduction and acetylation) to create volatile compounds. Destructive.Dissolution in the mobile phase, filtration. Minimal and non-destructive.
Linearity Excellent (R² > 0.999) over a wide dynamic range.[1]Good (R² > 0.99) but can be affected by the derivatization process.Good (R² > 0.99) within a defined concentration range.[1]
Precision (RSD) High precision, typically < 2%.[1]Good precision, typically < 5% for intra-day and < 10% for inter-day assays.Good precision, typically < 5%.[1]
Accuracy/Recovery High accuracy, with recoveries typically between 98-102%.[1]Good accuracy, with recoveries generally in the range of 90-110%, dependent on derivatization efficiency.Good accuracy, with recoveries typically between 95-105%.[1]
Limit of Quantification (LOQ) µg/mL to mg/mL range, generally less sensitive than GC-MS.ng/mL to µg/mL range, highly sensitive.µg/mL to mg/mL range.
Analysis Time per Sample ~5-15 minutes for data acquisition.~30-60 minutes, including derivatization and GC runtime.~15-30 minutes per run.
Strengths - Absolute quantification without a specific reference standard of the analyte. - Provides structural information. - Non-destructive. - High precision and accuracy.- Very high sensitivity and selectivity. - Provides structural information through mass fragmentation patterns.- Simple and robust. - No derivatization required. - Cost-effective for routine analysis.
Limitations - Lower sensitivity compared to MS-based methods. - Potential for signal overlap in complex mixtures. - Higher initial instrument cost.- Requires derivatization, which can be time-consuming and introduce errors. - Destructive to the sample.- Lower sensitivity compared to GC-MS. - Not suitable for gradient elution. - Sensitive to temperature and pressure fluctuations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the typical experimental protocols for the quantification of this compound using qNMR, GC-MS, and HPLC-RID.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the use of an internal standard for the accurate quantification of this compound.

Materials:

  • This compound sample

  • Internal Standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Use a 90° pulse angle for maximum signal intensity.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte (e.g., anomeric proton or methyl protons of this compound) and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (C_IS)

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of the hydroxyl groups to form volatile acetylated derivatives.

Materials:

Procedure:

  • Derivatization (Alditol Acetate (B1210297) Formation):

    • Reduce the sample with sodium borohydride in an appropriate solvent to convert the open-chain aldehyde to an alcohol.

    • Acetylate the resulting alditol with acetic anhydride, using 1-methylimidazole as a catalyst, to convert all hydroxyl groups to acetate esters.

    • Extract the derivatized product into an organic solvent like dichloromethane.

    • Wash and dry the organic extract.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program that effectively separates the derivatized monosaccharides.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Generate a calibration curve using known concentrations of derivatized this compound standards.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method allows for the direct analysis of the underivatized monosaccharide.

Materials:

  • This compound sample

  • HPLC-grade water and acetonitrile

  • HPLC system with a refractive index detector and a suitable column (e.g., amino or ion-exclusion column)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-RID Analysis:

    • Equilibrate the HPLC system with the mobile phase (e.g., acetonitrile/water mixture).

    • Inject the prepared sample.

    • Run the analysis under isocratic conditions.

    • The refractive index detector will measure the change in the refractive index of the eluent as the analyte passes through the detector cell.

  • Quantification:

    • Identify the peak for this compound based on its retention time, confirmed by running a standard.

    • Prepare a calibration curve by injecting standards of known concentrations.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_acq Data Acquisition cluster_proc Data Processing & Quantification reduce Reduction acetylate Acetylation reduce->acetylate extract Extraction acetylate->extract acquire GC-MS Analysis extract->acquire identify Identify Peak acquire->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Analyte calibrate->quantify

GC-MS Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification dissolve Dissolve in Mobile Phase filter Filter Sample dissolve->filter acquire HPLC-RID Analysis filter->acquire identify Identify Peak acquire->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Analyte calibrate->quantify

HPLC-RID Experimental Workflow.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the research.

  • qNMR is the method of choice for obtaining highly accurate and precise absolute quantification without the need for an identical standard, and for studies where sample preservation is critical. Its ability to provide structural confirmation simultaneously is a significant advantage.

  • GC-MS is ideal for applications requiring very high sensitivity, such as the analysis of trace amounts of the analyte. However, the necessity for derivatization adds complexity and potential for error.

  • HPLC-RID offers a straightforward and cost-effective solution for routine analysis where high sensitivity is not the primary concern and a simple, robust method is preferred.

For drug development and quality control, the high precision and accuracy of qNMR make it a very attractive primary method. In metabolomics or impurity profiling, the high sensitivity of GC-MS may be more suitable. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs.

References

A Comparative Guide to Enzymatic and Physicochemical Methods for Polysaccharide Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The intricate structures of polysaccharides dictate their biological functions, making detailed structural elucidation a critical step in glycobiology and the development of polysaccharide-based therapeutics. While traditional physicochemical methods have long been the cornerstone of this analysis, enzymatic approaches offer a powerful and often complementary alternative. This guide provides an objective comparison between enzymatic and established physicochemical methods, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific research needs.

Methodology Overview: Two Paths to Structural Insight

The structural analysis of polysaccharides aims to determine several key features: monosaccharide composition, glycosidic linkage patterns, the sequence of monosaccharide units, the anomeric configuration (α or β), and the presence of branching and non-carbohydrate substituents. Both enzymatic and physicochemical methods can provide this information, but they do so through fundamentally different approaches.

Physicochemical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), probe the physical and chemical properties of the entire polymer or its chemically derived fragments. In contrast, enzymatic methods utilize the high specificity of carbohydrate-active enzymes (CAZymes), such as glycoside hydrolases and polysaccharide lyases, to cleave specific glycosidic bonds, yielding fragments that are subsequently analyzed.

Comparative Analysis of Leading Techniques

A comprehensive structural analysis often requires a combination of techniques, as no single method can provide all the necessary information.[1] The table below summarizes the key performance characteristics of enzymatic methods compared to primary physicochemical alternatives.

Parameter Enzymatic Methods (e.g., Glycosidase Digestion) NMR Spectroscopy Mass Spectrometry (MS) Chemical Methods (e.g., Methylation Analysis)
Information Provided Linkage-specific sequence, anomeric configuration, branching points.Monosaccharide identity, linkage positions, anomeric configuration, conformation, repeating unit structure.[2][3]Molecular weight, monosaccharide composition, sequence, branching.[4][5]Glycosidic linkage positions.[6][7]
Specificity Very high; specific to anomeric and linkage configuration (e.g., α-1,4 vs. β-1,4).High; provides detailed atomic-level information.[2]Moderate to high; can distinguish isomers with fragmentation analysis (MS/MS).[4]High for linkage position but destroys sequence information.[6]
Sensitivity High (pmol to fmol range), especially when coupled with fluorescent labeling and sensitive detectors.[8]Low; typically requires mg quantities of pure sample.[4]Very high (fmol to amol range).[5]Moderate; requires µg to mg quantities.
Sample Purity Can tolerate some impurities, but purity enhances reliability.Requires very high purity (>95%) to avoid signal overlap and suppression.[3]Can analyze complex mixtures, especially when coupled with separation techniques like LC or CE.[5]Requires high purity.
Non-destructive No (sample is consumed).Yes (sample can be recovered).[2]No (sample is consumed).No (sample is consumed).
Key Advantage Unambiguous determination of specific linkages and sequences.Provides the most complete structural picture for pure samples in solution.[3]High sensitivity and ability to analyze complex mixtures and large molecules.[4]Gold standard for determining linkage positions.[9]
Key Limitation Dependent on the availability of specific enzymes; cannot analyze linkages for which no enzyme is known.[4]Low sensitivity, requires large amounts of pure sample, complex data interpretation.[4]Provides ambiguous results for isobaric structures without fragmentation; linkage and anomeric data can be difficult to obtain directly.[4]Destructive, laborious, and loses all sequence and anomeric information.[6]

Experimental Workflows & Logical Relationships

Visualizing the workflow for each analytical approach helps in understanding how they integrate and differ.

Enzymatic Sequencing Workflow

The enzymatic approach relies on the sequential degradation of a polysaccharide from its non-reducing end using a panel of highly specific exoglycosidases. The resulting fragments are analyzed at each step to deduce the sequence.

Enzymatic_Workflow cluster_0 Enzymatic Digestion & Analysis A Purified Polysaccharide B Aliquot & Label (e.g., with fluorescent tag) A->B C Incubate with Specific Exoglycosidase (e.g., α-Sialidase) B->C D Analyze Fragments (HPLC, CE, MS) C->D E Identify Released Monosaccharide D->E F Incubate Remaining Polysaccharide with Next Enzyme (e.g., β-Galactosidase) D->F Remaining Polymer H Reconstruct Sequence E->H G Repeat Cycle F->G G->D G->H Compile Data

Caption: Workflow for polysaccharide sequencing using sequential exoglycosidase digestion.

Integrated Structural Analysis Approach

A robust characterization of a novel polysaccharide typically involves a multi-pronged strategy, where different methods provide complementary information.

Integrated_Analysis cluster_main Comprehensive Polysaccharide Structural Analysis cluster_physchem Physicochemical Analysis cluster_enzymatic Enzymatic Analysis cluster_results Derived Information Start Purified Polysaccharide Sample NMR NMR Spectroscopy (1D & 2D) Start->NMR MS Mass Spectrometry (Intact & MS/MS) Start->MS Chem Chemical Derivatization (e.g., Methylation Analysis) Start->Chem Enzyme Enzymatic Digestion (Exo- & Endo-glycosidases) Start->Enzyme R_NMR Linkages, Anomers, Repeating Unit NMR->R_NMR R_MS MW, Composition, Sequence Fragments MS->R_MS R_Chem Linkage Positions Chem->R_Chem R_Enzyme Specific Sequence, Anomeric Confirmation Enzyme->R_Enzyme Final Complete Polysaccharide Structure R_NMR->Final R_MS->Final R_Chem->Final R_Enzyme->Final

Caption: Logical relationship of complementary methods for polysaccharide analysis.

Detailed Experimental Protocols

Accurate and reproducible data depends on meticulous execution of experimental protocols. Below are foundational methodologies for key techniques.

Protocol 1: Enzymatic Sequencing of N-linked Glycans

This protocol outlines the sequential digestion of a purified, fluorescently labeled polysaccharide using exoglycosidases, with analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the sequence of monosaccharides at the non-reducing end of a polysaccharide.

Materials:

  • Purified polysaccharide sample (100 pmol)

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide)

  • Panel of exoglycosidases (e.g., sialidase, galactosidase, hexosaminidase) with specified buffers.

  • HPLC system with a fluorescence detector and a glycan analysis column.

  • Deionized water and acetonitrile (B52724) (HPLC grade).

Procedure:

  • Fluorescent Labeling: Label the reducing terminus of the polysaccharide with 2-aminobenzamide (B116534) according to the manufacturer's protocol. This enhances detection sensitivity.

  • Initial Analysis: Analyze an aliquot of the labeled polysaccharide by HPLC to obtain a retention profile of the intact glycan.

  • First Digestion: In a microcentrifuge tube, combine 10 pmol of the labeled polysaccharide with the first enzyme in the sequence (e.g., α2-3,6,8 Sialidase) in its recommended buffer. Incubate at 37°C for 2-4 hours.

  • Post-Digestion Analysis: Stop the reaction by heating or adding a quenching agent. Analyze the entire reaction mixture by HPLC. A shift in the retention time of the main peak compared to the initial analysis indicates the removal of a sialic acid residue.

  • Sequential Digestion: Take the product from the previous step and subject it to digestion with the next enzyme in the suspected sequence (e.g., β1-4 Galactosidase).

  • Analysis and Iteration: Analyze the products by HPLC after each enzymatic step. Continue this iterative process through the panel of exoglycosidases.

  • Sequence Determination: Reconstruct the glycan sequence by correlating the specific enzyme used with the observed shift in HPLC retention time at each step.

Protocol 2: Glycosidic Linkage Analysis by Methylation

This protocol describes the chemical method for determining the positions at which monosaccharides are linked within a polysaccharide.[9]

Objective: To identify the substitution patterns (e.g., 2-linked, 4-linked, 3,6-linked) of monosaccharide residues.

Materials:

  • Dried, purified polysaccharide (1-2 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydroxide (B78521) (NaOH) powder

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA) for hydrolysis

  • Sodium borodeuteride (NaBD₄) for reduction

  • Acetic anhydride (B1165640) for acetylation

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Permethylation: Dissolve the polysaccharide in DMSO. Add powdered NaOH and stir under a nitrogen atmosphere. Add methyl iodide dropwise and allow the reaction to proceed for several hours to convert all free hydroxyl groups to O-methyl ethers.[6]

  • Hydrolysis: Quench the reaction and purify the permethylated polysaccharide. Hydrolyze the polymer into its constituent monosaccharides using 2 M TFA at 121°C for 2 hours.

  • Reduction: Neutralize the hydrolysate and reduce the monosaccharides to their corresponding alditols using sodium borodeuteride. This step prevents the formation of multiple ring isomers in the GC.

  • Acetylation: Acetylate the newly formed hydroxyl groups (at the original linkage positions) using acetic anhydride. This yields partially methylated alditol acetates (PMAAs).

  • GC-MS Analysis: Extract the PMAAs and inject them into the GC-MS. The PMAAs will separate based on their structure.

  • Data Interpretation: Identify each PMAA by its characteristic retention time and mass spectrum. The fragmentation pattern in the mass spectrum reveals the positions of the acetyl groups, which correspond to the original glycosidic linkage points in the polysaccharide.[6][10]

Conclusion

The structural elucidation of polysaccharides is a complex task that benefits from an integrated analytical approach. While NMR and mass spectrometry provide invaluable global and compositional information, enzymatic methods offer unparalleled specificity for determining sequence and linkage configurations.[1][2][4] The choice of method should be guided by the specific structural question, the amount and purity of the available sample, and the instrumentation accessible. For researchers in drug development, where understanding structure-function relationships is paramount, the definitive sequence and linkage data provided by enzymatic analysis can be a crucial component of a comprehensive characterization strategy.

References

Safety Operating Guide

Proper Disposal of 2,4-Di-O-methyl-D-glucose: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of 2,4-Di-O-methyl-D-glucose. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the guidance for its parent compound, D-glucose, which is generally considered non-hazardous.[1][2][3] However, it is imperative to consult your institution's specific waste disposal guidelines and any available safety data for the specific product you are using.[4]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle the chemical in a well-ventilated area.

Recommended Personal Protective Equipment

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles
Hand ProtectionChemically compatible gloves
Skin ProtectionLab coat or other protective clothing
Respiratory ProtectionGenerally not required under normal use with adequate ventilation

Disposal Protocol

The primary step in the disposal of this compound is to determine the appropriate waste stream based on its characteristics and any potential contamination with hazardous substances.

Step 1: Waste Characterization

  • Consult Institutional Guidelines: The most critical first step is to refer to your organization's chemical hygiene plan and waste disposal protocols.[4] Many institutions have specific procedures for all chemical waste, regardless of its perceived hazard level.

  • Review Available Safety Data: If an SDS is available for the specific this compound product you are using, consult Section 13 for disposal considerations.[4] In its absence, data from D-glucose can offer general guidance.[4]

Step 2: Non-Hazardous Waste Disposal

If this compound is determined to be non-hazardous by your institution and has not been mixed with any hazardous materials, follow these steps:

  • Solid Waste:

    • Ensure the material is in a solid, dry form.

    • Place the dry solid into a designated, sealed, and clearly labeled non-hazardous solid waste container.[4]

    • Do not dispose of this material in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Aqueous Solutions:

    • If your local wastewater regulations and institutional policies permit, small quantities of aqueous solutions may be disposed of down the drain with copious amounts of water.

    • Crucially, verify if this practice is allowed, as many municipalities have strict limits on chemical disposal via the sanitary sewer.[4]

    • If drain disposal is not permitted, collect the aqueous waste in a designated, sealed, and clearly labeled non-hazardous liquid waste container.[4]

Step 3: Hazardous Waste Disposal

If your institution classifies all chemical waste as hazardous, or if the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste.

  • Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[4]

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents of the waste, including this compound and any solvents or other chemicals present.[4]

  • Storage: Store the container in a designated satellite accumulation area.

  • Collection: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_start cluster_characterize Step 1: Waste Characterization cluster_decision cluster_non_hazardous Step 2: Non-Hazardous Disposal cluster_hazardous Step 3: Hazardous Disposal cluster_end start Start: Have this compound for Disposal consult_guidelines Consult Institutional/ Local Regulations and SDS start->consult_guidelines is_hazardous Is the waste considered hazardous? consult_guidelines->is_hazardous solid_or_liquid Is the waste solid or liquid? is_hazardous->solid_or_liquid No containerize Containerize in a labeled hazardous waste container is_hazardous->containerize Yes solid_disposal Place in designated non-hazardous solid waste container solid_or_liquid->solid_disposal Solid liquid_decision Is drain disposal of aqueous solution permitted? solid_or_liquid->liquid_decision Liquid end_disposal End of Disposal Process solid_disposal->end_disposal drain_disposal Dispose down drain with copious amounts of water liquid_decision->drain_disposal Yes liquid_container Collect in designated non-hazardous liquid waste container liquid_decision->liquid_container No drain_disposal->end_disposal liquid_container->end_disposal store Store in a designated satellite accumulation area containerize->store arrange_pickup Arrange for pickup by EHS or licensed disposal service store->arrange_pickup arrange_pickup->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Di-O-methyl-D-glucose is widely available. The following guidance is based on safety protocols for structurally similar, non-hazardous compounds like D-glucose and its derivatives. It is imperative to consult your institution's specific waste disposal guidelines and chemical hygiene plan before handling this substance.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is expected to be a solid powder, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Eye and Face Protection Safety Glasses or GogglesWear chemical safety goggles or glasses with side shields to protect against dust particles.[2][3]
Face ShieldRecommended in situations with a potential for significant dust generation or splashing of solutions.[2]
Hand Protection Chemical-Resistant GlovesWear nitrile, neoprene, or butyl rubber gloves to prevent skin contact.[2] Avoid cotton, leather, or canvas gloves.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.
Chemical-Resistant Apron or SuitFor large quantities or when there is a risk of significant spillage, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Dust Mask (N95 or higher)Use a NIOSH/MSHA approved respirator if handling large quantities in a poorly ventilated area or if dust generation is unavoidable.[3][4] An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be used if airborne concentrations are a concern.[2]

Operational Plan: Handling Procedures

Proper handling techniques are essential to maintain a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS and Institutional SOPs prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid in a chemical fume hood or ventilated balance enclosure prep3->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Handle away from ignition sources handle2->handle3 clean1 Clean work area with a damp cloth handle3->clean1 clean2 Decontaminate or dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review the available safety information and your institution's standard operating procedures (SOPs).

    • Ensure the work area, such as a chemical fume hood or a bench with localized exhaust ventilation, is clean and operational.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • When weighing the solid, do so in a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Handle the compound gently to minimize the creation of airborne dust.[3][5][6]

    • Although not highly flammable, it is good practice to keep the chemical away from strong oxidizing agents and sources of ignition.[6][7]

  • Post-Handling:

    • Wipe down the work surface with a damp cloth to collect any remaining dust particles.

    • Remove and properly decontaminate or dispose of your PPE. Reusable gloves should be washed before removal.

    • Wash your hands thoroughly with soap and water after completing your work.[8]

Disposal Plan

The proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance.

cluster_waste_characterization Waste Characterization cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal char1 Consult institutional and local regulations char2 Determine if waste is hazardous char1->char2 nonhaz1 Place in a designated non-hazardous solid waste container char2->nonhaz1 If non-hazardous haz1 Place in a sealed, compatible hazardous waste container char2->haz1 If hazardous nonhaz2 Label container clearly haz2 Label with 'Hazardous Waste' and contents haz1->haz2 haz3 Store in a designated accumulation area haz2->haz3 haz4 Arrange for professional disposal haz3->haz4

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Characterization:

    • The first and most critical step is to consult your institution's chemical hygiene plan and waste disposal protocols.[1]

    • In the absence of a specific SDS, the hazardous nature of the waste should be determined based on institutional guidelines.[1]

  • Non-Hazardous Waste Disposal:

    • If determined to be non-hazardous by your institution, place the solid waste in a designated container for non-hazardous chemical waste.[1]

    • Ensure the container is clearly labeled. Do not dispose of this material in the regular trash unless explicitly permitted by your environmental health and safety (EHS) department.[1]

  • Hazardous Waste Disposal (if applicable):

    • If the waste is determined to be hazardous by your institution or is mixed with hazardous solvents, it must be disposed of as hazardous waste.[1]

    • Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[1]

    • Labeling: The label must clearly indicate "Hazardous Waste" and list all chemical constituents.[1]

    • Storage: Store the container in a designated satellite accumulation area.

    • Collection: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.